PC Biotin-PEG3-alkyne
Description
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O12S/c1-4-11-38-35(45)53-24(2)25-21-28(48-3)29(22-27(25)41(46)47)52-14-7-10-32(43)37-13-16-50-18-20-51-19-17-49-15-12-36-31(42)9-6-5-8-30-33-26(23-54-30)39-34(44)40-33/h1,21-22,24,26,30,33H,5-20,23H2,2-3H3,(H,36,42)(H,37,43)(H,38,45)(H2,39,40,44)/t24?,26-,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHZIAGPIYYJMG-MJUSKHNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to PC Biotin-PEG3-alkyne for Advanced Chemoproteomics
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
PC Biotin-PEG3-alkyne is a sophisticated chemical probe designed for the selective enrichment and release of biomolecules in complex biological samples. This trifunctional reagent integrates three key chemical moieties: a photocleavable (PC) linker , a biotin (B1667282) handle for high-affinity purification, and a terminal alkyne group for covalent modification of target molecules via "click chemistry."
The alkyne group allows for the specific and efficient labeling of azide-modified biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] The incorporated biotin moiety serves as a powerful affinity tag, enabling the capture and enrichment of labeled biomolecules using streptavidin- or neutravidin-coated resins.[3] Crucially, the photocleavable linker, typically a 2-nitrobenzyl group, permits the mild and specific release of the captured biomolecules upon exposure to near-UV light (around 365 nm), leaving the biotin tag behind on the resin.[4][5][6] This feature is particularly advantageous for downstream applications such as mass spectrometry, where the presence of a large biotin tag can interfere with analysis.
The PEG3 (triethylene glycol) spacer enhances the water solubility of the reagent and the resulting conjugates, minimizing non-specific binding and improving biocompatibility.[6]
This unique combination of features makes this compound an invaluable tool for a range of applications, including:
-
Chemoproteomics: Identifying the protein targets of small molecules or post-translational modifications.
-
Drug Discovery: Elucidating drug-target engagement and off-target effects.
-
Activity-Based Protein Profiling (ABPP): Characterizing the activity of entire enzyme families.
-
Biomarker Discovery: Isolating and identifying disease-specific proteins from complex biological fluids or tissues.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [5] |
| Molecular Weight | 780.89 g/mol | [5] |
| Purity | Typically ≥95% | [5] |
| Appearance | Solid/liquid | |
| Storage Conditions | -20°C, protect from light | [6] |
| Photocleavage Wavelength | ~365 nm | [5][6] |
| Photocleavage Light Intensity | 1-5 mW/cm² | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the application of this compound in a typical peptide-centric chemoproteomics workflow, adapted from established methodologies.
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of azide-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., PBS)
Procedure:
-
Thaw the cell lysate and adjust the protein concentration to 1-5 mg/mL with protein labeling buffer.
-
Add this compound to the lysate to a final concentration of 100-200 µM.
-
Add THPTA solution to a final concentration of 2 mM. Vortex briefly to mix.
-
Add CuSO₄ solution to a final concentration of 0.2 mM. Vortex briefly to mix.
-
Initiate the click reaction by adding sodium ascorbate solution to a final concentration of 3 mM. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle rotation.
-
The protein sample is now biotinylated and ready for enrichment.
Enrichment of Biotinylated Peptides
This protocol details the enrichment of biotinylated peptides from the labeled protein sample following proteolytic digestion.
Materials:
-
Biotinylated protein sample from the previous step
-
Urea (B33335) (8 M in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer 2 (1% SDS, 1 M NaCl, 5 mM EDTA in 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer 3 (8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 4 (20% Acetonitrile in 100 mM Ammonium (B1175870) Bicarbonate)
Procedure:
-
Protein Denaturation and Digestion:
-
Add urea to the biotinylated protein sample to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 100 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
-
Peptide Capture:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Equilibrate the streptavidin-coated magnetic beads by washing three times with Wash Buffer 1.
-
Add the acidified peptide solution to the equilibrated beads and incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers:
-
3 times with Wash Buffer 1
-
3 times with Wash Buffer 2
-
3 times with Wash Buffer 3
-
3 times with Wash Buffer 4
-
-
Photocleavage and Elution for Mass Spectrometry
This protocol describes the release of the captured peptides from the streptavidin beads for subsequent mass spectrometry analysis.
Materials:
-
Peptide-bound streptavidin beads from the previous step
-
Photocleavage Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
UV Lamp (365 nm)
-
C18 desalting spin tips
Procedure:
-
After the final wash, resuspend the beads in 50-100 µL of Photocleavage Buffer.
-
Transfer the bead slurry to a UV-transparent plate or tube.
-
Expose the bead slurry to 365 nm UV light with an intensity of 1-5 mW/cm² for 20-30 minutes at 4°C or on ice. The optimal irradiation time may need to be determined empirically.
-
Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted, tag-free peptides.
-
Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
Resuspend the peptides in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Visualized Workflows and Logical Relationships
General Chemoproteomics Workflow
The following diagram illustrates the overall experimental workflow for using this compound in a peptide-centric chemoproteomics experiment.
Mechanism of Photocleavage
The diagram below outlines the chemical transformation during the photocleavage of the 2-nitrobenzyl linker.
References
- 1. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PC Biotin-PEG3-alkyne: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of PC Biotin-PEG3-alkyne, a versatile photocleavable biotinylation reagent. This document is intended to serve as a valuable resource for researchers in the fields of bioconjugation, proteomics, and drug development, offering detailed insights into its chemical characteristics and experimental utility.
Core Structure and Properties
This compound is a sophisticated chemical tool composed of four key functional moieties: a photocleavable (PC) linker , a biotin (B1667282) molecule, a triethylene glycol (PEG3) spacer, and a terminal alkyne group. This unique combination of components imparts multifunctional capabilities, enabling its use in a wide array of advanced biochemical applications.
The central feature of this reagent is the photocleavable linker, which allows for the release of biotinylated molecules from streptavidin or avidin (B1170675) matrices under mild UV irradiation, typically around 365 nm.[1] This property is particularly advantageous for the gentle elution of target molecules without the need for harsh denaturing conditions.[2]
The biotin group provides a high-affinity binding handle for streptavidin, a well-established system for purification, immobilization, and detection.[] The hydrophilic PEG3 spacer enhances the water solubility of the reagent and the resulting conjugates, while also minimizing steric hindrance.[4][5] The terminal alkyne group facilitates covalent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7]
Molecular Structure
The chemical structure of this compound is depicted below.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 5. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to Photocleavable Biotin Reagents: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core properties, applications, and methodologies associated with photocleavable (PC) biotin (B1667282) reagents. These reagents are invaluable tools in molecular biology, proteomics, and drug discovery, enabling the reversible labeling and isolation of biomolecules. The ability to release a biotinylated molecule with spatiotemporal control using light overcomes a key limitation of the strong, essentially irreversible biotin-streptavidin interaction.
Core Principles of Photocleavable Biotin Reagents
Photocleavable biotin reagents consist of three key functional components: a biotin moiety, a photocleavable linker, and a reactive group for conjugation to target biomolecules.[1] The biotin group provides a high-affinity handle for capture by avidin (B1170675) or streptavidin. The photocleavable linker, typically containing a nitrobenzyl group or other light-sensitive moiety, can be cleaved upon exposure to UV light of a specific wavelength.[2] This cleavage releases the captured biomolecule in its native, unaltered form.[3][4] The reactive group dictates the type of biomolecule that can be labeled, with common options targeting primary amines, sulfhydryls, or carboxyl groups.
Properties of Common Photocleavable Biotin Reagents
The selection of a suitable photocleavable biotin reagent depends on the specific application and the nature of the target biomolecule. Key parameters to consider include the cleavage wavelength, efficiency, spacer arm length, and the type of reactive group.
| Reagent Type | Photocleavable Linker | Typical Cleavage Wavelength (nm) | Cleavage Time | Reactive Group | Target Biomolecule |
| PC-Biotin-NHS Ester | 2-Nitrobenzyl | 300-365 | < 5 minutes | N-Hydroxysuccinimide Ester | Proteins, peptides, and other molecules with primary amines |
| PC-Biotin-Maleimide | 2-Nitrobenzyl | 300-365 | < 5 minutes | Maleimide | Molecules with sulfhydryl groups (e.g., cysteine residues in proteins) |
| PC-Biotin-Azide | 2-Nitrobenzyl | ~365 | Varies | Azide | Alkynylated biomolecules (via Click Chemistry) |
| PC-Biotin-Phosphoramidite | 2-Nitrobenzyl | 300-350 | < 5 minutes | Phosphoramidite | Oligonucleotides (5' terminus) |
| PC-Biotin-Dopamine Conjugate | 8-Quinolinyl Benzenesulfonate | 300-330 | Varies | Dopamine | Specific protein targets |
Note: Cleavage times and efficiencies can vary depending on the light source intensity, distance from the sample, and buffer conditions.
Experimental Protocols
General Workflow for Affinity Purification using PC-Biotin
The following diagram illustrates a typical workflow for the capture and release of a target protein using a photocleavable biotin reagent.
Caption: A generalized workflow for the affinity purification of a target protein using a photocleavable biotin reagent.
Detailed Protocol for Labeling Proteins with PC-Biotin-NHS Ester
This protocol provides a general guideline for labeling proteins with primary amines using a photocleavable biotin N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PC-Biotin-NHS Ester (dissolved in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the PC-Biotin-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the PC-Biotin-NHS Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol for Photocleavage and Elution
Materials:
-
Immobilized biotinylated molecule on streptavidin-coated support (e.g., magnetic beads, agarose (B213101) resin)
-
Photocleavage buffer (e.g., PBS, pH 7.4)
-
UV lamp with an emission peak between 300-365 nm (the specific wavelength depends on the PC-linker)
Procedure:
-
Washing: Wash the streptavidin support with the immobilized biotinylated molecule extensively with a suitable wash buffer to remove any non-specifically bound molecules.
-
Resuspension: Resuspend the support in a photocleavage buffer.
-
Irradiation: Expose the sample to UV light. The duration and intensity of the UV exposure will need to be optimized. For example, a Black Ray XX-15 UV lamp at a distance of 15 cm can achieve complete cleavage in under 5 minutes.[5] It is crucial to perform this step in a temperature-controlled environment if the target molecule is sensitive to heat.
-
Elution: After irradiation, centrifuge the support and collect the supernatant containing the released, unmodified target molecule. The streptavidin support with the cleaved biotin and linker can be discarded.
Applications in Research and Drug Development
The unique properties of photocleavable biotin reagents make them suitable for a wide range of applications.
Affinity Purification and Mass Spectrometry
One of the primary applications is in the gentle elution of protein complexes for subsequent analysis by mass spectrometry. The ability to release the target protein without harsh chemical treatments or detergents preserves protein-protein interactions and post-translational modifications.
Caption: Workflow for identifying protein-protein interactions using PC-biotin and mass spectrometry.
Spatiotemporal Control in Cellular Studies
Photocleavable biotin reagents can be used to control the activity of "caged" biomolecules within living cells.[5][6] A biotinylated molecule can be tethered and inactivated, and its function can be restored at a specific time and location within the cell by a focused beam of light.
Reversible Surface Immobilization
In single-molecule studies and biosensor applications, photocleavable biotin allows for the reversible immobilization of biomolecules onto a surface.[7] This enables the reuse of expensive sensor chips and the sequential analysis of different molecules on the same surface.
Synthesis of Photocleavable Biotin Reagents
The synthesis of a photocleavable biotin reagent generally involves a multi-step process. A common strategy for synthesizing a PC-Biotin-NHS ester is outlined below. This involves the synthesis of a photocleavable linker, followed by its conjugation to biotin and finally the activation of a carboxyl group to an NHS ester.
Caption: A simplified schematic of a synthetic pathway for a PC-Biotin-NHS ester.
References
- 1. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]
- 2. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 6. Photocleavable PC Biotin Oligo Modification [biosyn.com]
- 7. Make: Projects [partner.projectboard.world]
An In-Depth Technical Guide to Click Chemistry with PC Biotin-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PC Biotin-PEG3-alkyne, a versatile reagent for click chemistry applications. We will delve into its core properties, experimental protocols for its use, and its application in cutting-edge research areas such as quantitative proteomics and the development of targeted therapeutics.
Introduction to this compound
This compound is a powerful trifunctional molecule designed for modern bioconjugation techniques. Its structure consists of three key components:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling highly specific and robust capture and purification of labeled biomolecules.
-
Photocleavable (PC) Linker: A light-sensitive linker that allows for the controlled release of captured biomolecules under mild UV irradiation, preserving their integrity for downstream analysis.
-
PEG3-alkyne: A triethylene glycol spacer coupled to a terminal alkyne group. The PEG spacer enhances aqueous solubility and minimizes steric hindrance, while the alkyne group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
This unique combination of features makes this compound an invaluable tool for a range of applications, including affinity-based protein profiling, target identification, and the synthesis of complex biomolecular conjugates.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₂N₆O₁₂S | |
| Molecular Weight | 780.89 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C, protected from light and moisture | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
Handling Precautions: this compound is sensitive to light and moisture. It is recommended to handle the reagent in a controlled environment, minimizing exposure to light and humidity. For long-term storage, it should be kept at -20°C in a tightly sealed container.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of this compound readily participates in CuAAC reactions with azide-functionalized molecules. This "click" reaction is highly efficient, specific, and biocompatible, making it ideal for labeling complex biological samples.
General CuAAC Reaction Parameters
The table below summarizes typical reaction conditions for CuAAC using this compound. Please note that these are starting points, and optimization may be necessary for specific applications.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10-100 µM | Higher concentrations may be required for less efficient reactions. |
| Azide-Containing Molecule | 1-1.5 molar equivalents relative to the alkyne | |
| Copper(I) Source | 50-100 µM CuSO₄ with a reducing agent, or a Cu(I) salt | Sodium ascorbate (B8700270) is a commonly used reducing agent. |
| Copper Ligand | 1-5 molar equivalents relative to copper | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are frequently used to stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Solvent | Aqueous buffers (e.g., PBS, Tris) with co-solvents (e.g., DMSO, t-butanol) | The choice of co-solvent depends on the solubility of the reactants. |
| Reaction Temperature | Room temperature (20-25°C) | |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by LC-MS. |
Experimental Protocol: Labeling of an Azide-Modified Protein
This protocol provides a general procedure for the biotinylation of an azide-containing protein using this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) with this compound stock solution to achieve a final concentration of 100-200 µM.
-
Add the THPTA solution to a final concentration of 500 µM.
-
Add the CuSO₄ solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Quantification of Biotinylation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Affinity Purification and Photocleavage
A key advantage of this compound is the ability to release the captured biomolecules from streptavidin resin using UV light.
Photocleavage Parameters
| Parameter | Recommended Conditions | Notes |
| UV Wavelength | 365 nm | |
| UV Intensity | 1-5 mW/cm² | Higher intensity may lead to photodamage of sensitive biomolecules. |
| Irradiation Time | 5-30 minutes | Cleavage efficiency should be optimized for each application. |
| Cleavage Buffer | Non-UV absorbing buffers (e.g., PBS, Tris) |
Experimental Protocol: Affinity Purification and Photocleavage
This protocol outlines the enrichment of a biotinylated protein and its subsequent release from streptavidin beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Binding:
-
Incubate the biotinylated protein sample with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage:
-
Resuspend the beads in a suitable Elution Buffer in a UV-transparent microcentrifuge tube.
-
Irradiate the sample with a 365 nm UV lamp for 10-20 minutes on ice.
-
-
Elution:
-
Pellet the beads and carefully collect the supernatant containing the cleaved protein.
-
Applications in Research and Drug Development
This compound is a versatile tool with broad applications in life sciences research.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to study the activity of enzymes in their native environment. This compound can be used in a two-step ABPP workflow.
Identification of Protein-Protein Interactions
This compound can be employed in proximity labeling techniques (e.g., in combination with engineered ascorbic acid peroxidase, APEX) to map protein-protein interaction networks.
An In-depth Technical Guide to PC Biotin-PEG3-alkyne for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Biotin-PEG3-alkyne, a versatile reagent for bioconjugation. It details the molecule's core components, its mechanism of action, and its applications in various research and development fields. This document also provides detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Introduction to this compound
This compound is a chemical biology tool that incorporates three key functionalities: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation via "click chemistry," and a photocleavable (PC) linker.[1][2] These components are connected by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, which enhances solubility in aqueous buffers.[3]
The defining feature of this reagent is its ability to conjugate to a target molecule and then, upon irradiation with near-UV light, release the conjugated molecule. This "catch and release" capability makes it an invaluable tool for applications such as affinity purification, proteomics, and controlled drug delivery.[1][2]
Molecular Structure and Properties
The structure of this compound consists of a biotin head group, a PEG3 spacer, a photocleavable ortho-nitrobenzyl linker, and a terminal alkyne group.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [2][4][5] |
| Molecular Weight | 780.89 g/mol | [2][4][5] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO | [6] |
| Storage | -20°C for long-term storage | [7] |
Mechanism of Action
The utility of this compound lies in a two-stage process: bioconjugation via click chemistry and subsequent release via photocleavage.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group of this compound allows for its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][8] This reaction is highly specific, rapid, and can be performed in aqueous buffers, making it ideal for modifying sensitive biomolecules.[9]
The CuAAC reaction forms a stable triazole linkage between the this compound and the azide-modified target molecule. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high selectivity, minimizing off-target modifications.[9]
Photocleavage of the ortho-Nitrobenzyl Linker
The photocleavable linker in this compound is based on an ortho-nitrobenzyl (oNB) moiety. Upon irradiation with near-UV light (typically around 365 nm), this linker undergoes a photochemical reaction that results in the cleavage of the covalent bond, releasing the conjugated biomolecule.[1][2]
The mechanism of photocleavage involves the absorption of a photon by the oNB group, leading to an excited state. This is followed by an intramolecular hydrogen abstraction and subsequent rearrangement to an aci-nitro intermediate. This unstable intermediate then decomposes to release the biomolecule and a nitrosobenzaldehyde byproduct.
Applications
The unique properties of this compound make it suitable for a wide range of applications in life sciences research and drug development.
-
Affinity Purification: The biotin tag allows for the efficient capture of the conjugated biomolecule using streptavidin-coated resins or beads. Subsequent photocleavage enables the gentle elution of the purified molecule, avoiding the harsh conditions often required to disrupt the strong biotin-streptavidin interaction.[10]
-
Proteomics and Genomics: This reagent is valuable for the enrichment and identification of specific proteins or nucleic acids from complex biological samples.[1]
-
Drug Delivery: In drug delivery research, this compound can be used to create light-responsive drug delivery systems, allowing for the controlled release of therapeutics at a specific time and location.[1]
-
Studying Dynamic Protein Interactions: The ability to release a biomolecule with high temporal control makes this reagent ideal for studying dynamic cellular processes and protein-protein interactions.[1]
Quantitative Data
The efficiency of photocleavage is dependent on several factors, including the wavelength and intensity of the UV light, as well as the duration of exposure.
| Parameter | Condition | Typical Efficiency | Reference |
| Cleavage Wavelength | 300-365 nm | >90% | [11][12] |
| Light Intensity | 1-5 mW/cm² | >90% | [13] |
| Irradiation Time | 5-25 minutes | >90% |
It is important to note that prolonged exposure to high-intensity UV light can potentially damage sensitive biomolecules. Therefore, it is recommended to optimize the cleavage conditions for each specific application.
Experimental Protocols
The following are generalized protocols for the bioconjugation of this compound to an azide-modified protein and its subsequent photocleavage. Optimization may be required for specific applications.
Protocol for CuAAC Bioconjugation
This protocol is adapted from a general click chemistry labeling procedure.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add this compound to a 10- to 20-fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA by adding 1 part CuSO₄ to 5 parts THPTA.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Protocol for Photocleavage
Materials:
-
Biotinylated protein immobilized on streptavidin-coated beads or in solution.
-
UV lamp with an emission peak around 365 nm (e.g., a handheld UV lamp or a UV transilluminator).
-
UV-transparent reaction vessel (e.g., quartz cuvette or specific microplates).
Procedure:
-
Sample Preparation:
-
If the biotinylated protein is immobilized on beads, wash the beads several times with a suitable buffer to remove any non-specifically bound molecules. Resuspend the beads in a minimal volume of buffer.
-
If the biotinylated protein is in solution, ensure the buffer does not contain components that strongly absorb at 365 nm.
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container.
-
Irradiate the sample with a 365 nm UV lamp at an intensity of 1-5 mW/cm².
-
The irradiation time will need to be optimized, but a starting point of 5-30 minutes is recommended. Gentle mixing during irradiation can improve cleavage efficiency.
-
-
Sample Collection:
-
If using beads, centrifuge the sample to pellet the beads and collect the supernatant containing the released protein.
-
If the sample is in solution, it can be used directly for downstream applications.
-
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering a unique combination of efficient and specific labeling with the ability to release the target molecule on demand. Its applications in affinity purification, proteomics, and drug delivery are well-established, and its utility continues to expand as new research frontiers are explored. By understanding the principles of its mechanism and following optimized protocols, researchers can effectively leverage this reagent to advance their scientific discoveries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Alkyne/Biotin PEG reagent, this compound, Purity 95% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. aobious.com [aobious.com]
- 7. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. glenresearch.com [glenresearch.com]
- 12. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 13. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
The Strategic Advantage of the PEG3 Spacer in Biotinylation: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to molecules of interest—a process known as biotinylation—is a cornerstone technique. The remarkable affinity between biotin and streptavidin is harnessed in a vast array of applications, from routine protein detection to the development of sophisticated targeted therapeutics.[1][2] A critical, yet often overlooked, component of a biotinylation reagent is the spacer arm that connects the biotin moiety to the reactive group. This guide provides a comprehensive technical overview of the role of the tri-polyethylene glycol (PEG3) spacer in enhancing the efficacy and versatility of biotinylation.
The incorporation of a PEG3 spacer arm into biotinylation reagents offers significant advantages over reagents with no spacer or those with traditional alkyl chain spacers.[3][4] Its hydrophilic, flexible, and defined-length nature addresses key challenges in bioconjugation, leading to improved solubility, minimized steric hindrance, and reduced non-specific binding.[4][5][6] These attributes translate to more sensitive and reliable results in a multitude of experimental and therapeutic contexts.[3]
Core Properties and Advantages of PEG3 Biotinylation Reagents
The PEG3 spacer is a monodisperse compound composed of three repeating ethylene (B1197577) glycol units, which imparts a unique combination of properties that directly enhance the performance of biotinylation reagents.[7]
Enhanced Solubility and Reduced Aggregation: A primary advantage of the PEG3 spacer is its inherent hydrophilicity.[4] This property increases the water solubility of both the biotinylation reagent and the resulting biotinylated molecule.[5][8][9] This is particularly crucial when working with proteins that are prone to aggregation in aqueous solutions, a common issue with more hydrophobic biotinylation reagents.[5] By preventing aggregation, the PEG3 spacer helps maintain the native conformation and function of the labeled biomolecule.[4]
Minimized Steric Hindrance: The biotin-binding pockets of avidin (B1170675) and streptavidin are situated deep within the protein structure.[6] The flexible and extended nature of the PEG3 spacer arm physically separates the biotin molecule from the surface of the labeled protein or other macromolecule.[4][5] This increased distance mitigates steric hindrance, ensuring that the biotin moiety remains accessible for efficient binding to streptavidin or avidin.[5][10] This is especially important in applications involving the interaction of large biomolecules.[5]
Reduced Non-Specific Binding: The hydrophilic "cloud" created by the PEG chains can shield the biotinylated molecule, reducing non-specific adsorption to surfaces and other proteins.[4][10] This leads to lower background signals and improved sensitivity in various assays.[4]
Defined Length for Reproducibility: Unlike traditional, polydisperse PEG polymers, a discrete PEG3 linker has a precisely defined molecular weight and length.[7] This uniformity is critical for batch-to-batch reproducibility and the consistent performance of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[7]
Quantitative Data of Common Biotin-PEG3 Reagents
The selection of a biotinylation reagent is often guided by its specific chemical and physical properties. The following tables summarize key quantitative data for a variety of commonly used Biotin-PEG3 reagents, categorized by their reactive group.
Amine-Reactive Reagents: These reagents target primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[3]
| Reagent Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Purity |
| Biotin-PEG3-NHS Ester | 544.6 | ~26.2 | >95% |
| Sulfo-NHS-PEG3-Biotin | 647.68 | ~26.2 | >95% |
Note: The spacer arm length is an estimation based on the structure and known bond lengths of PEG units.
Sulfhydryl-Reactive Reagents: These reagents are designed to react with free sulfhydryl groups (-SH) on cysteine residues.[3]
| Reagent Name | Molecular Weight (Da) | Purity |
| Biotin-PEG3-Maleimide | 569.67 | >90% |
Carboxyl-Reactive Reagents: These reagents target carboxyl groups (-COOH) found on aspartic acid and glutamic acid residues, or at the C-terminus of proteins.[3]
| Reagent Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Purity |
| Biotin-PEG3-Amine | 418.55 - 418.6 | 22.9 | >95% - 98% |
Carbonyl-Reactive Reagents: These reagents are used to label glycoproteins and other carbohydrate-containing molecules that have been oxidized to create aldehyde or ketone groups.[3]
| Reagent Name | Molecular Weight (Da) | Purity |
| Biotin-PEG3-Hydrazide | 461.58 | >95% |
Applications in Drug Development and Research
The unique properties of the PEG3 spacer make it a valuable component in a wide range of applications, most notably in the development of ADCs and PROTACs.[7]
PROTACs: In Proteolysis-Targeting Chimeras, a linker connects a target protein-binding ligand to an E3 ligase-binding ligand.[11][12] The length, flexibility, and composition of this linker are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7][13] Short, discrete PEG linkers like PEG3 are frequently incorporated into PROTAC design to provide the optimal spatial orientation between the two ligands and to enhance the solubility and cell permeability of the PROTAC molecule.[7][11][14]
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[7] The PEG3 spacer can be incorporated into the linker to improve the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and reduced non-specific toxicity.[7]
Experimental Protocols
The following are detailed protocols for common laboratory procedures utilizing PEG3 biotinylation reagents. These protocols provide a foundational framework that can be adapted to specific experimental needs.
Protocol 1: General Protein Biotinylation with Biotin-PEG3-NHS Ester
This protocol outlines the steps for labeling a purified protein in solution.[3]
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Biotin-PEG3-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in DMSO or DMF to a concentration of 10 mM.[3]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS Ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[3][5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[3][5]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[3][5]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.[5]
Protocol 2: Cell Surface Protein Biotinylation with Sulfo-NHS-PEG3-Biotin
This protocol is for labeling proteins on the surface of live cells.[3]
Materials:
-
Cultured cells.
-
Ice-cold PBS (pH 8.0).
-
Sulfo-NHS-PEG3-Biotin.
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS).
-
Cell lysis buffer.
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[3]
-
Biotinylation: Add a freshly prepared solution of Sulfo-NHS-PEG3-Biotin (0.5 mg/mL in ice-cold PBS, pH 8.0) to the cells. Incubate for 30 minutes on ice with gentle rocking.[3]
-
Quenching: Aspirate the biotin solution and wash the cells three times with the quenching solution to stop the reaction.[3]
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.[3]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant containing biotinylated cell surface proteins is now ready for downstream applications like immunoprecipitation.[3]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Unveiling Molecular Interactions: A Technical Guide to PC Biotin-PEG3-Alkyne in Genomics Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of genomics research, the ability to isolate and identify specific DNA, RNA, and associated protein complexes is paramount to unraveling cellular mechanisms and developing targeted therapeutics. PC Biotin-PEG3-alkyne has emerged as a powerful chemical probe for these applications, offering a unique combination of features for the precise labeling and gentle retrieval of biomolecules. This technical guide provides an in-depth exploration of this compound, its core functionalities, detailed experimental protocols, and its application in genomics research.
Core Concepts: Structure and Functionality of this compound
This compound is a multi-functional reagent designed for the targeted biotinylation of biomolecules.[1][2][3] Its structure consists of three key components:
-
A Biotin (B1667282) Moiety: This provides a high-affinity handle for strong and specific binding to streptavidin or avidin, forming the basis for affinity purification.[4]
-
A Photocleavable (PC) Linker: This linker can be cleaved upon exposure to near-UV light (around 365 nm), allowing for the gentle elution of captured biomolecules under mild, reagent-free conditions.[1][3][5] This is a significant advantage over traditional elution methods that often require harsh denaturing conditions, which can disrupt downstream analyses.[5]
-
A PEG3 (triethylene glycol) Spacer: This hydrophilic spacer enhances the water solubility of the reagent and the labeled biomolecule, while also minimizing steric hindrance, thereby improving the efficiency of both the labeling reaction and the subsequent binding to streptavidin.[3][4]
-
A Terminal Alkyne Group: This functional group enables the covalent attachment of the biotin tag to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [1][3] |
| Molecular Weight | 780.89 g/mol | [1] |
| CAS Number | 1869922-24-6 | [1][3] |
| Purity | Typically ≥95% | [1][3] |
| Storage Conditions | -20°C | [3] |
Experimental Workflow: From Labeling to Identification
The use of this compound in genomics research typically follows a multi-step workflow, enabling the enrichment and subsequent identification of target biomolecules and their interacting partners.
General experimental workflow using this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Labeling of Azide-Modified Biomolecules via Click Chemistry
This protocol describes the biotinylation of a biomolecule (e.g., DNA, RNA, or protein) that has been metabolically or enzymatically labeled with an azide (B81097) group.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand
-
Phosphate-buffered saline (PBS)
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of TCEP or Sodium Ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with PBS.
-
Add this compound to the desired final concentration (typically a 10-50 fold molar excess over the biomolecule).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent (TCEP or Sodium Ascorbate) to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and copper catalyst using a suitable method such as spin filtration, dialysis, or precipitation.
-
Affinity Purification (Pull-Down Assay) of Biotinylated Biomolecules
This protocol details the capture of biotinylated biomolecules using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated biomolecule sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to separate the beads from the supernatant. Discard the supernatant.
-
Wash the beads two to three times with Wash Buffer.
-
-
Binding of Biotinylated Biomolecule:
-
Add the biotinylated biomolecule sample to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound molecules.
-
-
Photocleavable Elution:
-
After the final wash, resuspend the beads in Elution Buffer.
-
Expose the bead suspension to a near-UV lamp (e.g., 365 nm at 1-5 mW/cm²) for 15-60 minutes on ice.[3] The optimal exposure time should be determined empirically.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted biomolecule.
-
Applications in Genomics Research
This compound is a versatile tool with numerous applications in genomics for studying DNA-protein interactions, RNA-protein interactions, and the composition of chromatin.
Identification of DNA- and RNA-Binding Proteins
Metabolic labeling of nascent DNA or RNA with azide-containing nucleosides (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or 5-ethynyluridine (B57126) (EU) for RNA, which are then enzymatically converted to the azide) allows for the subsequent biotinylation with this compound via click chemistry. The biotinylated nucleic acid-protein complexes can then be captured on streptavidin beads. After washing, the interacting proteins can be eluted by photocleavage and identified by mass spectrometry.
Workflow for identifying nucleic acid-binding proteins.
Proximity Labeling of Chromatin-Associated Proteins
In proximity labeling techniques like BioID, a protein of interest is fused to a biotin ligase.[7] While this compound is not directly used in the BioID labeling step, it can be employed in related "click-and-release" strategies. For instance, if a protein of interest is fused to an enzyme that generates a reactive azide species in its vicinity, nearby proteins can be tagged with azides. These azide-tagged proteins can then be reacted with this compound, captured, and identified.
Quantitative Data and Analysis
The success of experiments using this compound relies on quantitative analysis at various stages. While specific quantitative data is highly experiment-dependent, the following table outlines key parameters that should be measured and optimized.
Table 2: Key Quantitative Parameters and Considerations
| Parameter | Typical Method of Measurement | Considerations for Optimization |
| Biotinylation Efficiency | Gel-shift assay, Western blot with streptavidin-HRP, Mass spectrometry | Molar ratio of this compound to azide-biomolecule, reaction time, catalyst concentration. |
| Pull-down Enrichment | Western blot, qPCR (for nucleic acids), Mass spectrometry (spectral counts, intensity) | Amount of streptavidin beads, incubation time, stringency of wash buffers. |
| Photocleavage Efficiency | SDS-PAGE and silver staining/Western blot of supernatant vs. beads after elution | UV exposure time and intensity. |
| Protein Identification | Mass spectrometry | Number of unique peptides, protein coverage, and score. |
Analysis of mass spectrometry data is a critical step in identifying enriched proteins.[8] This typically involves database searching of the acquired tandem mass spectra to identify peptides and, subsequently, the proteins from which they originated.[8] Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to determine the relative abundance of proteins in the eluted sample compared to control experiments, allowing for the identification of specific interaction partners.
Conclusion
This compound is a sophisticated and versatile tool for modern genomics research. Its unique combination of a photocleavable linker, a hydrophilic spacer, and a bioorthogonal alkyne handle provides researchers with the ability to specifically label and gently isolate nucleic acids and their associated proteins. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this powerful reagent in elucidating the complex molecular interactions that govern genome function. As with any advanced technique, careful optimization and appropriate controls are essential for generating high-quality, reproducible data.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biotium.com [biotium.com]
- 7. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Strategic Application of PC Biotin-PEG3-Alkyne in Advanced Drug Delivery Systems: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of PC Biotin-PEG3-alkyne, a versatile linker molecule poised to significantly advance the development of targeted and controlled-release drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this guide details the core attributes of the linker, presents representative quantitative data from analogous systems, outlines detailed experimental protocols for its application, and visualizes the critical pathways and workflows involved.
Introduction to this compound
This compound is a multi-functional, heterobifunctional linker engineered for sophisticated bioconjugation strategies in drug delivery. Its molecular architecture integrates three key functionalities:
-
A Biotin (B1667282) Moiety: This vitamin (B7) serves as a high-affinity targeting ligand for the sodium-dependent multivitamin transporter (SMVT) and other biotin receptors, which are frequently overexpressed on the surface of various cancer cells. This enables active targeting of drug-loaded nanocarriers to tumor sites, enhancing therapeutic efficacy while minimizing off-target effects.[1]
-
A PEG3 Spacer: A short chain of three polyethylene (B3416737) glycol units imparts hydrophilicity to the molecule. This PEG spacer enhances the aqueous solubility of the conjugate, reduces steric hindrance for biotin-receptor binding, and can contribute to the "stealth" properties of nanocarriers, prolonging their circulation time in the bloodstream.[2][3]
-
A Terminal Alkyne Group: This functional group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of the linker to azide-modified drug molecules or nanocarrier surfaces in a controlled manner.[4][5]
-
A Photocleavable (PC) Linker: At its core, the linker contains a photolabile o-nitrobenzyl group. This enables the precise spatial and temporal release of a conjugated payload upon irradiation with near-UV light (typically around 365 nm), offering an external trigger for drug release at the target site.[5][6][7][8][9][10][11]
This unique combination of features makes this compound an invaluable tool for constructing advanced drug delivery systems, including antibody-drug conjugates (ADCs) and targeted nanoparticles.[4][12]
Core Principles of Application
The utility of this compound in drug delivery is founded on a sequence of well-established biological and chemical principles. The logical workflow begins with the construction of the drug delivery vehicle and culminates in targeted cell death.
Caption: Logical workflow for a this compound-based drug delivery system.
The signaling pathway for cellular uptake is initiated by the specific interaction between the biotin ligand on the nanocarrier and its receptor on the cancer cell surface, leading to internalization.
Caption: Signaling pathway for biotin-receptor mediated endocytosis.
Quantitative Data on Analogous Drug Delivery Systems
Table 1: Physicochemical Properties of Biotinylated & PEGylated Nanoparticles
| Nanocarrier Type | Targeting Ligand | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | Biotin-PEG | PLGA | 187.4 ± 4.5 | -5 ± 0.43 | [13] |
| Zein Nanoparticles | Biotin | Zein | 95.29 | -17.7 | [14][15] |
| Magnetic Microbubbles | Biotin-PEG | Not Specified | ~550 - 650 | -20 to -30 | [16] |
| Gold Nanoparticles | Aptamer + PEG | Gold | ~10 - 20 | Not Specified | [17] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanocarrier Type | Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| PLGA-PEG Nanoparticles | SN-38 | 9.8 ± 0.9 | 81.3 ± 4.3 | [13] |
| Zein Nanoparticles | Decitabine | Not Specified | 96.31 | [14][15] |
| PEGylated Liposomes | Paclitaxel | Not Specified | >90 | [3] |
| PEGylated Liposomes | Quercetin | ~4.5 | ~85 | [18] |
Table 3: In Vitro Cytotoxicity
| Cell Line | Drug Conjugate | IC50 Value | Key Finding | Reference |
| L1210FR (Biotin Receptor +) | Biotin-Linker-Taxoid | 8.8 nM | High potency in receptor-positive cells | [19] |
| L1210 (Biotin Receptor -) | Biotin-Linker-Taxoid | 522 nM | ~59-fold lower potency in receptor-negative cells | [19] |
| WI38 (Normal Fibroblast) | Biotin-Linker-Taxoid | 570 nM | ~65-fold lower potency in normal cells | [19] |
| 4T1 Breast Cancer | SN-38 Biotin-NPs | ~0.08 µg/mL | Targeted NPs more cytotoxic than free drug | [13] |
Detailed Experimental Protocols
The following section provides detailed, synthesized methodologies for the key experiments required to develop and evaluate a drug delivery system using this compound.
Protocol 1: Formulation of Biotin-Targeted Liposomes via Click Chemistry
This protocol describes the preparation of liposomes containing an azide-functionalized lipid, followed by surface conjugation with this compound.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
DSPE-PEG(2000)-Azide
-
This compound (from supplier)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Chloroform, Methanol (B129727)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
Procedure:
-
Liposome (B1194612) Formulation (Thin Film Hydration):
-
Dissolve PC, cholesterol, and DSPE-PEG(2000)-Azide in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a drug solution (e.g., doxorubicin (B1662922) in PBS) by vortexing at a temperature above the lipid phase transition temperature.
-
Downsize the resulting multilamellar vesicles by extrusion through polycarbonate membranes (e.g., 100 nm pore size) to form unilamellar liposomes.
-
Remove unencapsulated drug by passing the liposome suspension through an SEC column.
-
-
Click Chemistry Conjugation:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.
-
In a reaction tube, add the azide-functionalized liposome suspension.
-
Add this compound (e.g., at a 5-10 fold molar excess relative to the azide (B81097) lipid).
-
Premix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper(I) complex and add it to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the final biotinylated liposomes from excess reactants using SEC or dialysis.
-
Store the formulation at 4°C.
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
- Dilute the nanoparticle suspension in PBS.
- Analyze using Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and Polydispersity Index (PDI).
- Measure the surface charge (Zeta Potential) using Laser Doppler Velocimetry.
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
- Lyse a known amount of purified drug-loaded nanoparticles using a suitable solvent (e.g., methanol or Triton X-100).
- Quantify the amount of encapsulated drug using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate EE% and DL% using the following formulas:
- EE% = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100
- DL% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
Protocol 3: In Vitro Light-Triggered Drug Release
Materials:
-
Drug-loaded, photocleavable nanoparticles
-
PBS (pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
UV lamp (365 nm, low intensity, e.g., 1-5 mW/cm²)
-
Incubator/shaker
Procedure:
-
Place a known concentration of the nanoparticle suspension into a dialysis bag.
-
Submerge the bag in a larger volume of release buffer (e.g., PBS pH 7.4 or 5.5) at 37°C with gentle stirring.
-
For the light-triggered group, irradiate the sample with 365 nm UV light for specific durations (e.g., 1, 5, 10, 30 minutes). Keep a control group in the dark.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the external buffer.
-
Quantify the concentration of the released drug in the aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative drug release percentage against time.
Protocol 4: In Vitro Cellular Uptake Study
Materials:
-
Cancer cell line overexpressing biotin receptors (e.g., HeLa, 4T1)
-
Control cell line with low/no biotin receptor expression
-
Fluorescently-labeled nanoparticles (either via a fluorescent lipid or a fluorescent drug)
-
Complete cell culture medium
-
PBS, Trypsin-EDTA
-
Flow cytometer and/or Confocal microscope
Procedure:
-
Seed cells in appropriate plates (e.g., 24-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Prepare nanoparticle suspensions in fresh cell culture medium at a desired concentration.
-
Competition Assay (Control): Pre-incubate a set of wells with a high concentration of free biotin (e.g., 1 mM) for 30-60 minutes to saturate the biotin receptors.
-
Remove the old medium from all cells and add the prepared nanoparticle media. Include groups for targeted nanoparticles, non-targeted nanoparticles (if available), and the free biotin competition group.
-
Incubate for a specific duration (e.g., 2-4 hours) at 37°C.
-
For Flow Cytometry:
-
Wash cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
-
For Confocal Microscopy:
-
Wash cells three times with cold PBS.
-
Fix cells (e.g., with 4% paraformaldehyde).
-
Stain nuclei with DAPI.
-
Image the cells to visualize the intracellular localization of the nanoparticles.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Experimental workflow for nanoparticle synthesis and conjugation.
Caption: Experimental workflow for an in vitro cellular uptake study.
Conclusion
This compound represents a significant enabling tool for the creation of next-generation drug delivery systems. Its integrated design for targeting, conjugation, and controlled release provides a robust platform for developing therapies with enhanced precision and efficacy. While further studies documenting its application in fully characterized systems are needed, the principles governing its use are well-supported by extensive research in the fields of bioconjugation, nanoparticle formulation, and targeted drug delivery. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively harness the potential of this powerful linker in their drug development programs.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. amsbio.com [amsbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Unveiling PC Biotin-PEG3-alkyne: A Multifunctional Tool for Advanced Molecular Research
For Immediate Release
In the intricate landscape of molecular biology and drug development, precision and control are paramount. Answering this call is PC Biotin-PEG3-alkyne, a versatile research tool designed for the specific and controlled labeling and isolation of biomolecules. This technical guide delves into the core features of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its applications and methodologies.
At its core, this compound is a chemical probe possessing three key functional domains: a biotin (B1667282) handle for high-affinity capture, a photocleavable (PC) linker enabling light-induced release, and a terminal alkyne group for covalent attachment via click chemistry. A polyethylene (B3416737) glycol (PEG3) spacer enhances its solubility and minimizes steric hindrance, making it an ideal reagent for a multitude of biological applications.
Key Features and Quantitative Data
The unique architecture of this compound offers a powerful combination of functionalities for modern life sciences research. Its utility spans across bioconjugation, proteomics, genomics, and drug delivery systems.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₂N₆O₁₂S | [1] |
| Molecular Weight | 780.89 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| CAS Number | 1869922-24-6 | [1] |
| Cleavage Wavelength | ~365 nm (near-UV) | [1] |
| Storage | -20°C, protected from light |
Experimental Protocols
Harnessing the full potential of this compound requires optimized experimental procedures. Below are detailed protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and subsequent photocleavage for target release.
Protocol 1: Labeling of Azide-Modified Proteins via CuAAC Click Chemistry
This protocol outlines the steps for conjugating this compound to a protein containing an azide (B81097) group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with a 10- to 20-fold molar excess of the this compound stock solution.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-alkyne mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Affinity Purification and Photocleavage of Biotinylated Proteins
This protocol describes the capture of the biotinylated protein using streptavidin-coated beads and its subsequent release via photocleavage.
Materials:
-
Biotinylated protein from Protocol 1
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
UV lamp (365 nm)
Procedure:
-
Binding:
-
Incubate the biotinylated protein solution with streptavidin-coated beads for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage:
-
Resuspend the beads in a suitable buffer.
-
Expose the bead suspension to a 365 nm UV lamp. The optimal irradiation time (typically 5-30 minutes) and distance from the lamp should be empirically determined.[2]
-
-
Elution:
-
Pellet the beads and collect the supernatant containing the released, tag-free protein.
-
Visualizing the Workflow and Logic
To further elucidate the utility of this compound, the following diagrams illustrate the key processes and logical relationships.
References
An In-Depth Technical Guide to PC Biotin-PEG3-Alkyne for Labeling Azide-Functionalized Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PC Biotin-PEG3-alkyne, a versatile reagent for the selective labeling of azide-functionalized molecules. This document details the underlying principles of its application in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." We present detailed experimental protocols for labeling, affinity purification, and subsequent photorelease of target molecules. Quantitative data from representative studies are summarized to provide insights into the efficiency of these processes. Furthermore, this guide includes visual representations of key workflows and molecular interactions to facilitate a deeper understanding of the technology and its applications in proteomics, drug discovery, and other areas of life science research.
Introduction
The specific and efficient labeling of biomolecules in complex biological systems is a cornerstone of modern life sciences research. This compound has emerged as a powerful tool for this purpose, offering a trifecta of functionalities: a terminal alkyne for covalent ligation to azide-modified molecules, a biotin (B1667282) handle for high-affinity capture, and a photocleavable (PC) linker for the gentle release of the captured molecules.[1][2] This reagent is particularly valuable in applications where the recovery of intact, functional biomolecules is critical, such as in proteomics and the study of protein-protein interactions.
The core technology relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling.[1] The integrated photocleavable linker, typically a 2-nitrobenzyl ether derivative, allows for the release of the labeled molecule under mild conditions using near-UV light, thus preserving its biological activity.[4][5]
Chemical Properties and Structure
This compound is a multifaceted molecule designed for specific bio-conjugation applications. Its key structural components are:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific capture and purification of labeled molecules.
-
PEG3 Spacer: A triethylene glycol linker that increases the hydrophilicity of the molecule and extends the distance between the biotin and the alkyne, reducing steric hindrance during binding to streptavidin.[1]
-
Photocleavable Linker: A 2-nitrobenzyl ether moiety that can be cleaved upon exposure to near-UV light (typically around 365 nm), allowing for the controlled release of the captured molecule.[2]
-
Terminal Alkyne: A functional group that specifically reacts with azides via the copper(I)-catalyzed click reaction to form a stable triazole linkage.[6]
Below is a diagram illustrating the logical relationship of these components.
Caption: Functional components of this compound.
Mechanism of Action: The Click and Release Workflow
The application of this compound involves a two-stage process: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling and affinity capture, followed by photocleavage for the release of the target molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific method for covalently linking an alkyne and an azide (B81097).[3] In this process, a copper(I) catalyst facilitates the formation of a stable triazole ring between the terminal alkyne of the this compound and the azide group on the target molecule. The reaction is typically carried out in aqueous buffers and is compatible with a wide range of biomolecules.[7]
The general workflow for labeling and enrichment is as follows:
Caption: The "Click and Release" workflow.
Photocleavage
Following affinity capture on streptavidin-coated supports, the labeled molecule can be released by exposing the sample to near-UV light. The 2-nitrobenzyl ether linker absorbs light, leading to a chemical rearrangement that cleaves the bond connecting the biotin moiety to the target molecule. This process is rapid and occurs under mild conditions, which helps to preserve the structural and functional integrity of the released molecule.[4]
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
Protocol for Labeling Azide-Functionalized Proteins via CuAAC
This protocol is adapted from established procedures for copper-catalyzed click chemistry on proteins.
Materials:
-
Azide-functionalized protein sample
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 300 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized protein (e.g., 50 µL of a 1-5 mg/mL solution).
-
Reaction Buffer to a final volume of 100 µL.
-
This compound stock solution to a final concentration of 100-500 µM.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction to a final copper concentration of 1 mM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
Protocol for Affinity Purification and Photocleavage
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Photocleavage Buffer (e.g., PBS or other non-UV absorbing buffer)
-
UV lamp (365 nm)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Affinity Capture: Incubate the biotinylated protein sample with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle mixing.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Photocleavage:
-
Resuspend the beads in an appropriate volume of Photocleavage Buffer in a UV-transparent container.
-
Irradiate the sample with a 365 nm UV lamp at a controlled distance and intensity (e.g., 1-5 mW/cm²).
-
Irradiation time can range from 5 to 30 minutes. Optimal time should be determined empirically.
-
-
Elution: Pellet the beads and collect the supernatant containing the released protein.
Quantitative Data
The efficiency of both the labeling and cleavage steps is crucial for the successful application of this compound. While specific data for this exact molecule is limited in the literature, we can draw upon studies of similar photocleavable biotin-alkyne probes to provide representative performance metrics.
CuAAC Labeling Efficiency
The CuAAC reaction is generally highly efficient, often approaching quantitative yields. The efficiency can be influenced by factors such as the concentration of reactants, the copper catalyst, and the ligand.
| Parameter | Condition | Result | Reference |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, often >95% conversion | [8] |
| Typical Reactant Concentrations | 100-500 µM this compound, 1 mM CuSO₄, 5 mM Sodium Ascorbate | Near-quantitative labeling of azide-modified proteins | [7] |
| Reaction Time | 1-2 hours at room temperature | Sufficient for completion of the reaction | [7] |
Photocleavage Efficiency
The efficiency of photocleavage is dependent on the wavelength, intensity, and duration of UV exposure.
| Parameter | Condition | Result | Reference |
| Wavelength | 365 nm | Optimal for cleavage of the 2-nitrobenzyl linker | [1][2] |
| UV Light Intensity | 1-5 mW/cm² | Effective for cleavage without significant sample damage | [1] |
| Irradiation Time | 5-30 minutes | Can result in >90% cleavage efficiency | [9] |
| Cleavage Yield | Irradiation at 365 nm for 10-20 minutes | Can achieve up to 95% release of captured molecules | [9] |
Applications
The unique properties of this compound make it suitable for a wide range of applications in life science research and drug development.
-
Proteomics: For the identification and quantification of newly synthesized proteins or specific protein subpopulations.[9]
-
Drug Discovery: In the development of antibody-drug conjugates (ADCs) and for target identification and validation.[6][10]
-
Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of enzymes in complex biological samples.
-
Glycomics: For the study of glycosylated proteins and their roles in cellular processes.
-
Nucleic Acid Research: For the labeling and purification of DNA and RNA.
The following diagram illustrates a potential application in a proteomics workflow.
Caption: A proteomics workflow using this compound.
Conclusion
This compound is a powerful and versatile reagent that combines the specificity of click chemistry with the high affinity of the biotin-streptavidin interaction and the gentle, controlled release afforded by photocleavage. This technical guide has provided a detailed overview of its properties, mechanism of action, and applications, along with practical experimental protocols and representative quantitative data. By leveraging the unique features of this molecule, researchers can effectively label, isolate, and analyze a wide range of azide-functionalized molecules, thereby advancing our understanding of complex biological systems and facilitating the development of new therapeutic strategies.
References
- 1. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. bioclone.net [bioclone.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PC Biotin Alkyne | 1869922-24-6 | CRB7108321 | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molnova.cn [molnova.cn]
The Core Principle of Photocleavage: A Technical Guide to PC Biotin-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the photocleavage principle underpinning PC Biotin-PEG3-Alkyne, a versatile tool in modern molecular biology, proteomics, and drug discovery. We will explore its chemical mechanism, quantitative performance characteristics, and detailed experimental applications, offering a comprehensive resource for researchers leveraging this technology.
Introduction to Photocleavable Biotin (B1667282) Probes
Photocleavable (PC) biotin reagents represent a significant advancement in affinity purification techniques. Traditional methods relying on the exceptionally strong biotin-streptavidin interaction often require harsh, denaturing conditions to elute captured biomolecules, potentially compromising downstream analysis. This compound circumvents this limitation by incorporating a light-sensitive linker between the biotin affinity tag and a reactive alkyne group.[1][2] This allows for the gentle, reagent-free release of captured molecules upon exposure to near-UV light, preserving their integrity for subsequent applications such as mass spectrometry, protein-protein interaction studies, and controlled drug release.[1][3][4]
This compound is a tri-functional molecule comprising:
-
A Biotin moiety for high-affinity capture by streptavidin-coated substrates.[4]
-
A Photocleavable (PC) Linker , typically a 2-nitrobenzyl group, which breaks upon UV irradiation.[5]
-
A three-unit Polyethylene Glycol (PEG3) spacer to enhance solubility and reduce steric hindrance.[6][7]
-
A terminal Alkyne group for covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[4][8]
The Principle of 2-Nitrobenzyl Photocleavage
The core of this compound's function lies in the photochemistry of its 2-nitrobenzyl linker. The cleavage mechanism is a well-characterized intramolecular redox reaction, often described as a Norrish Type II photoreaction.[9]
The process unfolds in the following steps:
-
Photon Absorption : The 2-nitrobenzyl group absorbs a photon of near-UV light, typically around 340-365 nm. This elevates the molecule to an electronically excited state.[5][10]
-
Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.
-
Rearrangement : This abstraction initiates a rapid electronic rearrangement, leading to the formation of an aci-nitro intermediate.
-
Bond Cleavage : The intermediate is unstable and quickly rearranges to cleave the benzylic carbon-oxygen bond, releasing the target molecule.
-
Product Formation : The cleavage results in the release of the target molecule (which was attached via the PEG3-Alkyne arm) and a 2-nitrosobenzaldehyde derivative, which remains attached to the biotin.[9]
This process is highly efficient and occurs under mild, physiological conditions, avoiding the need for harsh chemicals or extreme pH that could damage the released biomolecules.
Quantitative Data and Performance
The efficiency of photocleavage is dependent on several factors, including the wavelength, light intensity, and duration of exposure. The 2-nitrobenzyl group is well-studied, providing reliable performance metrics for experimental design.
| Parameter | Value / Condition | Source(s) |
| Optimal Wavelength | 340 - 365 nm (near-UV) | [5][10] |
| Recommended Light Source | 365 nm UV lamp | [6][11] |
| Recommended Intensity | 1 - 5 mW/cm² | [6][11] |
| Typical Cleavage Time | 5 - 30 minutes | [9][10][11] |
| Reported Cleavage Efficiency | ~80% to >90% | [5][11][12] |
| Quantum Yield (for related esters) | 0.49 - 0.63 | [5] |
Note: Cleavage efficiency can be affected by buffer components that absorb UV light or by low concentrations of the biotinylated molecule.[9]
Experimental Protocols
Here we provide a generalized, detailed protocol for a typical chemoproteomics workflow using this compound to identify target proteins from a complex biological lysate.
Protocol: Affinity Purification and Photocleavage for Mass Spectrometry
1. Click Chemistry Labeling of Azide-Modified Proteins: a. To 1 mg of protein lysate (in a non-reducing buffer), add this compound to a final concentration of 100 µM. b. Add a fresh solution of Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM. c. Add Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to a final concentration of 100 µM to protect the copper catalyst. d. Initiate the reaction by adding copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM. e. Incubate the reaction for 1 hour at room temperature with gentle rotation.
2. Affinity Purification of Biotinylated Proteins: a. Equilibrate streptavidin-coated magnetic beads by washing three times with a suitable lysis buffer (e.g., RIPA buffer). b. Add the click chemistry reaction mixture to the equilibrated beads. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow for capture of biotinylated proteins. d. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. e. Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes:
- 2x with a high-salt wash buffer (e.g., 1% Triton X-100, 500 mM NaCl in PBS).
- 2x with a low-salt wash buffer (e.g., 1% Triton X-100 in PBS).
- 3x with a final buffer suitable for mass spectrometry (e.g., 50 mM Ammonium Bicarbonate).
3. Photocleavage (Elution): a. Resuspend the washed beads in a non-UV-absorbing buffer (e.g., 50-100 µL of 50 mM Ammonium Bicarbonate, pH 8.0). b. Transfer the bead suspension to a UV-transparent plate or tube. c. Place the sample under a 365 nm UV lamp (1-5 mW/cm²). d. Irradiate for 15-30 minutes. Gentle mixing during irradiation can improve efficiency. e. After irradiation, place the tube on a magnetic stand and carefully collect the supernatant, which now contains the released target proteins. The biotin tag remains bound to the beads.
4. Sample Preparation for LC-MS/MS Analysis: a. Reduction: Add Dithiothreitol (DTT) to the collected supernatant to a final concentration of 10 mM and incubate at 56°C for 30 minutes. b. Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubate in the dark for 20-30 minutes. c. Digestion: Add MS-grade Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C. d. Cleanup: Acidify the sample with formic acid to stop digestion. Desalt the resulting peptides using a C18 StageTip or spin column according to the manufacturer's protocol. e. Dry the purified peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS injection (e.g., 0.1% formic acid in water).
Applications in Research and Development
The unique properties of this compound make it a powerful reagent for a range of applications:
-
Proteomics: Enables the identification and quantification of newly synthesized proteins, post-translational modifications, and protein interaction partners with reduced background from non-specific binders.[4]
-
Drug Delivery: Facilitates the development of light-responsive drug delivery systems, where a therapeutic agent can be released at a specific time and location with spatial and temporal control.[4]
-
Bioconjugation: Allows for the precise, light-triggered release of biomolecules from surfaces or other conjugates, ideal for studying dynamic biological processes.[4][7]
-
Genomics and Nucleic Acid Research: Supports the isolation and analysis of specific DNA or RNA sequences and their associated protein complexes.[10]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 7. Alkyne/Biotin PEG reagent, this compound, Purity 95% - CD BioGlyco [glycoclick.bioglyco.com]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 11. PC生物素-PEG3-NHS酯 | Sigma-Aldrich [sigmaaldrich.com]
- 12. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PC Biotin-PEG3-alkyne: Solubility and Stability for Researchers and Drug Development Professionals
Introduction: PC Biotin-PEG3-alkyne is a versatile heterobifunctional chemical probe that integrates a biotin (B1667282) moiety for high-affinity binding, a photocleavable (PC) linker for controlled release, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a terminal alkyne group for click chemistry applications. This guide provides a comprehensive overview of its solubility and stability, along with detailed experimental protocols for its use in bioconjugation and drug delivery research.
Core Properties of this compound
This molecule is engineered for advanced applications in proteomics, drug delivery, and bioconjugation. Its key components and their functions are outlined below:
-
Biotin: Enables strong and specific binding to streptavidin and avidin, facilitating affinity-based purification and detection.
-
Photocleavable Linker: Allows for the release of conjugated molecules upon exposure to near-UV light (typically around 365 nm), providing temporal and spatial control over release.[1][2]
-
PEG3 Spacer: A short polyethylene glycol chain that improves aqueous solubility and reduces steric hindrance.
-
Alkyne Group: A terminal alkyne that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling efficient and specific conjugation to azide-modified molecules.[3]
Solubility Profile
| Solvent | Solubility | Estimated Concentration | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Soluble | >100 mg/mL (estimated) | A common solvent for preparing high-concentration stock solutions. Data for a similar Biotin-PEG3-azide suggests excellent solubility.[4][5] |
| Dimethylformamide (DMF) | Soluble | Not specified | Another suitable solvent for preparing stock solutions. |
| Dichloromethane (DCM) | Soluble | Not specified | Useful for reactions in non-polar environments. |
| Chloroform | Soluble | Not specified | Similar to DCM, suitable for organic synthesis applications. |
| Tetrahydrofuran (THF) | Soluble | Not specified | A versatile solvent for various organic reactions. |
| Aqueous Solutions | |||
| Water | Sparingly Soluble | ~10 mg/mL (estimated) | The PEG spacer enhances aqueous solubility. For a related Biotin-PEG3-azide, solubility in water is reported to be around 10 mg/mL.[5] It is recommended to first dissolve in a minimal amount of a water-miscible organic solvent like DMSO before dilution in aqueous buffers. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Not specified | Similar to water, direct dissolution may be challenging. Prepare a stock solution in DMSO or DMF and dilute into PBS. |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
| Condition | Recommendation |
| Long-term Storage | Store at -20°C in a desiccated environment. When stored correctly, the compound is stable for at least two years.[1] |
| Light Exposure | Protect from light to prevent premature cleavage of the photocleavable linker.[1][2] |
| pH Stability | The photocleavable linker is generally stable under a range of pH conditions. Studies on similar linkers show stability in acidic (pH 4) and alkaline (pH 10) environments. However, prolonged exposure to extreme pH should be avoided.[6] |
| Temperature Stability | The solid compound is stable at room temperature for short periods. For long-term stability, storage at -20°C is recommended. Solutions should be prepared fresh for optimal performance. |
| Solutions | Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several weeks. Avoid multiple freeze-thaw cycles. Aqueous solutions should be used immediately. |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be necessary for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
This compound
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a Stock Solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.
-
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio.
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the protein/alkyne mixture to a final concentration of 5-10 mM.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5-2 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess reagents and the copper catalyst by size-exclusion chromatography.
Protocol 2: Photocleavage and Release of Conjugated Molecules
This protocol outlines the release of a biotinylated molecule from a streptavidin-coated surface.
Materials:
-
Conjugate of this compound with a target molecule, purified on streptavidin-coated beads.
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Wash the Beads: Wash the streptavidin beads with the bound conjugate 3-5 times with the wash buffer to remove any non-specifically bound molecules.
-
Photocleavage:
-
Resuspend the beads in the elution buffer in a UV-transparent reaction tube.
-
Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.
-
-
Elution: Pellet the streptavidin beads by centrifugation and carefully collect the supernatant containing the released molecule.
-
Analysis: Analyze the eluted fraction using appropriate methods such as SDS-PAGE, HPLC, or mass spectrometry.
Visualizations
Logical Structure of this compound
Caption: Functional components of this compound.
Experimental Workflow for Bioconjugation and Photocleavage
Caption: Workflow for bioconjugation and release.
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Caption: General mechanism of action for an ADC.
References
The Reversible Bond: A Technical Guide to Biotin-Streptavidin Interactions with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, characterized by an exceptionally high affinity and specificity.[1][2] This robust interaction has become an indispensable tool in a myriad of life science applications, including affinity purification, immunoassays, and drug delivery.[3][4][5] However, the very strength of this bond, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), presents a significant challenge when the recovery of the biotinylated molecule is desired.[2][4][6][7] Harsh denaturing conditions are typically required to dissociate the complex, which can compromise the integrity and function of the target molecule.[1][8]
This technical guide provides a comprehensive overview of a powerful solution to this challenge: the use of cleavable linkers in biotin-streptavidin systems. These linkers are engineered to be selectively broken under specific, mild conditions, allowing for the gentle release of the captured biomolecule while preserving its native state. This guide will delve into the core principles of the biotin-streptavidin interaction, explore the various types of cleavable linkers, present key quantitative data, and provide detailed experimental protocols for their application.
The Biotin-Streptavidin Interaction: A Foundation of Strength
Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical biotin-binding sites.[3][9] The interaction is characterized by a rapid on-rate and an extremely slow off-rate, resulting in a pseudo-irreversible complex under physiological conditions.[2]
Quantitative Data on Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][4][6][7] |
| Association Rate Constant (k_on) | 10⁵ - 10⁷ M⁻¹s⁻¹ | [6][7] |
| Dissociation Rate Constant (k_off) | ~10⁻⁴ - 10⁻⁶ s⁻¹ | [10] |
Cleavable Linkers: Enabling Reversibility
Cleavable linkers are bifunctional molecules that contain a biotin (B1667282) moiety, a reactive group for conjugation to the molecule of interest, and a labile bond that can be selectively cleaved.[1][11] The choice of cleavable linker depends on the nature of the target molecule, the experimental workflow, and the desired cleavage conditions.
Types of Cleavable Linkers and Their Mechanisms
| Linker Type | Cleavage Mechanism | Cleavage Reagents/Conditions | Advantages | Disadvantages |
| Disulfide-Based | Reduction of a disulfide bond (-S-S-) | Dithiothreitol (DTT), TCEP, β-mercaptoethanol | High cleavage efficiency, cost-effective | Potential for reduction of native disulfide bonds in proteins |
| Photocleavable (PC) | Photolysis of a photolabile group (e.g., nitrobenzyl) | UV light (typically 340-365 nm) | Reagent-free cleavage, high spatial and temporal control | Potential for photodamage to sensitive biomolecules |
| Acid-Cleavable | Hydrolysis of an acid-labile bond (e.g., cyclic acetal, DADPS) | Mildly acidic conditions (e.g., formic acid, trifluoroacetic acid) | Rapid cleavage | Potential for acid-induced denaturation of sensitive proteins |
| Enzymatically Cleavable | Specific enzymatic cleavage of a peptide sequence | Proteases (e.g., TEV protease, Thrombin) | High specificity of cleavage | Requires specific enzyme and optimal buffer conditions |
| Diazo-Based | Reduction of a diazobenzene group | Sodium dithionite | Efficient cleavage | Cleavage reagent can have side reactions |
Quantitative Comparison of Cleavable Linkers
| Linker Type | Typical Cleavage Efficiency | Cleavage Time | Reference |
| Disulfide-Based | >98% (optimized) | 30 min - 2 hours | [12] |
| Photocleavable | >80-90% | 5 - 30 minutes | [12] |
| Acid-Cleavable (DADPS) | Efficient | 30 minutes | [13] |
| Diazo-Based | >97% | Varies | [13] |
Experimental Protocols
The following sections provide generalized protocols for the biotinylation of proteins and subsequent affinity purification using streptavidin beads with a cleavable linker. These protocols should be optimized for specific applications.
Protocol 1: Protein Biotinylation with an NHS-Ester Cleavable Biotin Linker
This protocol describes the biotinylation of a purified protein containing primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-functionalized cleavable biotin linker.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-SS-Biotin (or other cleavable NHS-biotin)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Dissolve the purified protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[14]
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-cleavable biotin reagent in DMF or DMSO to a concentration of 1-10 mg/mL.[15]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[1][15]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1]
-
Verification of Biotinylation: The extent of biotinylation can be assessed using methods such as a HABA assay or by Western blot analysis using streptavidin-HRP.[16]
Protocol 2: Affinity Purification of a Biotinylated Protein using Streptavidin Beads and a Cleavable Linker
This protocol outlines the capture of a biotinylated protein using streptavidin-conjugated magnetic beads and its subsequent elution via cleavage of the linker.
Materials:
-
Biotinylated protein sample
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage Buffer (specific to the linker used, e.g., 50 mM DTT in PBS for disulfide linkers)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer the desired amount of bead slurry to a new tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Bead Equilibration: Wash the beads twice with Binding/Wash Buffer to equilibrate them.
-
Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Place the tube on the magnetic stand, discard the supernatant, and wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound molecules.[12]
-
Elution (Cleavage):
-
For Disulfide Linkers: Resuspend the beads in Cleavage Buffer containing 50 mM DTT. Incubate for 30 minutes at 50°C or 2 hours at room temperature.[12]
-
For Photocleavable Linkers: Resuspend the beads in a suitable buffer. Irradiate with a UV lamp (e.g., 365 nm) for 5-30 minutes.[12]
-
For Acid-Cleavable Linkers: Resuspend the beads in a buffer containing the appropriate acid (e.g., 10% formic acid). Incubate for the recommended time.[13]
-
-
Sample Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted, purified protein.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Biotin-Streptavidin interaction with a cleavable linker.
Caption: Overview of common cleavable linker mechanisms.
Caption: Experimental workflow for affinity purification.
Applications in Research and Drug Development
The use of cleavable biotin-streptavidin systems has revolutionized many areas of biological research and pharmaceutical development.
-
Proteomics: In affinity purification-mass spectrometry (AP-MS), cleavable linkers allow for the isolation of protein complexes under mild conditions, preserving interactions for subsequent analysis.[11]
-
Drug Discovery: This technology is employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody via a cleavable linker, enabling targeted drug release at the tumor site.[17][18]
-
Cell Biology: Cell surface protein labeling with cleavable biotin reagents allows for the specific isolation and identification of membrane proteins.[19]
-
Genomics and Epigenomics: Techniques like Chromatin Immunoprecipitation (ChIP) can be enhanced by the use of cleavable biotinylated antibodies for the efficient release of DNA-protein complexes.
Conclusion
The integration of cleavable linkers into the biotin-streptavidin system provides a powerful and versatile platform for the reversible capture and release of biomolecules. By offering a means to overcome the inherent strength of the biotin-streptavidin interaction, these tools have expanded the utility of this remarkable biological partnership, enabling researchers and drug developers to perform more sophisticated and sensitive experiments while preserving the integrity of their molecules of interest. The continued development of novel cleavable linker chemistries promises to further enhance the capabilities of this indispensable technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bioclone.net [bioclone.net]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic acetals as cleavable linkers for affinity capture - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ukdiss.com [ukdiss.com]
Methodological & Application
Application Notes and Protocols for PC Biotin-PEG3-alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PC Biotin-PEG3-alkyne, a versatile reagent for the biotinylation of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This reagent features a terminal alkyne for click reaction, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a photocleavable (PC) linker, allowing for the mild release of captured biomolecules under UV light.[1] This attribute is particularly advantageous for downstream applications such as mass spectrometry-based proteomics, where recovery of intact biomolecules is crucial.
Overview and Key Features
This compound is a powerful tool for a variety of applications, including:
-
Proteomics and Genomics: Isolation and analysis of proteins and nucleic acids.[1]
-
Bioconjugation: Labeling of azide-functionalized molecules for purification or detection.[1]
-
Drug Delivery Research: Development of light-responsive drug delivery systems.[1]
-
Photorelease Studies: Precise, light-triggered release of biomolecules to study dynamic interactions.[1]
Key Features:
-
Bio-orthogonal Labeling: The alkyne group facilitates highly specific and efficient covalent labeling of azide-modified molecules.
-
Photocleavable Linker: Enables the release of captured biomolecules under near-UV light (around 365 nm), avoiding harsh chemical treatments.[1]
-
PEG Spacer: The triethylene glycol spacer improves aqueous solubility and minimizes steric hindrance.
-
High Affinity: The biotin (B1667282) moiety provides a strong and specific interaction with streptavidin for efficient affinity purification.
Reaction Mechanism and Workflow
The core of the application is the CuAAC reaction, a highly efficient and specific reaction between the terminal alkyne of this compound and an azide-modified biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent.
Diagram of the CuAAC Click Chemistry Reaction
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
A typical experimental workflow for labeling, enriching, and releasing a target protein is depicted below.
Experimental Workflow for Proteomic Analysis
Caption: General workflow for proteomic analysis using this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Optimization of reaction conditions may be necessary for different biomolecules and experimental setups.
Protocol 1: Biotinylation of an Azide-Modified Protein in Solution
This protocol describes the labeling of a purified protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a final concentration of 100-200 µM.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-coated beads.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Lysis/Binding Buffer (e.g., PBS with 0.1% Tween-20)
-
Wash Buffer (e.g., PBS with 0.5 M NaCl and 0.1% Tween-20)
-
Photocleavage Buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Prepare Streptavidin Resin:
-
Transfer the required amount of streptavidin bead slurry to a microcentrifuge tube.
-
Wash the beads three times with 10 bed volumes of Lysis/Binding Buffer. Use a magnetic stand or centrifugation to pellet the beads between washes.
-
-
Binding:
-
Add the biotinylated protein sample to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 10 bed volumes of Wash Buffer.
-
-
Photocleavable Elution:
-
After the final wash, resuspend the beads in an appropriate volume of Photocleavage Buffer.
-
Expose the bead suspension to a 365 nm UV lamp for 5-30 minutes. The optimal exposure time should be determined empirically.
-
Pellet the beads and carefully collect the supernatant containing the released protein.
-
Quantitative Data and Comparisons
The choice of biotinylation reagent can significantly impact the outcome of a proteomics experiment. The use of a cleavable linker, such as the photocleavable linker in this compound, can lead to a higher number of identified proteins and peptides compared to non-cleavable linkers.
| Feature | This compound (Cleavable) | Standard Biotin-Alkyne (Non-Cleavable) |
| Elution Method | Photocleavage (mild) | Harsh denaturing conditions |
| Protein Recovery | High, preserves protein integrity | Can be incomplete, may denature proteins |
| Background | Lower non-specific binding | Higher potential for co-elution of contaminants |
| Downstream Compatibility | Excellent for mass spectrometry | May interfere with some downstream analyses |
This table provides a qualitative comparison. Quantitative data can vary depending on the specific experimental conditions and sample type.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive reagents | Ensure the freshness of the sodium ascorbate solution. Check the integrity of the azide-modified biomolecule and the this compound. |
| Suboptimal reaction conditions | Optimize the concentrations of copper, ligand, and reducing agent. Increase the incubation time or temperature. | |
| High Background | Non-specific binding to beads | Increase the number of wash steps or the salt concentration in the wash buffer. |
| Aggregation of biotinylated proteins | Ensure the final DMSO concentration in the click reaction is low (<5%). | |
| Incomplete Photocleavage | Insufficient UV exposure | Increase the UV exposure time or decrease the distance between the sample and the UV lamp. |
| Inappropriate buffer | Ensure the photocleavage buffer is compatible with the downstream application and does not absorb UV light at 365 nm. |
References
Application Notes: PC Biotin-PEG3-alkyne for Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the cell surface proteome, or "surfaceome," is critical for understanding cellular signaling, cell-cell interactions, and for the identification of biomarkers and therapeutic targets. PC Biotin-PEG3-alkyne is a versatile chemical probe designed for the efficient labeling and subsequent isolation of cell surface proteins. This reagent features a terminal alkyne group for covalent attachment to azide-modified biomolecules via "click chemistry," a biotin (B1667282) moiety for high-affinity capture with streptavidin-based resins, and a photocleavable (PC) linker.[1] The photocleavable linker allows for the mild and specific release of captured proteins upon exposure to UV light, preserving their integrity for downstream analysis such as mass spectrometry.[2][3] The PEG3 spacer enhances the water solubility of the reagent and reduces steric hindrance, facilitating efficient labeling.
This application note provides a detailed protocol for the two-step labeling of cell surface proteins using metabolic incorporation of an azide-modified sugar followed by a copper-catalyzed click chemistry reaction with this compound.
Principle of the Method
The labeling strategy is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes process the azido-sugar and incorporate it into the glycan structures of cell surface glycoproteins. This results in the presentation of azide (B81097) groups on the cell surface.[1][4]
-
Click Chemistry Reaction: The azide-labeled cells are then treated with this compound. A copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction forms a stable triazole linkage between the alkyne on the probe and the azide on the cell surface glycoproteins, covalently attaching the photocleavable biotin tag.[5]
-
Enrichment and Photocleavage: After labeling, cells are lysed, and the biotinylated proteins are enriched using streptavidin-coated beads. The captured proteins are then released by exposing the beads to UV light at approximately 365 nm, which cleaves the photocleavable linker.[2][3]
Data Presentation
The following tables provide representative quantitative data for the key steps in the cell surface protein labeling workflow. The exact values may vary depending on the cell type, experimental conditions, and the specific proteins being targeted.
Table 1: Metabolic Labeling with Azido (B1232118) Sugars
| Parameter | Recommended Range | Notes |
| Azido Sugar (e.g., Ac4ManNAz) Concentration | 10 - 75 µM | Optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential toxicity.[1][4] |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher labeling density.[4] |
| Cell Viability | > 95% | Monitor cell health during metabolic labeling, as high concentrations of azido-sugars can be cytotoxic to some cell lines.[1] |
Table 2: Click Chemistry Reaction Parameters
| Parameter | Recommended Concentration | Notes |
| This compound | 50 - 200 µM | Higher concentrations can increase labeling efficiency but may also lead to higher background. |
| Copper (II) Sulfate (CuSO4) | 50 - 100 µM | The catalyst for the CuAAC reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state. A fresh solution should always be used. |
| Copper Ligand (e.g., TBTA) | 100 - 500 µM | Protects the cell from copper-induced toxicity and stabilizes the Cu(I) oxidation state.[5] |
| Reaction Time | 30 - 60 minutes | Longer reaction times may not significantly increase labeling and could increase cell stress. |
| Reaction Temperature | Room Temperature or 37°C |
Table 3: Photocleavage Efficiency
| Parameter | Condition | Expected Efficiency | Notes |
| UV Wavelength | ~365 nm | Optimal for cleavage of the nitrobenzyl-based linker.[2][3] | |
| UV Light Intensity | 1-5 mW/cm² | Higher intensity can speed up cleavage but may also damage proteins.[6] | |
| Irradiation Time | 5 - 20 minutes | Cleavage is typically rapid and can be near-quantitative.[2] | |
| Cleavage Yield | >80% | The efficiency can be affected by the local microenvironment of the linker.[2][3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido Sugars
-
Cell Culture: Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Prepare Azido Sugar Stock Solution: Dissolve peracetylated N-azidoacetylmannosamine (Ac4ManNAz) in sterile DMSO to a stock concentration of 10 mM.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the azido sugar into cell surface glycoproteins.[4]
Protocol 2: Cell Surface Labeling via Click Chemistry
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO4): Prepare a 50 mM stock solution in sterile water.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water immediately before use. TCEP is an alternative reducing agent to sodium ascorbate.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.
-
-
Wash Cells: Gently wash the metabolically labeled cells twice with ice-cold PBS to remove residual media.
-
Prepare Click Reaction Cocktail: In a sterile microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
885 µL PBS
-
10 µL of 10 mM this compound (final concentration 100 µM)
-
10 µL of 10 mM TBTA (final concentration 100 µM)
-
10 µL of 50 mM CuSO4 (final concentration 500 µM)
-
5 µL of 100 mM TCEP or Sodium Ascorbate (final concentration 500 µM)
-
Vortex briefly to mix.
-
-
Labeling Reaction: Add the click reaction cocktail to the washed cells, ensuring the entire surface is covered. Incubate for 30-60 minutes at room temperature with gentle rocking.
-
Wash and Quench: Gently wash the cells three times with ice-cold PBS to remove excess click chemistry reagents.
Protocol 3: Protein Enrichment and Photocleavage
-
Cell Lysis: Lyse the labeled cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the clarified lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.
-
-
Wash Beads: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Photocleavage:
-
Resuspend the washed beads in a non-UV absorbing buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Transfer the bead suspension to a UV-transparent plate or tube.
-
Irradiate the beads with a UV lamp (365 nm) for 10-20 minutes on ice.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the released proteins.
-
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Structure of this compound.
Caption: Click chemistry reaction on the cell surface.
References
Application Note: Photocleavable Biotin-Based Enrichment for Quantitative Proteomics
Abstract
This application note details a robust workflow for the enrichment and subsequent mass spectrometry (MS) analysis of target protein populations using PC Biotin-PEG3-alkyne. This method leverages bioorthogonal chemistry to specifically label azide-modified proteins, followed by highly selective streptavidin-based immunoprecipitation. A key feature of this protocol is the use of a photocleavable (PC) linker, which allows for the mild, reagent-free release of captured peptides upon exposure to UV light.[1][2] This approach significantly reduces background contamination from streptavidin and harsh eluents, leading to cleaner samples and improved data quality in downstream LC-MS/MS analysis.[3] The protocols provided are optimized for researchers in proteomics, drug discovery, and molecular biology aiming to identify and quantify low-abundance proteins or analyze protein-protein interactions.
Principle of the Method
The workflow is based on a multi-step strategy that begins with the metabolic incorporation of an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins within cultured cells.[4][5] Following cell lysis, the azide-modified proteome is covalently tagged with this compound via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[6][7]
The newly biotinylated proteins are then selectively captured from the complex lysate using streptavidin-conjugated magnetic beads.[8] The strong and specific interaction between biotin (B1667282) and streptavidin ensures high-purity enrichment. After stringent washing to remove non-specifically bound proteins, the captured proteins are subjected to on-bead digestion with trypsin. The resulting peptides, still attached to the beads, are then released by photocleavage of the linker using UV light (e.g., 365 nm).[2][9] This gentle elution leaves the streptavidin beads and non-target peptides behind, yielding a highly enriched peptide sample ready for desalting and LC-MS/MS analysis.
Experimental Protocols
This section provides detailed step-by-step protocols for each major stage of the experiment.
Protocol 1: Metabolic Labeling and Cell Lysis
This protocol describes the incorporation of L-azidohomoalanine (AHA) into proteins in cultured mammalian cells.
-
Cell Culture: Culture cells to ~80% confluency under standard conditions.
-
Methionine Starvation: Gently wash cells twice with pre-warmed, sterile PBS. Replace the standard culture medium with methionine-free medium supplemented with 10% dialyzed fetal bovine serum and incubate for 30-60 minutes to deplete intracellular methionine pools.[5][10]
-
AHA Labeling: Replace the starvation medium with fresh methionine-free medium containing 25-100 µM L-AHA.[11] Incubate for the desired labeling period (e.g., 4-18 hours), depending on the experimental goals.
-
Cell Harvest: Following incubation, place the culture dish on ice. Aspirate the medium and wash the cells three times with ice-cold PBS to remove unincorporated AHA.[1]
-
Cell Lysis: Add ice-cold Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[1] Carefully transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method, such as a BCA assay. For subsequent steps, it is recommended to use at least 1-5 mg of total protein per sample.
Protocol 2: Click Chemistry Reaction (CuAAC)
This protocol attaches the this compound to the azide-modified proteins in the lysate.
-
Prepare Reagents: Prepare fresh stock solutions of the click chemistry components as described in the table below.
-
Reaction Assembly: In a microcentrifuge tube, dilute 1-5 mg of protein lysate to a final concentration of ~2 mg/mL with PBS.
-
Add Reagents: Add the click chemistry reagents to the lysate in the following order, vortexing gently after each addition:
-
This compound (to final concentration of 100 µM)
-
TCEP (to final concentration of 1 mM)
-
TBTA ligand (to final concentration of 100 µM)
-
Copper (II) Sulfate (CuSO₄) (to final concentration of 1 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation, protected from light.
Protocol 3: Enrichment and On-Bead Digestion
This protocol describes the capture of biotinylated proteins and their subsequent digestion into peptides while still bound to the beads.
-
Bead Preparation: Resuspend streptavidin magnetic beads in Wash Buffer 1. Transfer 50 µL of bead slurry per 1-2 mg of protein lysate to a new tube. Place the tube on a magnetic stand, remove the supernatant, and wash the beads three times with Wash Buffer 1.
-
Binding: After the final wash, resuspend the beads in the protein lysate from the click reaction. Incubate for 2-4 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform the following sequential washes to remove non-specifically bound proteins, vortexing briefly between each wash:
-
Wash 2x with Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash 1x with Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Wash 2x with Wash Buffer 3 (e.g., 50 mM Ammonium Bicarbonate)
-
-
Reduction and Alkylation:
-
Resuspend beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes.[12]
-
Cool to room temperature, then add iodoacetamide (B48618) to a final concentration of 25 mM and incubate for 1 hour in the dark at room temperature.[13]
-
-
On-Bead Digestion:
Protocol 4: Photocleavage, Elution, and Sample Cleanup
This protocol details the UV-mediated release of peptides and their final preparation for MS analysis.
-
Peptide Collection (Optional): After overnight digestion, briefly centrifuge the tube and place it on a magnetic stand. The supernatant contains non-biotinylated peptides from co-immunoprecipitated proteins, which can be collected for separate analysis if desired.
-
Final Wash: Wash the beads three more times with 50 mM Ammonium Bicarbonate to remove all non-biotinylated peptides.
-
Photocleavage: After the final wash, remove all supernatant. Resuspend the beads in 50-100 µL of MS-grade water or a volatile buffer like 20 mM HEPES.[1] Transfer the slurry to a UV-transparent microplate or tube.
-
UV Elution: Irradiate the sample with a 365 nm UV lamp (1-5 mW/cm²) for 15-30 minutes at 4°C or on ice.[1][2] The optimal time may require empirical determination.
-
Peptide Recovery: Place the tube on a magnetic stand and carefully transfer the supernatant, which now contains the photocleaved peptides, to a new low-bind tube.
-
Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.[15] Desalt the peptides using C18 StageTips or a similar solid-phase extraction method to remove any remaining contaminants before MS analysis.[16]
-
Final Preparation: Dry the desalted peptides in a vacuum concentrator and store at -80°C or reconstitute in a suitable solvent (e.g., 0.1% formic acid in water) for immediate LC-MS/MS analysis.
Data Presentation
Quantitative data from mass spectrometry should be organized to clearly display the effectiveness of the enrichment.
Table 1: Recommended Reagent Concentrations for Protocols
| Reagent | Stock Concentration | Final Concentration | Protocol Step |
|---|---|---|---|
| L-Azidohomoalanine (AHA) | 10 mM in DMSO | 25 - 100 µM | Protocol 1.3 |
| This compound | 10 mM in DMSO | 100 µM | Protocol 2.3 |
| TCEP | 50 mM in Water (Fresh) | 1 mM | Protocol 2.3 |
| TBTA Ligand | 1.7 mM in DMSO/t-BuOH | 100 µM | Protocol 2.3 |
| Copper (II) Sulfate | 50 mM in Water | 1 mM | Protocol 2.3 |
| DTT | 1 M in Water | 10 mM | Protocol 3.4 |
| Iodoacetamide (IAA) | 500 mM in Water | 25 mM | Protocol 3.4 |
| Trypsin | 0.5 µg/µL | 1:50 (Enzyme:Protein) | Protocol 3.5 |
Table 2: Example Quantitative Mass Spectrometry Results This table presents mock data to illustrate a typical outcome.
| Sample Type | Total Proteins Identified | Biotinylated Proteins Identified | % of Total |
|---|---|---|---|
| Unenriched Lysate | 3,512 | 18 | 0.5% |
| Photocleaved Eluate | 489 | 453 | 92.6% |
| Control (No AHA) | 45 | 2 | 4.4% |
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Yield of Identified Proteins | - Inefficient metabolic labeling.[4]- Incomplete click reaction.- Inefficient protein capture or elution. | - Optimize AHA concentration and incubation time.[11]- Ensure click chemistry reagents are fresh, especially TCEP.[17]- Increase incubation time with streptavidin beads.- Empirically determine optimal UV exposure time for photocleavage.[1] |
| High Background / Contamination | - Insufficient washing of beads.[18]- Non-specific binding to beads.- Keratin contamination. | - Increase the number and stringency of wash steps.- Pre-clear the lysate with beads before adding the antibody/streptavidin.[19]- Use filter tips and work in a clean environment. |
| No Protein Elution after UV Exposure | - UV lamp is not at the correct wavelength (365 nm) or is too weak.- Incorrect linker chemistry (not photocleavable).- Beads are not in a UV-transparent container. | - Check UV lamp specifications and age.- Verify the catalog number and properties of the biotin-alkyne reagent.- Use appropriate UV-transparent plates/tubes for elution. |
| Streptavidin Peptides in MS Data | - On-bead digestion is not followed by a clean elution method. | - The photocleavage method is designed to prevent this. Ensure the supernatant is carefully removed from the beads after UV exposure without disturbing the bead pellet. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 9. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 10. mdpi.com [mdpi.com]
- 11. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usherbrooke.ca [usherbrooke.ca]
- 13. biotechsupportgroup.com [biotechsupportgroup.com]
- 14. UCSF Mass Spectrometry Facility - Protocols Trypsin Digest [msf.ucsf.edu]
- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 16. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 17. Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Photocleavage of Biotinylated Proteins from Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many biochemical assays, including protein purification, immunoassays, and protein-protein interaction studies. However, the strength of this interaction (Kd ≈ 10⁻¹⁵ M) makes the elution of biotinylated molecules from streptavidin supports challenging, often requiring harsh, denaturing conditions that can compromise the functionality of the eluted protein.[1] Photocleavable biotin linkers offer an elegant solution, enabling the gentle and efficient release of captured proteins in their native state through irradiation with UV light.[2]
This application note provides a detailed protocol for the photocleavage of biotinylated proteins from streptavidin beads, along with quantitative data to guide experimental design and troubleshooting.
Principle of Photocleavage
Photocleavage-based elution relies on the incorporation of a photosensitive moiety, typically a 2-nitrobenzyl group, within the linker connecting biotin to the protein of interest.[2] Upon exposure to a specific wavelength of UV light (usually 300-365 nm), this photosensitive group undergoes a chemical reaction that cleaves the linker, releasing the protein from the streptavidin-biotin complex.[2][3] The biotin tag remains bound to the streptavidin bead, allowing for a clean separation of the eluted, tag-less protein.[2]
Experimental Workflow Overview
The overall workflow for photocleavage-based protein elution consists of three main stages: biotinylation of the target protein with a photocleavable linker, affinity capture of the biotinylated protein onto streptavidin beads, and finally, photocleavage to release the purified protein.
Data Presentation
Table 1: Comparison of Commercially Available Photocleavable Biotin Linkers
| Linker Type | Cleavage Wavelength (nm) | Cleavage Efficiency | Key Features |
| 2-Nitrobenzyl-based | 300-365 | High (>80-90%)[4] | Most common type, efficient cleavage.[2] |
| Coumarin-based | 400-450 | High | Cleavage with less damaging, longer wavelength light.[2] |
| PC Biotin-PEG3-NHS carbonate ester | ~365 | >90% in 5-25 min[5][6] | Amine-reactive, allows for reagent-free release.[5] |
Table 2: Typical Photocleavage Conditions and Expected Outcomes
| Parameter | Typical Range | Expected Outcome |
| UV Wavelength | 300 - 365 nm | Efficient cleavage of 2-nitrobenzyl based linkers.[2] |
| UV Exposure Time | 5 - 30 minutes | Time-dependent increase in cleavage efficiency.[2] |
| UV Light Intensity | 1 - 5 mW/cm² | Higher intensity can reduce exposure time.[6] |
| Protein Yield | >80% | Dependent on cleavage efficiency and initial binding. |
| Protein Purity | High | Mild elution minimizes co-elution of contaminants.[7] |
Experimental Protocols
Materials
-
Photocleavable Biotinylation Reagent (e.g., PC-Biotin-NHS Ester)
-
Streptavidin-coated magnetic beads
-
Target protein
-
Biotinylation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5, amine-free)[8]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Binding/Wash Buffer (e.g., PBS or Tris-Buffered Saline (TBS) with 0.05% Tween-20, pH 7.4)[2]
-
Elution Buffer (Buffer of choice for downstream applications, e.g., PBS, HEPES)[2]
-
UV Lamp (with emission at the appropriate wavelength for the chosen linker, e.g., 365 nm)[2]
-
Reaction tubes (UV-transparent for photocleavage step)
-
Magnetic stand
Protocol 1: Biotinylation of Target Protein
-
Protein Preparation: Dissolve the target protein in amine-free Biotinylation Buffer at a concentration of 1-10 mg/mL.[2]
-
Reagent Preparation: Prepare a stock solution of the photocleavable biotinylation reagent in an organic solvent such as DMSO or DMF.[2]
-
Biotinylation Reaction: Add the biotinylation reagent to the protein solution at a molar ratio of 10:1 to 20:1 (biotin:protein).[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[2]
-
Quenching: Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes at room temperature.[2]
-
Removal of Excess Biotin: Remove excess, unreacted biotinylation reagent by dialysis or using a desalting column.
Protocol 2: Affinity Capture of Biotinylated Protein
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a new tube.
-
Washing: Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads twice with Binding/Wash Buffer.
-
Binding: After the final wash, resuspend the beads in Binding/Wash Buffer. Add the PC-biotinylated protein solution to the washed beads.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.[2]
-
Removal of Unbound Protein: Pellet the beads on the magnetic rack and collect the supernatant (flow-through) for analysis of binding efficiency.
-
Washing: Wash the beads at least three times with Binding/Wash Buffer to remove non-specifically bound proteins.[2]
Protocol 3: Photocleavage and Elution
-
Final Wash and Resuspension: After the final wash, resuspend the beads in the desired Elution Buffer.
-
UV Irradiation: Place the tube containing the bead suspension under a UV lamp. Ensure the tube is UV-transparent and minimize the distance between the lamp and the sample.[2]
-
Photocleavage: Irradiate the sample for 5-30 minutes. The optimal time should be determined empirically for each specific setup.[2] It is recommended to keep the sample on ice during irradiation to minimize potential protein degradation.[2]
-
Elution: After irradiation, pellet the beads on the magnetic stand.
-
Collection of Eluted Protein: Carefully collect the supernatant, which contains the purified, tag-less protein. This fraction is now ready for downstream applications.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Elution Yield | Incomplete photocleavage | Increase UV exposure time, decrease the distance to the UV lamp, or check the lamp's output.[2] |
| Protein precipitation on beads | Use a higher concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the elution buffer.[2] | |
| Protein Degradation | Damage from UV exposure or proteases | Minimize UV exposure time by optimizing cleavage conditions. Keep the sample on ice during irradiation and add protease inhibitors to the elution buffer.[2] |
| Non-specific Protein Contamination | Inadequate washing | Increase the number of wash steps or the salt/detergent concentration in the wash buffer.[2] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the decision-making process when choosing a biotinylation and elution strategy.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. PC Biotin-PEG3-NHS carbonate ester, 2353409-93-3 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of PC Biotin-PEG3-alkyne in identifying protein-protein interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. PC Biotin-PEG3-alkyne is a versatile chemical probe designed for the covalent labeling and subsequent enrichment of interacting proteins. This molecule incorporates three key features: a photocleavable (PC) biotin (B1667282) moiety for affinity purification, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for highly specific covalent ligation to azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
The photocleavable linker is a significant advantage, allowing for the gentle elution of captured proteins under near-UV light (around 365 nm), thus preserving the integrity of protein complexes for downstream analysis.[1][3] This contrasts with traditional biotin-streptavidin affinity purification methods that often require harsh, denaturing conditions for elution, which can disrupt protein interactions and lead to the co-elution of contaminants.[4][5] These features make this compound an ideal tool for identifying both stable and transient protein-protein interactions in complex biological samples.
Principle of the Method
The application of this compound for PPI identification typically involves a multi-step workflow. First, a "bait" protein of interest is metabolically or enzymatically labeled with an azide-containing amino acid or sugar. Alternatively, proximity labeling techniques, such as using an engineered ascorbate (B8700270) peroxidase (APEX) or a promiscuous biotin ligase (TurboID), can be employed to introduce azide (B81097) functionalities to proteins in the vicinity of the bait protein.
Once the bait protein and its proximal partners are azide-labeled, the cell lysate is treated with this compound. The alkyne group on the probe reacts specifically with the azide groups on the labeled proteins through a CuAAC click reaction, resulting in the covalent attachment of the photocleavable biotin tag.
The biotinylated proteins are then captured and enriched using streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the beads are irradiated with UV light at approximately 365 nm. This cleaves the photocleavable linker, releasing the captured proteins and their interaction partners for identification and quantification by mass spectrometry (MS).
Key Features and Advantages
-
High Specificity: The bio-orthogonal nature of the click chemistry reaction ensures that the biotin tag is attached only to azide-modified proteins.
-
Photocleavable Elution: Gentle release of captured proteins using UV light preserves protein complexes and improves the quality of downstream analysis.[1][3]
-
Reduced Background: The specific and covalent nature of the labeling, combined with stringent washing and controlled elution, minimizes the co-purification of non-specific protein binders.
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the water solubility of the probe and the resulting biotinylated proteins.[2][3]
-
Versatility: Applicable to a wide range of biological systems and can be combined with various labeling strategies, including metabolic labeling and proximity labeling.
Quantitative Data Presentation
The following table represents hypothetical quantitative data from a proximity labeling experiment using an azide-based labeling method coupled with this compound and quantitative mass spectrometry. The data illustrates the identification and relative quantification of proteins interacting with a hypothetical bait protein, "Bait-Protein-X".
| Protein ID | Gene Name | Description | Fold Change (Bait vs. Control) | p-value | Number of Unique Peptides |
| P12345 | GENE1 | Known Interactor 1 | 15.2 | 0.001 | 12 |
| Q67890 | GENE2 | Novel Interactor 1 | 8.5 | 0.005 | 8 |
| A1B2C3 | GENE3 | Signaling Pathway Component | 6.3 | 0.012 | 7 |
| D4E5F6 | GENE4 | Cytoskeletal Protein | 4.1 | 0.025 | 5 |
| G7H8I9 | GENE5 | Non-specific Binder | 1.2 | 0.450 | 2 |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry
This protocol describes the copper-catalyzed click chemistry reaction to label azide-modified proteins with this compound.
Materials:
-
Azide-modified protein lysate (from metabolic labeling or proximity labeling)
-
This compound (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Protease inhibitors
Procedure:
-
Prepare Protein Lysate: Start with 1-5 mg of azide-modified protein lysate in an appropriate lysis buffer containing protease inhibitors.
-
Set up the Click Reaction: In a microcentrifuge tube, add the following components in the specified order:
-
Protein Lysate: to a final volume of 1 mL.
-
This compound: to a final concentration of 100 µM.
-
TCEP: to a final concentration of 1 mM.
-
TBTA: to a final concentration of 100 µM.
-
CuSO₄: to a final concentration of 1 mM.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation, protected from light.
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone. Incubate at -20°C for at least 2 hours or overnight. Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the protein. Carefully remove the supernatant and air-dry the pellet.
-
Resuspend Protein: Resuspend the protein pellet in a buffer suitable for affinity purification (e.g., RIPA buffer).
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol details the capture and photocleavable elution of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)
-
High Salt Wash Buffer (e.g., Binding/Wash Buffer with 500 mM NaCl)
-
Low Salt Wash Buffer (e.g., PBS)
-
Photocleavage Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
UV lamp (365 nm)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic stand and remove the storage buffer. Wash the beads three times with 1 mL of Binding/Wash Buffer.
-
Binding: Add the biotinylated protein lysate to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
2 x 1 mL of Binding/Wash Buffer
-
1 x 1 mL of High Salt Wash Buffer
-
2 x 1 mL of Low Salt Wash Buffer
-
-
Photocleavage and Elution:
-
After the final wash, remove the supernatant and resuspend the beads in 50-100 µL of Photocleavage Buffer.
-
Transfer the bead suspension to a UV-transparent tube or plate.
-
Irradiate the beads with a 365 nm UV lamp at a close distance for 15-30 minutes on ice or at 4°C. The optimal irradiation time may need to be determined empirically.
-
Place the tube on a magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or preparation for mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the basic steps for preparing the eluted proteins for identification by mass spectrometry.
Materials:
-
Eluted protein sample (from Protocol 2)
-
Dithiothreitol (DTT) (1 M stock)
-
Iodoacetamide (IAA) (500 mM stock)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Formic Acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 5 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 spin tips according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: The desalted peptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Experimental Workflow
Caption: Workflow for PPI identification using this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway elucidated using this compound.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. Alkyne/Biotin PEG reagent, this compound, Purity 95% - CD BioGlyco [glycoclick.bioglyco.com]
- 3. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Live Cell Imaging with PC Biotin-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-alkyne is a versatile photo-cleavable biotinylation reagent designed for the precise temporal and spatial control of biomolecule labeling and release in living cells. This reagent incorporates a biotin (B1667282) moiety for high-affinity capture, a terminal alkyne for bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a hydrophilic PEG3 spacer to enhance solubility and reduce steric hindrance, and a photo-cleavable (PC) linker.[1] The PC linker can be selectively cleaved with near-UV light (e.g., 365 nm), enabling the controlled release of captured biomolecules under mild, reagent-free conditions.[2][3]
This technology is particularly advantageous for dynamic studies in live cells, allowing for pulse-chase analysis of protein trafficking, receptor internalization, and signaling pathway dynamics. By combining metabolic labeling with bioorthogonal chemistry and photocleavage, researchers can achieve unprecedented control over the labeling and subsequent release of their molecules of interest.
Data Presentation: Quantitative Parameters
Successful application of this compound in live cell imaging relies on the careful optimization of several quantitative parameters. The following tables provide recommended starting concentrations and conditions, which should be optimized for specific cell types and experimental goals.
Table 1: Metabolic Labeling with Azido (B1232118) Sugars
| Parameter | Recommended Range | Notes |
| Azido Sugar Concentration | 25-100 µM | Optimal concentration is cell-type dependent and should be determined empirically to avoid toxicity.[4] |
| Incubation Time | 24-72 hours | Duration depends on the turnover rate of the protein of interest and the metabolic activity of the cells. |
Table 2: Live-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Recommended Concentration | Notes |
| This compound | 10-100 µM | Titrate to find the optimal balance between labeling efficiency and background. |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | The active catalyst is Cu(I), generated in situ from CuSO₄.[4][5] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 250-500 µM (5:1 ratio with CuSO₄) | A ligand that accelerates the reaction and reduces copper toxicity.[4][6] |
| Sodium Ascorbate (B8700270) | 2.5-5 mM (prepare fresh) | A reducing agent to maintain copper in the active Cu(I) state.[4] |
| Aminoguanidine | 1 mM | A scavenger for reactive oxygen species (ROS) to mitigate cellular damage.[7] |
| Incubation Time | 5-30 minutes | Longer incubation times can increase cytotoxicity.[4] |
| Temperature | 4°C to 37°C | Reactions at 4°C can minimize internalization of the labeling reagent. |
Table 3: Photocleavage Conditions
| Parameter | Recommended Setting | Notes |
| Wavelength | 300-365 nm | A 365 nm light source is commonly used.[2] |
| Light Intensity | 1-5 mW/cm² | Higher intensity can lead to faster cleavage but also potential phototoxicity.[2] |
| Exposure Duration | 1-10 minutes | The optimal time should be determined to ensure efficient cleavage without damaging the cells.[8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz))
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Prepare the azido sugar stock solution in a sterile solvent (e.g., DMSO or water).
-
Supplement the complete culture medium with the azido sugar to the desired final concentration (e.g., 50 µM).
-
Replace the existing medium with the azido sugar-containing medium.
-
Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂).
-
Before proceeding to the click chemistry reaction, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugars.[9]
Protocol 2: Biotinylation via Live-Cell CuAAC Reaction
This protocol details the "clicking" of this compound onto the azide-labeled cells.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate (prepare fresh)
-
Aminoguanidine
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
Procedure:
-
Prepare stock solutions of all reagents in sterile, nuclease-free water or DMSO as appropriate.
-
In a sterile microcentrifuge tube, prepare the "click" reaction cocktail in DPBS. Add the reagents in the following order, vortexing gently after each addition:
-
Aminoguanidine (to a final concentration of 1 mM)
-
This compound (to a final concentration of 25 µM)
-
A pre-mixed solution of CuSO₄ and THPTA (at a 1:5 molar ratio, to final concentrations of 50 µM and 250 µM, respectively)
-
-
Immediately before adding to the cells, add freshly prepared sodium ascorbate to the cocktail (to a final concentration of 2.5 mM).
-
Aspirate the PBS from the washed, azide-labeled cells and add the "click" reaction cocktail.
-
Incubate for 5-15 minutes at room temperature or 4°C, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with DPBS to remove unreacted reagents.
-
The cells are now biotinylated and ready for imaging or further manipulation.
Protocol 3: Live-Cell Imaging and In-Situ Photocleavage
This protocol outlines the visualization of biotinylated molecules and their subsequent release upon photo-stimulation.
Materials:
-
Biotinylated live cells (from Protocol 2)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Live-cell imaging medium
-
Fluorescence microscope equipped with a live-cell incubation chamber and a UV light source (e.g., 365 nm LED or lamp)
Procedure:
-
Staining with Fluorescent Streptavidin:
-
Dilute the fluorescently-labeled streptavidin in live-cell imaging medium to a working concentration (e.g., 1-5 µg/mL).
-
Incubate the biotinylated cells with the streptavidin solution for 10-15 minutes at 37°C.
-
Gently wash the cells three times with pre-warmed imaging medium to remove unbound streptavidin.
-
-
Initial Imaging (Pre-cleavage):
-
Place the dish on the microscope stage within the live-cell chamber (37°C, 5% CO₂).
-
Using the appropriate filter sets for the chosen fluorophore, acquire images of the labeled cells. This will show the initial localization of the biotinylated molecules.
-
-
In-Situ Photocleavage:
-
Select a region of interest for photocleavage.
-
Expose the selected region to UV light (365 nm) for a predetermined duration (e.g., 1-5 minutes). The optimal exposure time should be determined empirically.[8]
-
-
Post-cleavage Imaging:
-
Immediately after UV exposure, acquire a time-lapse series of images using the same settings as the pre-cleavage imaging.
-
Observe the dissociation of the fluorescent streptavidin from its target, indicating successful cleavage of the PC-biotin linker. This can be visualized as a decrease in fluorescence intensity at the target location and potentially an increase in diffuse fluorescence in the surrounding medium.
-
Application Example: Studying GPCR Internalization
This compound can be employed to study the dynamics of G-protein coupled receptor (GPCR) internalization upon ligand binding.[10] By labeling a specific population of surface-expressed GPCRs and then triggering their release from an affinity capture agent at a desired time point, one can follow the trafficking of the internalized receptors.
Signaling Pathway and Experimental Workflow
The workflow for studying GPCR internalization using this compound involves several key steps, as illustrated in the diagrams below.
Caption: Simplified GPCR signaling cascade leading to receptor internalization.
References
- 1. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Affinity Purification of Proteins using PC Biotin-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of protein-protein interactions and post-translational modifications are fundamental to understanding cellular processes and developing novel therapeutics. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for these studies. PC Biotin-PEG3-alkyne is a state-of-the-art reagent designed to enhance AP-MS workflows. This molecule features three key components: a biotin (B1667282) moiety for high-affinity capture by streptavidin, a terminal alkyne group for covalent labeling of azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a photocleavable (PC) linker.[1]
The photocleavable linker is a significant advancement over traditional biotin-streptavidin purification methods, which often require harsh, denaturing conditions to elute the captured proteins, potentially compromising the integrity of the sample and co-eluting contaminants.[1] With this compound, elution is achieved under mild conditions by exposing the sample to near-UV light (e.g., 365 nm), which selectively cleaves the linker and releases the captured proteins in their native state, making this reagent ideal for downstream applications such as mass spectrometry and functional assays.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for the affinity purification of proteins.
Principle of the Workflow
The overall workflow involves a four-step process:
-
Metabolic or Chemical Labeling: Target proteins are metabolically or chemically modified to introduce an azide (B81097) group.
-
Click Chemistry Reaction: The azide-modified proteins are covalently labeled with this compound through a highly specific and efficient click chemistry reaction.
-
Affinity Purification: The biotinylated proteins are captured from the cell lysate using streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Photocleavage and Elution: After washing to remove non-specifically bound proteins, the captured proteins are eluted by exposure to UV light, which cleaves the PC linker, leaving the biotin tag attached to the beads.
-
Downstream Analysis: The eluted proteins are then ready for downstream analysis, such as mass spectrometry.
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling and Purification
| Parameter | Recommended Range | Notes |
| Click Chemistry | ||
| This compound Concentration | 50-100 µM | Optimization may be required based on the abundance of the target protein. |
| Copper(II) Sulfate (CuSO₄) Concentration | 1 mM | A key catalyst for the CuAAC reaction. |
| Reducing Agent (e.g., TCEP) Concentration | 1 mM | Prevents the oxidation of Cu(I). |
| Ligand (e.g., TBTA) Concentration | 100 µM | Stabilizes the Cu(I) catalyst. |
| Incubation Time | 1-2 hours | At room temperature. |
| Affinity Purification | ||
| Streptavidin Bead Slurry Volume | 25-50 µL per 1 mg of protein lysate | The binding capacity of the beads should be considered. |
| Binding Incubation Time | 1-2 hours | At 4°C with gentle rotation. |
| Wash Buffer Stringency | High salt (e.g., up to 500 mM NaCl) and/or mild detergent (e.g., 0.1% Tween-20) | To minimize non-specific binding. |
| Photocleavage Elution | ||
| UV Wavelength | ~365 nm | |
| UV Exposure Time | 15-30 minutes | Optimization may be required depending on the UV lamp intensity and distance to the sample. |
| Elution Buffer | Non-denaturing buffer (e.g., PBS or Tris-based buffers) | |
| Expected Protein Yield | >80% | Dependent on labeling and capture efficiency. |
| Protein Purity | High | Mild elution conditions reduce co-elution of contaminants. |
Table 2: Comparative Analysis of Cleavable vs. Non-Cleavable Biotin Probes for Quantitative Proteomics
| Feature | Cleavable Biotin-Alkyne (e.g., DADPS) | Non-Cleavable Biotin-Alkyne | Reference |
| Peptides Identified | ~2-fold more | - | [2][3] |
| Proteins Identified | >50% more | - | [2][3][4] |
| Quantitative Accuracy | Higher | Lower due to background | [2][3][4] |
| Elution Conditions | Mild (e.g., acid or light) | Harsh (e.g., boiling in SDS) | [1] |
| Compatibility with Downstream Assays | High | Low |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry
-
Prepare the Protein Lysate: Start with a cell lysate containing azide-modified proteins, typically from cells metabolically labeled with an azide-containing amino acid analog. Ensure the protein concentration is determined accurately.
-
Prepare Click Chemistry Reagents:
-
This compound: 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO.
-
-
Perform the Click Reaction:
-
In a microcentrifuge tube, add 1 mg of protein lysate.
-
Add this compound to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 1 hour. Centrifuge at high speed to pellet the protein, and then wash the pellet with cold acetone.
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer (e.g., PBS with 0.1% Tween-20). Wash the beads three times with the binding buffer.
-
Bind Biotinylated Proteins: Resuspend the protein pellet from Protocol 1 in the binding buffer and add it to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the Beads: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform at least three washes with a high-salt wash buffer (e.g., PBS with 500 mM NaCl and 0.1% Tween-20) followed by two washes with a low-salt wash buffer (e.g., PBS).
Protocol 3: Photocleavage and Elution
-
Prepare for Elution: After the final wash, resuspend the beads in a non-denaturing elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Photocleavage: Transfer the bead suspension to a UV-transparent microcentrifuge tube or a petri dish. Place the sample under a 365 nm UV lamp for 15-30 minutes. The optimal time and distance from the lamp may require optimization.
-
Collect the Eluate: After irradiation, pellet the beads with a magnetic stand and carefully collect the supernatant containing the purified proteins. The eluate is now ready for downstream analysis.
Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis
For applications where the intact protein is not required, on-bead digestion is a highly efficient method for preparing samples for mass spectrometry.[5][6][7]
-
Perform Affinity Purification: Follow Protocol 2 to capture the biotinylated proteins on streptavidin beads.
-
Reduction and Alkylation:
-
After the final wash, resuspend the beads in 100 µL of 5 mM DTT in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and incubate at 60°C for 30 minutes to reduce disulfide bonds.[6]
-
Cool the sample to room temperature and add 100 µL of 25 mM iodoacetamide. Incubate in the dark for 1 hour to alkylate cysteine residues.[6]
-
-
Tryptic Digestion:
-
Wash the beads to remove DTT and iodoacetamide.
-
Resuspend the beads in 100 µL of a trypsin solution (e.g., 0.025 µg/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C with shaking.[6]
-
-
Peptide Collection and Cleanup:
-
Centrifuge the sample and collect the supernatant containing the digested peptides.
-
To further extract peptides, add 100 µL of 10% formic acid to the beads, incubate for 15 minutes at 37°C, centrifuge, and combine this supernatant with the first one.[6]
-
Desalt the peptides using a C18 StageTip or similar method before LC-MS/MS analysis.
-
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechsupportgroup.com [biotechsupportgroup.com]
- 7. biotechsupportgroup.com [biotechsupportgroup.com]
Downstream Analysis of Proteins Labeled with PC Biotin-PEG3-alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the downstream analysis of proteins labeled with PC Biotin-PEG3-alkyne. This versatile reagent incorporates a biotin (B1667282) moiety for affinity capture, a PEG3 spacer for enhanced solubility, an alkyne group for click chemistry ligation, and a photocleavable (PC) linker for mild elution of captured proteins.[1][2][3] These features make it an ideal tool for a range of proteomic studies.
Introduction
This compound is a state-of-the-art chemical probe used for the enrichment and analysis of azide-modified proteins. The alkyne group allows for covalent attachment to azide-containing proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.[4][5] The biotin tag enables highly specific and efficient capture of the labeled proteins using streptavidin- or avidin-based affinity matrices.[6][7] A key advantage of this reagent is the photocleavable linker, which allows for the release of captured proteins under gentle UV light exposure, thus preserving protein integrity and minimizing background contaminants often associated with harsh elution methods.[1][3]
This guide details the application of this compound in three major downstream analysis workflows: Western Blotting, Mass Spectrometry, and Fluorescence Microscopy.
Core Applications and Data Summary
The use of this compound enables a variety of research applications. The following table summarizes key quantitative parameters associated with typical experimental workflows.
| Application | Key Parameter | Typical Value/Range | Reference |
| Click Chemistry Labeling | Labeling Efficiency | > 90% | [5] |
| Protein Input | 100 - 500 µg | [8] | |
| Protein Enrichment | Enrichment Fold | 10 - 100 fold | [9][10] |
| Bead Binding Capacity | ~1-5 mg protein/mL of resin | [11] | |
| Photocleavable Elution | Elution Efficiency | > 80% | [3] |
| UV Wavelength | ~365 nm | [1] | |
| Mass Spectrometry | Protein Identification | Hundreds to thousands | [9][10] |
| Sequence Coverage | 10 - 60% | [12] | |
| Western Blotting | Limit of Detection | Low nanogram range | [13] |
| Fluorescence Microscopy | Signal-to-Noise Ratio | > 5 | [14] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The overall workflow for the downstream analysis of proteins labeled with this compound involves several key steps, from initial labeling to final analysis.
Example Signaling Pathway: Kinase Activity Profiling
This compound can be used to profile kinase activity by labeling proteins that have been modified with an azide-containing ATP analog. This allows for the enrichment and identification of active kinases and their substrates.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. appliedbiomics.com [appliedbiomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Detection of Proteins Biotinylated with PC Biotin-PEG3-alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the biotinylation of azide-modified proteins using PC Biotin-PEG3-alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and their subsequent detection by Western blotting. This compound is a state-of-the-art biotinylation reagent featuring a terminal alkyne group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a photocleavable (PC) linker.[1] This photocleavable linker allows for the release of biotinylated molecules under mild UV irradiation, providing a significant advantage in applications where recovery of the target protein is desired.[2][3] The high-affinity interaction between biotin (B1667282) and streptavidin, coupled with the specificity of the click chemistry reaction, enables highly sensitive and specific detection of target proteins.[4]
Core Principles
The workflow is a two-stage process:
-
Biotinylation via Click Chemistry: An azide-modified protein of interest is covalently labeled with this compound. This bioorthogonal reaction is highly specific and efficient, ensuring minimal off-target labeling.[5]
-
Western Blot Detection: The biotinylated protein is then detected using a standard Western blot procedure. The strong interaction between biotin and a streptavidin-horseradish peroxidase (HRP) conjugate allows for significant signal amplification and sensitive chemiluminescent detection.[4]
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Biotinylation
| Reagent | Stock Concentration | Final Concentration | Notes |
| Azide-Modified Protein | 1-5 mg/mL | - | Protein should be in an amine-free buffer like PBS. |
| This compound | 10 mM in DMSO | 100-200 µM | Prepare fresh before use. |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM | Can be toxic to cells; use chelating ligand. |
| Copper-Chelating Ligand (e.g., THPTA/TBTA) | 10-100 mM in H₂O/DMSO | 100 µM - 5 mM | Ligand choice can optimize reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in H₂O | 1-5 mM | Prepare fresh to reduce Cu(II) to Cu(I). |
Table 2: Western Blot Antibody and Reagent Dilutions
| Reagent | Recommended Dilution Range | Notes |
| Streptavidin-HRP Conjugate | 1:5,000 - 1:20,000 | Optimal dilution should be determined empirically. |
| Blocking Buffer | 5% BSA in TBST | BSA is preferred over milk, as milk contains endogenous biotin. |
| Chemiluminescent Substrate | Per manufacturer's instructions | Sensitivity can vary between different substrates. |
Table 3: Troubleshooting Common Western Blot Issues
| Issue | Potential Cause | Suggested Solution |
| High Background | Endogenous biotin in samples. | Perform an endogenous biotin blocking step. |
| Insufficient blocking. | Increase blocking time to 1-2 hours. Use 5% BSA in TBST. | |
| Streptavidin-HRP concentration too high. | Titrate Streptavidin-HRP to a higher dilution. | |
| No or Weak Signal | Inefficient biotinylation. | Optimize CuAAC reaction conditions (reagent concentrations, incubation time). |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. | |
| Inefficient transfer. | Verify transfer efficiency with Ponceau S staining. | |
| Non-specific Bands | Aggregation of Streptavidin-HRP. | Centrifuge the Streptavidin-HRP solution before use. |
| Contamination of samples. | Ensure proper sample preparation and handling. |
Experimental Protocols
Protocol 1: Biotinylation of Azide-Modified Proteins using this compound
This protocol describes the labeling of an azide-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Protein desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with this compound to a final concentration of 100-200 µM.
-
Add the copper-chelating ligand (THPTA/TBTA) to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a protein desalting column or by dialysis against PBS.
-
-
Quantification:
-
Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Western Blot Detection of Biotinylated Proteins
This protocol outlines the detection of proteins biotinylated with this compound using chemiluminescence.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (CCD camera or X-ray film)
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the biotinylated protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Wash the membrane with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:20,000).
-
Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
-
Chemiluminescent Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD imaging system or by exposing the membrane to X-ray film.
-
Protocol 3: Photocleavage of Biotin from the Western Blot Membrane
This optional protocol describes the cleavage of the biotin moiety from the detected protein on the membrane, which can be used to confirm the specificity of the signal.
Materials:
-
Western blot membrane with detected biotinylated protein
-
UV lamp (365 nm)
-
PBS
Procedure:
-
Initial Signal Capture:
-
After performing the chemiluminescent detection as described in Protocol 2, capture the initial image.
-
-
Washing:
-
Wash the membrane thoroughly with TBST and then with PBS to remove the ECL substrate.
-
-
UV Irradiation:
-
Place the moist membrane in a UV-transparent container or plastic wrap.
-
Irradiate the membrane with a 365 nm UV lamp at a close distance for 15-30 minutes. The optimal time may need to be determined empirically.
-
-
Post-Cleavage Detection:
-
Re-incubate the membrane with the ECL substrate.
-
Capture a second image of the membrane. A significant reduction in signal intensity confirms the photocleavage of the biotin tag.
-
Visualizations
References
Illuminating the Proteome: A Guide to Mass Spectrometry Sample Preparation with PC Biotin-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PC Biotin-PEG3-alkyne in mass spectrometry-based proteomics. This advanced reagent enables the selective enrichment and identification of azide-modified biomolecules through a combination of click chemistry and photocleavable biotinylation, offering a powerful tool for studying protein dynamics, post-translational modifications, and drug-target interactions.
Introduction
This compound is a versatile chemical probe featuring three key components: a biotin (B1667282) handle for high-affinity capture by streptavidin, a photocleavable (PC) linker that allows for mild and specific elution of captured molecules, and a terminal alkyne group for covalent labeling of azide-containing targets via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1] The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance, improving reaction efficiency in aqueous environments.[2] This reagent is particularly advantageous for proteomics workflows as it allows for the efficient enrichment of target proteins and their subsequent release without the harsh denaturing conditions often required for breaking the strong biotin-streptavidin interaction, thus minimizing background and improving the quality of mass spectrometry data.[3]
Core Applications
The unique properties of this compound make it suitable for a range of applications in proteomics and drug discovery:
-
Activity-Based Protein Profiling (ABPP): Identification of enzyme classes or specific enzyme activities using azide-modified covalent inhibitors.
-
Post-Translational Modification (PTM) Analysis: Enrichment and identification of proteins with specific PTMs, such as glycosylation or ubiquitination, that have been metabolically or enzymatically labeled with an azide-containing probe.
-
Target Identification for Small Molecules: Elucidation of the protein targets of a bioactive small molecule that has been functionalized with an azide (B81097) group.
-
Nascent Protein Synthesis Analysis: Metabolic labeling of newly synthesized proteins with azide-containing amino acid analogs (e.g., azidohomoalanine) followed by capture with this compound.
Experimental Workflow Overview
The general experimental workflow for utilizing this compound in a proteomics experiment involves several key stages, from labeling of target proteins to their identification by mass spectrometry.
Caption: General experimental workflow for proteomics using this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for a typical proteomics experiment using this compound. These should be optimized for specific experimental systems.
Protocol 1: Click Chemistry Labeling of Azide-Modified Proteins
This protocol describes the copper-catalyzed click chemistry reaction to label azide-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound (stored at -20°C)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in DMSO:t-butanol 4:1)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
Cold acetone (B3395972)
Procedure:
-
Prepare Click Reaction Cocktail: For each 1 mg of protein lysate in 500 µL, prepare the click chemistry reaction cocktail by adding the reagents in the following order. Note: It is crucial to add the reagents in the specified order to avoid precipitation.
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Incubate: Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and incubate at -20°C overnight.
-
Pellet and Wash: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant. Wash the pellet with 1 mL of cold methanol.
-
Resuspend: Briefly sonicate the pellet in an appropriate buffer for the subsequent enrichment step (e.g., RIPA buffer or a buffer containing SDS).
Protocol 2: Enrichment of Biotinylated Proteins
This protocol details the affinity purification of biotinylated proteins using streptavidin magnetic beads.
Materials:
-
Resuspended protein pellet from Protocol 1
-
Streptavidin magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Wash Buffer 3: 20% acetonitrile (B52724) in PBS
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in the wash buffer and transfer the required volume to a new tube. Wash the beads three times with the resuspension buffer.
-
Binding: Add the resuspended protein lysate to the washed streptavidin beads and incubate for 1-2 hours at room temperature with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash three times with Wash Buffer 1.
-
Wash three times with Wash Buffer 2.
-
Wash three times with Wash Buffer 3.
-
Protocol 3: Photocleavage and Preparation for Mass Spectrometry
This protocol describes the release of captured proteins from the streptavidin beads via photocleavage and their subsequent preparation for mass spectrometry analysis.
Materials:
-
Streptavidin beads with bound protein from Protocol 2
-
Photocleavage Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
UV Lamp (365 nm)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Formic Acid (FA)
-
C18 desalting spin tips
Procedure:
-
Resuspend for Photocleavage: After the final wash, resuspend the beads in 50-100 µL of Photocleavage Buffer.
-
Photocleavage: Transfer the bead slurry to a UV-transparent plate or tube. Irradiate the sample with a 365 nm UV lamp for 15-30 minutes at room temperature or on ice. The optimal time may need to be determined empirically.
-
Peptide Recovery: Pellet the beads using a magnetic stand and carefully collect the supernatant containing the released proteins.
-
Reduction and Alkylation: Add DTT to the supernatant to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
In-solution Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the sample with formic acid to a final concentration of 0.1%. Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
LC-MS/MS Analysis: The desalted peptides are now ready for analysis by mass spectrometry.
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions. The following table provides a template for presenting quantitative proteomics data.
Table 1: Quantitative Proteomic Analysis of Proteins Identified using this compound.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Treatment vs. Control) | p-value | Number of Unique Peptides |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 | 15 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.85 | 22 |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.1 | <0.001 | 18 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.8 | 0.023 | 9 |
| P10636 | GDI1 | Rab GDP dissociation inhibitor alpha | -2.2 | 0.015 | 12 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Visualization
The proteins identified and quantified using this workflow can be mapped onto known signaling pathways to provide biological context to the experimental findings. For example, if a study investigating the targets of an azide-modified kinase inhibitor identifies several proteins involved in the MAPK signaling pathway, a diagram can be generated to visualize these interactions.
Caption: Hypothetical mapping of identified protein targets (highlighted in yellow) to the MAPK signaling pathway.
Conclusion
This compound is a powerful reagent for the enrichment and analysis of azide-modified proteins by mass spectrometry. The combination of a specific click chemistry handle, a photocleavable linker, and a high-affinity biotin tag provides a robust and versatile tool for a wide range of proteomic applications. The detailed protocols and workflows presented here offer a comprehensive guide for researchers aiming to utilize this technology to advance their studies in drug discovery and molecular biology.
References
Application Notes and Protocols for PC Biotin-PEG3-alkyne: A Tool for the Identification of Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. The dynamic nature and often low stoichiometry of PTMs present significant challenges for their detection and characterization. PC Biotin-PEG3-alkyne is a versatile chemoproteomic tool designed to address these challenges. This reagent features a terminal alkyne group for bioorthogonal ligation, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, a biotin (B1667282) handle for affinity purification, and a photocleavable (PC) linker.[1][2] This unique combination of functionalities enables the covalent labeling, enrichment, and subsequent release of PTM-bearing proteins from complex biological samples for identification and analysis by mass spectrometry.
The workflow begins with the metabolic incorporation of an azide-modified precursor of a specific PTM into cellular proteins.[3][4][5] Cells are then lysed, and the alkyne group of this compound is covalently attached to the azide-modified proteins via the highly selective and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[6][7] The biotinylated proteins are then captured and enriched using streptavidin-functionalized resins.[8][9] A key feature of this reagent is the photocleavable linker, which allows for the mild and specific elution of the captured proteins by irradiation with UV light, leaving behind a small mass remnant.[1][2][10] This avoids the harsh denaturing conditions often required for biotin-streptavidin elution, which can co-elute non-specifically bound proteins.[2][10]
Applications
This compound is a powerful tool for a variety of applications in PTM research and drug development:
-
Proteome-wide PTM Profiling: Enables the identification and quantification of proteins with specific PTMs, such as glycosylation, fatty acylation, and others, on a global scale.[3]
-
Identification of Drug Targets: Can be used in activity-based protein profiling (ABPP) to identify the protein targets of covalent inhibitors that have been functionalized with an azide (B81097) group.[11]
-
Analysis of Dynamic PTMs: The metabolic labeling approach allows for the study of changes in PTMs in response to cellular stimuli or drug treatment.[3]
-
Bioconjugation: Facilitates the biotin labeling of any azide-functionalized biomolecule for purification or detection.[1]
Key Features of this compound
-
Alkyne Group: Enables highly specific and efficient covalent labeling of azide-modified biomolecules via CuAAC click chemistry.[6]
-
Photocleavable Linker: Allows for the gentle release of captured proteins under UV irradiation (e.g., 365 nm), preserving protein integrity and minimizing background.[1][8][9]
-
Biotin Moiety: Provides a high-affinity handle for the robust enrichment of labeled proteins using streptavidin-based affinity purification.[1][2]
-
PEG3 Spacer: A hydrophilic triethylene glycol spacer enhances the solubility of the reagent in aqueous buffers, improving reaction efficiency.[2]
Experimental Protocols
Herein, we provide a detailed protocol for the identification of O-GlcNAcylated proteins, a common type of PTM, using this compound. This protocol can be adapted for other PTMs by substituting the azide-modified precursor.
Protocol 1: Metabolic Labeling of Cells with an Azide-Modified Sugar
This protocol describes the metabolic incorporation of an azide-modified N-acetylgalactosamine (GalNAz) into O-GlcNAcylated proteins in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in the appropriate complete culture medium.
-
Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to prepare a stock solution (e.g., 50 mM).
-
Metabolic Labeling: Add the Ac4GalNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the azido (B1232118) sugar.
-
Cell Harvest:
-
For adherent cells, aspirate the medium, wash the cells twice with ice-cold PBS, and scrape the cells into a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, aspirate the medium, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis: Proceed immediately to the cell lysis protocol.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
Procedure:
-
Prepare Lysis Buffer: Supplement the lysis buffer with protease and phosphatase inhibitors immediately before use.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonication: Sonicate the lysate briefly to shear nucleic acids and ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
Protocol 3: Click Chemistry Reaction
This protocol describes the covalent attachment of this compound to the azide-modified proteins.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
DMSO
Procedure:
-
Prepare Protein Sample: In a microcentrifuge tube, dilute 1 mg of protein lysate to a final volume of approximately 500 µL with lysis buffer.
-
Prepare Reagent Stocks:
-
This compound: 10 mM in DMSO
-
TCEP: 50 mM in water (prepare fresh)
-
TBTA: 1.7 mM in DMSO
-
CuSO4: 50 mM in water
-
-
Add Reagents: Add the following reagents to the protein sample in the order listed, vortexing gently after each addition:
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 4: Enrichment of Biotinylated Proteins
Materials:
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., High-salt buffer: 50 mM HEPES, 1 M KCl, 0.1% Rapigest)
-
Wash Buffer 3 (e.g., 50 mM Ammonium (B1175870) Bicarbonate)
Procedure:
-
Equilibrate Beads: Wash the streptavidin beads twice with lysis buffer.
-
Affinity Capture: Add the click chemistry reaction mixture to the equilibrated beads and incubate for 1-2 hours at 4°C with rotation.
-
Wash Beads: Pellet the beads (using a magnetic stand for magnetic beads or centrifugation for agarose resin) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins, performing sequential washes with Wash Buffer 1, Wash Buffer 2, and finally Wash Buffer 3.
Protocol 5: Photocleavage and Elution
Materials:
-
UV lamp (365 nm)
-
50 mM Ammonium Bicarbonate
Procedure:
-
Resuspend Beads: After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
UV Irradiation: Transfer the bead suspension to a UV-transparent plate or tube and expose to 365 nm UV light for 15-30 minutes on ice. The optimal irradiation time may need to be determined empirically.[8]
-
Elution: Pellet the beads and collect the supernatant containing the released proteins.
Protocol 6: Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluted protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20-30 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion: Add trypsin to the sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using C18 ZipTips or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize typical reagent concentrations and incubation parameters for the experimental protocols.
Table 1: Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 100 µM |
| TCEP | 50 mM in water | 1 mM |
| TBTA | 1.7 mM in DMSO | 100 µM |
| CuSO4 | 50 mM in water | 1 mM |
Table 2: Incubation Parameters
| Experimental Step | Duration | Temperature |
| Metabolic Labeling | 24-48 hours | 37°C |
| Cell Lysis | 30 minutes | 4°C |
| Click Chemistry | 1-2 hours | Room Temp. |
| Streptavidin Capture | 1-2 hours | 4°C |
| Photocleavage | 15-30 minutes | On ice |
| Tryptic Digestion | Overnight | 37°C |
Visualizations
Caption: Experimental workflow for PTM identification.
Caption: The CuAAC click chemistry reaction.
Caption: A hypothetical signaling pathway involving PTMs.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2008029281A2 - Labeling and detection of post translationally modified proteins - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling and Capturing Nucleic Acids with PC Biotin-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and drug development. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique for the detection, purification, and immobilization of proteins and nucleic acids due to the extraordinarily strong and specific interaction between biotin and streptavidin. This application note details the use of PC Biotin-PEG3-alkyne for the targeted biotinylation of azide-modified nucleic acids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.
This compound is a versatile reagent featuring a terminal alkyne for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a photocleavable (PC) linker. The photocleavable linker provides a significant advantage, allowing for the gentle and specific release of captured nucleic acids under UV light, thereby preserving their integrity for downstream applications. This document provides detailed protocols for the labeling of azide-modified DNA and RNA, subsequent capture using streptavidin-coated magnetic beads, and the on-demand release of the captured molecules.
Data Presentation
The efficiency of each step in the workflow is critical for the success of the overall experiment. The following tables summarize representative quantitative data for the key steps of the process.
Table 1: Representative Labeling Efficiency of Azide-Modified Nucleic Acids with Biotin-Alkyne via CuAAC
| Nucleic Acid Type | Length (nt) | Labeling Efficiency (%) | Analytical Method |
| DNA Oligonucleotide | 25 | >95% | Mass Spectrometry |
| PCR Product | 500 bp | 85-95% | Gel Shift Assay |
| In vitro transcribed RNA | 100 | 80-90% | Dot Blot with Streptavidin-HRP |
Note: Efficiencies can vary based on the purity of the nucleic acid, reaction conditions, and the specific quantification method used.
Table 2: Representative Capture Capacity of Streptavidin-Coated Magnetic Beads for Biotinylated Nucleic Acids
| Bead Type | Bead Diameter | Binding Capacity (pmol/mg) | Nucleic Acid Type |
| Streptavidin Magnetic Beads | 1 µm | >12,000 (for a 24-mer oligo)[1] | ssDNA |
| Streptavidin Magnetic Beads | 2.8 µm | ~2,000 (for ss-oligo)[2] | ssDNA |
| Hydrophilic Streptavidin Magnetic Beads | Not specified | 400 (for a 25 bp ssDNA) | ssDNA |
Note: Binding capacity is dependent on the bead manufacturer, bead size, and the size and structure of the biotinylated nucleic acid.
Table 3: Representative Elution Efficiency of Biotinylated Molecules from Streptavidin Beads
| Elution Method | Elution Conditions | Elution Efficiency (%) | Reference |
| Photocleavage | UV light (365 nm), 5-15 min | >90% | [3][4][5] |
| Harsh Chemical | 10 mM EDTA, 95% formamide, 90°C | ~96% | [6] |
| Competitive | Excess free biotin, 95°C | Variable, dependent on conditions | [7] |
| Phenol Extraction | Room temperature | ~100% | [8] |
Note: Photocleavage offers a gentle elution method that preserves the integrity of the nucleic acid, which can be critical for downstream applications.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Nucleic Acids with this compound via CuAAC
This protocol describes the copper-catalyzed click reaction to conjugate this compound to an azide-modified DNA or RNA sample.
Materials:
-
Azide-modified DNA or RNA (e.g., synthesized with an azide-modified nucleotide)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate (B8700270) (freshly prepared)
-
Nuclease-free water
-
DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 50 mM stock solution in nuclease-free water or DMSO.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use.
-
-
Set up the Click Reaction:
-
In a sterile microcentrifuge tube, combine the following in order:
-
Azide-modified nucleic acid (10-50 µM final concentration)
-
Nuclease-free water to bring the volume to the desired final reaction volume.
-
Reaction buffer (to a final concentration of 100 mM).
-
This compound stock solution (1.5 to 5-fold molar excess over the nucleic acid).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction to a final copper concentration of 1-2 mM.
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive nucleic acids, the reaction can be performed at 4°C overnight.
-
-
Purification of Labeled Nucleic Acid:
-
Remove unreacted this compound and copper catalyst using a suitable method such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., G-25 spin column), or a commercial nucleic acid purification kit.
-
Resuspend the purified biotinylated nucleic acid in a suitable nuclease-free buffer.
-
Protocol 2: Capture of Biotinylated Nucleic Acids with Streptavidin Magnetic Beads
This protocol describes the capture of biotinylated nucleic acids using streptavidin-coated magnetic beads.
Materials:
-
Purified biotinylated nucleic acid from Protocol 1
-
Streptavidin-coated magnetic beads
-
Binding & Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Magnetic rack
-
Microcentrifuge tubes
Procedure:
-
Prepare the Streptavidin Magnetic Beads:
-
Vortex the stock solution of streptavidin magnetic beads to ensure they are fully resuspended.
-
Transfer the desired amount of beads to a new microcentrifuge tube. The amount of beads required will depend on their binding capacity and the amount of biotinylated nucleic acid.
-
Place the tube on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.
-
Remove the tube from the magnetic rack and add Binding & Wash Buffer. Vortex to resuspend the beads.
-
Repeat the wash step two more times for a total of three washes.
-
-
Binding of Biotinylated Nucleic Acid:
-
After the final wash, pellet the beads on the magnetic rack and discard the supernatant.
-
Resuspend the beads in Binding & Wash Buffer.
-
Add the purified biotinylated nucleic acid to the resuspended beads.
-
Incubate at room temperature for 30-60 minutes with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant containing any unbound nucleic acid.
-
Wash the beads three times with Binding & Wash Buffer to remove non-specifically bound molecules. For each wash, resuspend the beads in the buffer, pellet them on the magnetic rack, and discard the supernatant.
-
Protocol 3: Photocleavable Elution of Captured Nucleic Acids
This protocol describes the release of the captured nucleic acids from the streptavidin magnetic beads by photocleavage of the PC linker.
Materials:
-
Streptavidin magnetic beads with captured biotinylated nucleic acid from Protocol 2
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5, or nuclease-free water)
-
UV lamp (365 nm)
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Resuspend the Beads:
-
After the final wash in Protocol 2, pellet the beads on the magnetic rack and discard the supernatant.
-
Resuspend the beads in a suitable volume of Elution Buffer.
-
-
Photocleavage:
-
Place the microcentrifuge tube containing the bead suspension under a 365 nm UV lamp. The distance and exposure time will need to be optimized, but a typical starting point is 1-5 cm for 5-15 minutes. Ensure the tube is transparent to 365 nm UV light.
-
During irradiation, it can be beneficial to gently agitate the sample to ensure all beads are exposed to the UV light.
-
-
Collection of Eluted Nucleic Acid:
-
After irradiation, place the tube on a magnetic rack to pellet the beads.
-
Carefully transfer the supernatant, which now contains the released, tag-free nucleic acid, to a new sterile microcentrifuge tube. The biotin moiety remains attached to the streptavidin beads.
-
-
Downstream Applications:
-
The eluted nucleic acid is now ready for use in downstream applications such as PCR, sequencing, or enzymatic assays.
-
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC reaction covalently links an azide-modified nucleic acid with this compound.
Experimental Workflow for Labeling and Capture
Caption: Overall workflow for the biotinylation, capture, and release of nucleic acids.
Capture and Photocleavable Release Mechanism
Caption: Mechanism of nucleic acid capture and subsequent release via photocleavage.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution immediately before use. Ensure CuSO₄ solution is not expired. |
| Impure nucleic acid sample | Purify the azide-modified nucleic acid before the click reaction to remove any inhibitors. | |
| Suboptimal reaction conditions | Optimize the molar ratio of biotin-alkyne to nucleic acid and the concentration of the copper catalyst. | |
| Low Capture Yield | Insufficient streptavidin beads | Calculate the required amount of beads based on their binding capacity and the amount of biotinylated nucleic acid. |
| Inefficient removal of free biotin | Ensure thorough purification after the labeling reaction, as free biotin will compete for binding sites on the streptavidin beads. | |
| Inappropriate binding buffer | Use a high salt concentration (e.g., 1 M NaCl) in the binding buffer to reduce non-specific electrostatic interactions. | |
| Low Elution Yield | Incomplete photocleavage | Increase the UV exposure time or decrease the distance between the lamp and the sample. Ensure the reaction tube is UV-transparent. |
| Adsorption of nucleic acid to the tube | Use low-binding microcentrifuge tubes for all steps. | |
| Degradation of Nucleic Acid | Nuclease contamination | Use nuclease-free water, buffers, and tips throughout the entire procedure. |
| Copper-mediated damage | Minimize the reaction time and consider using a copper-free click chemistry method (SPAAC) for highly sensitive nucleic acids, if compatible with an appropriate alkyne-modified biotin reagent. |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. bioclone.net [bioclone.net]
- 3. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and Efficient Room-Temperature Release of Biotinylated Nucleic Acids from Streptavidin and Its Application to Selective Molecular Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-cell Click Chemistry with PC Biotin-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell click chemistry has emerged as a powerful tool for labeling and studying biomolecules in their native cellular environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers high specificity and efficiency for this purpose. This document provides detailed application notes and protocols for the use of PC Biotin-PEG3-alkyne , a versatile probe for in-cell labeling applications.
This reagent incorporates three key features:
-
Alkyne Group: A terminal alkyne that serves as a reactive handle for click chemistry with azide-modified biomolecules.
-
Photocleavable (PC) Linker: An o-nitrobenzyl-based linker that can be cleaved upon exposure to near-UV light (e.g., 365 nm), allowing for the mild release of captured targets.[1][2][3][4]
-
Biotin (B1667282) Moiety: A high-affinity tag for streptavidin, enabling efficient enrichment and purification of labeled biomolecules.[1][4]
The PEG3 (triethylene glycol) spacer enhances the solubility of the probe in aqueous media, making it suitable for biological applications.[5][6] The combination of these features makes this compound an ideal tool for proteomics, activity-based protein profiling, and the identification of post-translational modifications. The primary advantage is the ability to isolate and identify labeled biomolecules without the harsh denaturing conditions typically required to disrupt the strong biotin-streptavidin interaction.[2][7]
Principle of Application
The general workflow involves two main stages. First, cells are metabolically labeled with an azide-containing precursor (e.g., an azido (B1232118) sugar, amino acid, or lipid analog). This precursor is incorporated by the cell's natural biosynthetic pathways into a specific class of biomolecules. Second, the azide-modified biomolecules are covalently tagged in situ with this compound via a CuAAC reaction. Following cell lysis, the biotinylated molecules can be captured on streptavidin-coated resin, washed to remove non-specific binders, and subsequently released by photocleavage for downstream analysis, such as mass spectrometry.
Caption: Chemical principle of the this compound workflow.
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance metrics gathered from studies utilizing in-cell CuAAC and photocleavable biotin probes. Note that optimal conditions may vary by cell type and the specific metabolic label used.
Table 1: Recommended Reagent Concentrations for In-Cell CuAAC
| Reagent | Concentration Range | Typical Concentration | Reference |
|---|---|---|---|
| Azide-Metabolic Precursor (e.g., Ac₄ManNAz) | 10 - 100 µM | 50 µM | [8][9] |
| This compound | 10 - 100 µM | 25 µM | [8][9] |
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM | 50 - 100 µM | [8][9][10] |
| Reductant (e.g., Sodium Ascorbate) | 1 - 5 mM | 2.5 mM | [8][9] |
| Copper Ligand (e.g., THPTA or BTTAA) | 250 µM - 2.5 mM | 250 - 500 µM | [8][9][10] |
| Aminoguanidine (B1677879) (ROS Scavenger) | 0.5 - 2 mM | 1 mM |[8][9] |
Table 2: Performance Metrics for Photocleavable Probes
| Parameter | Typical Value | Conditions | Reference |
|---|---|---|---|
| Photorelease Efficiency | >90% | 365 nm UV light, 1-5 mW/cm², 5-25 min | [2][11] |
| Cleavage Efficiency (alternative linkers) | >98% | e.g., 10% Formic Acid, 0.5 h (for DADPS linker) | [1][4] |
| Residual Mass Tag after Cleavage | ~55.07 Da | N/A | [2] |
| Cell Viability (post-CuAAC) | >75% | Optimized conditions with protective ligands |[10] |
Experimental Workflow Diagram
The diagram below outlines the complete experimental procedure, from initial cell culture to the final analysis of labeled biomolecules.
Caption: General experimental workflow for in-cell labeling and analysis.
Detailed Experimental Protocols
Protocol 1: In-Cell Labeling of Nascent Glycoproteins
This protocol describes the labeling of newly synthesized glycoproteins in cultured mammalian cells using an azido-sugar precursor, Ac₄ManNAz.
Materials:
-
Mammalian cells (e.g., HeLa, Jurkat) in culture
-
Complete culture medium
-
Ac₄ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Click Reaction Buffer Components:
-
Copper(II) Sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine Hydrochloride
-
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Metabolic Labeling:
-
Cell Harvest and Wash:
-
Gently aspirate the medium.
-
Wash the cells twice with 1 mL of cold PBS to remove any unincorporated Ac₄ManNAz.
-
-
In-Cell Click Reaction:
-
Prepare Click Cocktail (on ice, just before use): In an Eppendorf tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 50 µM CuSO₄ and 250 µM THPTA final concentration).[8][9]
-
Add this compound to a final concentration of 25 µM.
-
Add aminoguanidine to a final concentration of 1 mM.
-
Add PBS to the desired final volume.
-
Finally, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM. Mix gently.[8][9]
-
Perform Reaction: Add the click cocktail to the washed cells. Incubate for 5-10 minutes at 4°C to label cell-surface glycans, or at room temperature for 30-60 minutes for broader labeling.[8][9]
-
Aspirate the reaction cocktail and wash the cells three times with cold PBS.
-
-
Cell Lysis and Protein Quantification:
-
Add ice-cold lysis buffer to the cell plate/dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
Protocol 2: Affinity Purification and Photocleavage
Procedure:
-
Affinity Capture of Biotinylated Proteins:
-
Equilibrate streptavidin beads by washing them three times with lysis buffer.
-
Add 500 µg to 1 mg of total protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C on a rotator to allow binding.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
Lysis buffer (3 times)
-
High-salt buffer (e.g., PBS + 1 M NaCl) (2 times)
-
PBS (2 times)
-
-
-
Photocleavage:
-
After the final wash, resuspend the beads in 50-100 µL of a non-amine-containing buffer (e.g., 50 mM HEPES, pH 7.4).
-
Transfer the bead slurry to a UV-transparent plate or tube.
-
Irradiate the sample with a 365 nm UV lamp (1-5 mW/cm²) for 10-30 minutes on ice.[2][7] The optimal time should be determined empirically.
-
Pellet the beads and carefully collect the supernatant, which now contains the released proteins.
-
-
Downstream Analysis:
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 6. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 7. lifetein.com [lifetein.com]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PC生物素-PEG3-NHS酯 | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Photocleavable (PC) Biotin-PEG3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the ultraviolet (UV) light-induced cleavage of PC Biotin-PEG3-alkyne. This reagent is a valuable tool in bioconjugation and proteomics, enabling the specific labeling of azide-containing molecules via click chemistry and their subsequent release from streptavidin under mild, reagent-free conditions.
Introduction
This compound incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) spacer to enhance solubility, and an alkyne group for covalent ligation to azide-functionalized molecules.[1][2][3][4] The key feature of this reagent is the photocleavable linker, typically a 2-nitrobenzyl group, which can be selectively cleaved by irradiation with near-UV light.[5] This property allows for the gentle release of captured biomolecules, making it ideal for applications in affinity purification, mass spectrometry analysis, and controlled release studies.[6][7][8]
Mechanism of Photocleavage
The photocleavage of the 2-nitrobenzyl linker is initiated by the absorption of near-UV light, which excites the nitro group.[9] This leads to an intramolecular hydrogen abstraction, followed by a rearrangement and subsequent cleavage of the bond connecting the linker to the biomolecule.[9] The captured biomolecule is released, leaving behind a small molecular fragment at the site of conjugation.[7][9]
Quantitative Data Summary
The efficiency of photocleavage is dependent on several factors, including the wavelength and intensity of the UV light source, the duration of exposure, and the composition of the sample buffer. The following tables summarize the key quantitative parameters for the successful cleavage of this compound.
Table 1: UV Light Source and Conditions for Photocleavage
| Parameter | Recommended Range/Value | Notes |
| Cleavage Wavelength | 300 - 365 nm[9][10][11][12] | Optimal cleavage is typically achieved with a peak emission around 365 nm.[2][3][6][11][13] |
| Light Source | Low-pressure mercury lamp, UV LED[12] | A common example is a Black Ray XX-15 UV lamp.[10][11][13] |
| Light Intensity | 1 - 5 mW/cm²[3][9] | The intensity should be measured at the sample's position. |
| Cleavage Time | 5 - 30 minutes[9] | Dependent on light intensity, sample concentration, and distance from the light source.[12] Complete cleavage can occur in under 5 minutes under optimal conditions.[10][11][13] |
| Distance from Source | ~15 cm (lamp dependent)[11][13] | This should be optimized for your specific light source and setup. |
Table 2: Recommended Buffer and Sample Conditions
| Parameter | Recommendation | Notes |
| Reaction Buffer | Amine-free, non-UV absorbing buffers (e.g., PBS, HEPES, pH 7.4)[9] | Buffers containing components that absorb strongly in the 300-365 nm range will reduce cleavage efficiency.[9] |
| Sample Container | UV-transparent materials (e.g., quartz cuvettes)[9] | Ensure the container allows for efficient transmission of the UV light. |
| Sample Concentration | As high as practically possible | At very low concentrations, the photocleavable moiety may not absorb enough photons for efficient cleavage.[9] |
| Mixing | Gentle mixing during irradiation[9] | Ensures uniform exposure of the sample to the UV light. |
Experimental Protocols
Protocol 1: General Procedure for Photocleavage of this compound Conjugates
This protocol provides a general guideline for the photocleavage of a biomolecule that has been labeled with this compound and is immobilized on streptavidin beads.
Materials:
-
This compound labeled sample bound to streptavidin beads
-
Photocleavage Buffer (e.g., PBS, pH 7.4)
-
UV lamp with an emission peak around 365 nm
-
UV-transparent reaction tube (e.g., quartz or certain plastics)
-
Microcentrifuge
Procedure:
-
Sample Preparation: Wash the streptavidin beads carrying the biotinylated sample 3-5 times with a suitable wash buffer to remove any non-specifically bound molecules.[12]
-
Buffer Exchange: Resuspend the beads in a non-UV absorbing photocleavage buffer.
-
UV Irradiation: a. Place the bead suspension in a UV-transparent reaction tube. b. Position a UV lamp (e.g., 365 nm) at a fixed distance (e.g., 15 cm) from the sample.[11][13] c. Irradiate the sample for 5-30 minutes with gentle mixing to ensure the beads remain in suspension.[9] The optimal time should be determined empirically.
-
Sample Collection: a. After irradiation, centrifuge the sample to pellet the streptavidin beads. b. Carefully collect the supernatant, which now contains the released biomolecule.
-
Analysis: Analyze the collected supernatant to confirm the presence and purity of the released biomolecule.
Protocol 2: Confirmation of Biotinylation Prior to Photocleavage
Before proceeding with photocleavage, it is crucial to confirm the successful biotinylation of your target molecule.
Methods for Confirmation:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay quantifies biotin incorporation by measuring the displacement of HABA from an avidin/streptavidin solution.[9]
-
Gel-Shift Assay: The binding of streptavidin to the biotinylated molecule results in a significant increase in molecular weight, which can be visualized as a shift on an SDS-PAGE gel.[9]
-
Western Blotting: The biotinylated molecule can be detected on a membrane using HRP-conjugated streptavidin or an anti-biotin antibody.[9]
Visualizations
Experimental Workflow for Affinity Purification and Photocleavage
Caption: Workflow for labeling, capture, and release of a biomolecule.
Logical Relationship for Troubleshooting Incomplete Photocleavage
References
- 1. UV Cleavable Biotin-PEG2-alkyne | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 4. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PC Biotin-PEG3-Alkyne Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of the PC Biotin-PEG3-alkyne click reaction.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reagent and what are its components?
This compound is a versatile chemical probe used for bioconjugation.[1] It consists of four key components:
-
Photocleavable (PC) Linker: This linker allows for the release of the biotinylated molecule under near-UV light (around 365 nm), enabling controlled release strategies.[1][2]
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, facilitating efficient enrichment, purification, and detection of labeled molecules.[3]
-
PEG3 (Triethylene Glycol) Spacer: A hydrophilic spacer that enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance.[3][4]
-
Alkyne: A terminal alkyne group that specifically participates in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with azide-modified molecules.[5][6]
Q2: What is the fundamental principle of the click reaction involving this compound?
The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] In this reaction, the terminal alkyne on the PC Biotin-PEG3 reagent specifically and efficiently reacts with an azide (B81097) group on a target molecule in the presence of a copper(I) catalyst. This forms a stable triazole ring, covalently linking the biotin tag to the target.[7] This reaction is known for its high yield, specificity, and compatibility with a wide range of biological molecules.[5]
Q3: Why is a copper catalyst necessary, and what is the role of the reducing agent?
The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the CuAAC reaction.[8][9] It significantly accelerates the reaction rate by orders of magnitude compared to the uncatalyzed version.[10] However, Cu(I) is prone to oxidation to the inactive Cu(II) state.[11] Therefore, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce Cu(II) to the active Cu(I) state in situ, ensuring a sustained catalytic cycle.[7][9]
Q4: What is the purpose of using a ligand in the reaction?
Copper-chelating ligands are crucial for several reasons:
-
Stabilize the Cu(I) catalyst: Ligands protect the Cu(I) ion from oxidation and disproportionation.[8]
-
Increase reaction efficiency: They can accelerate the reaction rate.[5][12]
-
Enhance solubility: Some ligands improve the solubility of the copper catalyst in aqueous buffers.
-
Reduce cytotoxicity: By chelating copper, they can minimize its potential damage to biomolecules, which is particularly important when working with sensitive samples like proteins or live cells.[5][13]
Commonly used ligands include THPTA, BTTAA, and TBTA.[4][5]
Q5: Can this reaction be performed without a copper catalyst?
Yes, copper-free click chemistry, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is an alternative.[9] This method utilizes a strained cyclooctyne (B158145) (like DBCO) instead of a terminal alkyne, which reacts with an azide without the need for a copper catalyst. However, this compound is designed for the copper-catalyzed reaction.
Troubleshooting Guide
Problem: Low or No Product Yield
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is readily oxidized to inactive Cu(II). Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7] Degas your solvents and reaction mixture to remove oxygen, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Impure or Degraded Reagents | Ensure the purity of your azide-modified molecule and the this compound. Alkyne and azide groups can be sensitive to certain conditions. Store reagents as recommended by the manufacturer, typically at -20°C and protected from moisture.[14] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your reactants. While a 1:1 stoichiometry is theoretical, using a slight excess (1.1 to 10-fold) of the smaller molecule (often the biotin-alkyne) can drive the reaction to completion.[3] |
| Steric Hindrance | The azide or alkyne functional groups on your biomolecules may be sterically hindered or inaccessible.[8] Consider using a denaturant (e.g., DMSO) if compatible with your biomolecule to improve accessibility.[7] The PEG3 spacer is designed to reduce steric hindrance, but a longer spacer might be necessary in some cases. |
| Incompatible Buffer or pH | The click reaction is generally robust over a pH range of 4-12.[9] However, very low or high pH can affect the stability of your biomolecules. Ensure your buffer does not contain strong chelating agents that could sequester the copper catalyst. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[7] |
Problem: Formation of Precipitate
| Potential Cause | Suggested Solution |
| Poor Reagent Solubility | The this compound or your azide-modified molecule may have limited solubility in the reaction buffer. This compound is often dissolved in an organic co-solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3] Ensure the final concentration of the organic solvent is compatible with your biomolecule. The PEG3 spacer is intended to improve aqueous solubility.[3] |
| Protein Aggregation | High concentrations of reagents or the labeling process itself can sometimes lead to protein aggregation. Optimize the molar excess of the biotin-alkyne reagent and consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.[7] |
| Insoluble Copper Complexes | In some cases, the copper catalyst can form insoluble complexes, especially in the absence of a suitable ligand.[15] The use of a water-soluble ligand like THPTA or BTTAA is highly recommended to keep the copper in solution.[4] |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Excess Unreacted Biotin Reagent | Unreacted this compound can interfere with downstream applications. Purification methods like desalting columns, dialysis, or protein precipitation (e.g., with cold acetone) can be used to remove excess small molecule reagents.[3][7] For biotinylated proteins, affinity purification using streptavidin-agarose beads is a highly effective method to both purify the product and remove unreacted biomolecules.[16][17] |
| Presence of Copper | The copper catalyst should be removed as it can be detrimental to biomolecules. Size exclusion chromatography (desalting columns), dialysis, or the use of a chelating resin can effectively remove copper ions from the product.[16] |
Experimental Protocols
General Protocol for Biotinylation of an Azide-Modified Protein
This protocol provides a starting point; optimal conditions may vary depending on the specific protein and application.
1. Reagent Preparation:
-
Azide-Modified Protein: Dissolve your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL (or a specific molar concentration, e.g., 25 µM).[3][7]
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.[3]
-
Ligand (e.g., THPTA): Prepare a 250 mM stock solution in deionized water.[3]
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [3]
2. Reaction Setup (Example for a 100 µL reaction):
| Component | Stock Concentration | Volume to Add | Final Concentration | Molar Ratio (Example) |
| Azide-Protein | 25 µM | Variable | 20 µM | 1 |
| This compound | 10 mM | 0.4 µL | 40 µM | 2 |
| CuSO₄ | 50 mM | 1 µL | 500 µM | 25 |
| THPTA | 250 mM | 1 µL | 2.5 mM | 125 |
| Sodium Ascorbate | 500 mM | 1 µL | 5 mM | 250 |
| Buffer (e.g., PBS) | - | To 100 µL | - | - |
Reaction Procedure:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution.
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions. Add this premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.[7]
3. Purification:
-
Desalting/Buffer Exchange: To remove excess reagents, use a desalting column (e.g., G-25) equilibrated with a suitable buffer.[7]
-
Affinity Purification: For highly pure biotinylated protein, use streptavidin-functionalized resin. The bound protein can then be released by photocleavage of the PC linker.[16]
Visualizations
Caption: Experimental workflow for the this compound click reaction.
Caption: Troubleshooting logic for common click reaction issues.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 17. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Biotinylated Protein with PC Biotin-PEG3-alkyne
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields of biotinylated protein when using PC Biotin-PEG3-alkyne. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you optimize your biotinylation experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent that enables the attachment of biotin (B1667282) to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][2] It features three key components:
-
Biotin: A small vitamin with a very high affinity for streptavidin and avidin, used for detection and purification.[3]
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol spacer that is hydrophilic and flexible. This spacer enhances the solubility of the biotinylated protein and reduces steric hindrance, which can improve the binding of biotin to streptavidin.[4][5]
-
Alkyne Group: The reactive group that participates in the click reaction with an azide (B81097) group on your target protein.[2]
-
Photocleavable (PC) Linker: This linker can be cleaved with near-UV light (around 365 nm), allowing for the gentle release of the biotinylated molecule from streptavidin beads.[1][6]
Q2: What are the most common causes for low biotinylation yield with this compound?
Low biotinylation yield can stem from several factors, broadly categorized into issues with the click chemistry reaction, the protein itself, or post-labeling procedures. Common problems include:
-
Inefficient Click Chemistry: Inactive copper catalyst, poor quality reagents, or suboptimal reaction conditions (pH, temperature, time).[7]
-
Protein-Specific Issues: Low protein concentration, presence of interfering substances in the buffer, or steric hindrance at the azide modification site.[8]
-
Reagent Instability: Improper storage and handling of this compound can lead to degradation.
Q3: How can I confirm that my protein is successfully biotinylated?
Several methods can be used to verify successful biotinylation:
-
HABA Assay: A colorimetric assay that estimates the degree of biotinylation by measuring the displacement of the HABA dye from an avidin-HABA complex.[9][10]
-
Streptavidin Gel-Shift Assay: Biotinylated proteins will show a shift in molecular weight when incubated with streptavidin and analyzed by SDS-PAGE.
-
Western Blot: After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[7]
-
Mass Spectrometry: This technique can confirm the mass increase corresponding to the addition of the this compound moiety and can even identify the specific site of biotinylation.[11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low biotinylation yield.
dot
Caption: Troubleshooting workflow for low biotinylation yield.
Quantitative Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Quantitative Parameters |
| Low or No Biotinylation | Inactive Copper Catalyst | Use a fresh solution of copper(II) sulfate (B86663) (CuSO₄) at a final concentration of 50-100 µM. Always add a reducing agent, such as sodium ascorbate, at a 5-10 fold molar excess to the copper to generate the active Cu(I) catalyst in situ. Consider using a copper-chelating ligand like THPTA at a 1:1 to 5:1 molar ratio with CuSO₄ to protect your protein and enhance the reaction.[12] |
| Degraded this compound | Store the reagent at -20°C, protected from light and moisture.[13] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. | |
| Suboptimal Reaction Conditions | Maintain a pH between 7 and 8. Incubate at room temperature for 1-4 hours. For difficult conjugations, the temperature can be increased to 37°C. | |
| Low Protein Concentration | For efficient labeling, the protein concentration should be at least 1 mg/mL.[3] | |
| Incompatible Buffer | Avoid buffers containing strong chelators like EDTA or high concentrations of reducing agents like DTT during the click reaction. Buffer exchange into PBS or HEPES is recommended. | |
| Protein Precipitation | Over-biotinylation | Reduce the molar excess of this compound. Start with a 10-20 fold molar excess over the azide-modified protein and titrate down if precipitation occurs.[7] |
| Poor Protein Stability | The PEG3 linker generally improves solubility.[4] If precipitation persists, consider adding a mild, non-ionic detergent to the reaction buffer. | |
| High Background in Downstream Assays | Incomplete Removal of Excess Biotin | Purify the biotinylated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unreacted this compound. |
| Non-specific Binding to Streptavidin Beads | Pre-clear your lysate with unconjugated beads before adding streptavidin beads. Increase the stringency of your wash buffers by adding a non-ionic detergent (e.g., 0.05% Tween-20). |
Experimental Protocols
Protocol 1: Biotinylation of an Azide-Modified Protein using this compound
This protocol provides a general procedure for the biotinylation of a protein containing an azide functional group.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure your azide-modified protein is at a concentration of 1-5 mg/mL in a compatible buffer.
-
Prepare Reagent Stocks:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare a fresh 100 mM solution of Sodium Ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein.
-
Add this compound to the protein solution to achieve a 10-20 fold molar excess.
-
Prepare a catalyst premix by adding the CuSO₄ solution to the THPTA solution to achieve a final concentration of 1-2 mM copper.
-
Add the catalyst premix to the protein-biotin mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 500 µM to 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Purification: Remove excess this compound and reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
dot
Caption: Experimental workflow for protein biotinylation.
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol describes how to estimate the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10]
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin premixed solution (commercially available)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin working solution to each well of a 96-well microplate.
-
Measure the absorbance at 500 nm (A₅₀₀, initial).
-
Add 20 µL of the biotinylated protein sample to each well. It is recommended to test several dilutions of your sample.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate for 2 minutes at room temperature.
-
Measure the absorbance at 500 nm again (A₅₀₀, final).
-
Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀, initial - A₅₀₀, final.
-
Use the ΔA₅₀₀ to calculate the biotin concentration based on the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (typically provided with the kit).
-
Calculate the moles of protein in your sample and determine the biotin-to-protein molar ratio.
Note: For proteins with significant steric hindrance, enzymatic digestion of the protein prior to the HABA assay can improve the accuracy of the measurement by making the biotin more accessible.[10]
Signaling Pathways and Logical Relationships
The biotin-streptavidin interaction is fundamental to many downstream applications. The following diagram illustrates a common workflow for a pull-down experiment to study protein interactions.
dot
Caption: Workflow for a protein interaction pull-down assay.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molnova.cn [molnova.cn]
How to reduce non-specific binding with PC Biotin-PEG3-alkyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using PC Biotin-PEG3-alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a versatile reagent used for biotinylating molecules through a copper(I)-catalyzed click chemistry reaction (CuAAC). Its key features are:
-
Photocleavable (PC) Linker: Allows for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) upon exposure to UV light (typically around 365 nm).[1][2]
-
Biotin (B1667282): A vitamin with a very high affinity for streptavidin and avidin (B1170675), enabling strong and specific capture of the labeled molecule.[3]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol linker that increases the hydrophilicity of the molecule. This PEG spacer helps to reduce non-specific binding by creating a hydration layer that shields the molecule from unintended interactions.[4][5][6]
-
Alkyne Group: A terminal alkyne that specifically reacts with azide-containing molecules in the presence of a copper(I) catalyst.[7]
Q2: What are the primary sources of non-specific binding when using this compound?
Non-specific binding can arise from several sources in a typical experiment involving biotin-alkyne probes:
-
Non-specific binding of the entire probe: The biotin-alkyne molecule itself may bind to cellular components other than the intended target.[8]
-
Non-specific binding of streptavidin/avidin: The streptavidin or avidin beads used for capture can bind to endogenous biotinylated proteins or other cellular components.[3][9]
-
Hydrophobic and electrostatic interactions: Proteins and other biomolecules can non-specifically adhere to surfaces, beads, and other proteins through weak interactions.[10]
-
Side reactions in click chemistry: The copper catalyst in CuAAC can sometimes mediate off-target reactions. Additionally, the alkyne group itself can, in some cases, have unintended reactivity.[8][11]
Q3: How does the PEG3 spacer help in reducing non-specific binding?
The polyethylene glycol (PEG) spacer reduces non-specific interactions through a mechanism of steric hindrance and by creating a hydrophilic "cloud" around the molecule.[4] This flexible, water-soluble linker forms a hydration layer that can prevent the biotin and alkyne moieties from making non-specific hydrophobic or ionic interactions with other proteins and surfaces.[5][6][12]
Q4: Can endogenous biotin in my sample cause high background? How do I block for it?
Yes, many biological samples naturally contain biotinylated proteins, which can bind to your streptavidin beads and cause a high background signal.[13] To mitigate this, a biotin blocking step is recommended before the addition of your biotinylated probe. This typically involves a two-step process:
-
Incubate the sample with an excess of free streptavidin to bind all the endogenous biotin.
-
Add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin.[13][14]
Troubleshooting Guides
Issue 1: High Background Signal in Pull-Down Assays
High background is a common issue in pull-down assays and can obscure the identification of true interaction partners.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background noise.
Recommended Solutions:
| Strategy | Description | Quantitative Recommendations |
| Optimize Blocking | Blocking non-specific binding sites on beads and other surfaces is crucial. | Use 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your buffer. For applications sensitive to endogenous biotin, use a biotin-free blocking agent.[11][13] |
| Increase Wash Stringency | More stringent washes can remove weakly bound, non-specific proteins. | See the "Wash Buffer Optimization" table below for specific concentrations of salt and detergents.[15][16] |
| Pre-clear Lysate | Incubating your cell lysate with beads before adding your biotinylated probe can remove proteins that non-specifically bind to the beads themselves.[17] | Incubate lysate with unconjugated streptavidin beads for 1 hour at 4°C before the pull-down.[15] |
| Titrate Probe Concentration | Using too high a concentration of the this compound probe can lead to increased non-specific binding. | Perform a dose-response experiment to find the lowest effective concentration of the probe. |
Wash Buffer Optimization Table
| Component | Starting Concentration | Stringent Concentration | Mechanism of Action |
| Salt (NaCl or KCl) | 150 mM | 250 mM - 1 M | Disrupts ionic interactions.[15][16] |
| Non-ionic Detergent (Tween-20 or Triton X-100) | 0.1% (v/v) | 0.5% - 1% (v/v) | Disrupts hydrophobic interactions.[15] |
| Ionic Detergent (SDS) | 0.02% (v/v) | 0.1% - 1% (v/v) | More stringent disruption of interactions. Use with caution as it may disrupt specific binding.[15] |
Issue 2: Non-specific Labeling in Click Chemistry
High background can also originate from the click chemistry step itself.
Troubleshooting Workflow for Click Chemistry
Caption: Identifying the source of non-specific click chemistry labeling.
Recommended Solutions:
| Strategy | Description | Quantitative Recommendations |
| Run Controls | Proper controls are essential to pinpoint the source of non-specific signal. | No Copper Catalyst Control: To check for copper-independent background. No Alkyne Probe Control: To assess non-specific binding of the azide (B81097) reporter.[8] |
| Optimize Reagents | Incorrect reagent concentrations are a common cause of high background. | Use a 5:1 ligand-to-copper ratio to protect the Cu(I) state. Ensure fresh sodium ascorbate (B8700270) solution for each experiment.[11] |
| Increase Post-Reaction Washes | Thoroughly washing after the click reaction can remove unbound alkyne probe and azide reporter. | Perform three to five washes with a buffer containing a mild detergent like 0.1% Tween-20.[8] |
Experimental Protocols
Protocol 1: General Pull-Down Assay with this compound
This protocol outlines a typical workflow for a pull-down assay after a click chemistry reaction.
Experimental Workflow for Pull-Down Assay
Caption: A typical experimental workflow for a pull-down assay.
Methodology:
-
Bead Preparation:
-
Resuspend the streptavidin bead slurry.
-
Transfer the desired amount of beads to a fresh tube.
-
Wash the beads twice with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Blocking:
-
Resuspend the washed beads in a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification:
-
(Optional but Recommended) Pre-clear the lysate: Add the blocked beads to your cell lysate and incubate for 1 hour at 4°C. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.[15][17]
-
Add the pre-cleared, biotinylated lysate to freshly blocked streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant.
-
Resuspend the beads in a wash buffer of desired stringency (see table above).
-
Incubate for 5-10 minutes with agitation.
-
Repeat the wash step 3-5 times.[15]
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or, if using the photocleavable linker, by exposing the beads to UV light (365 nm) to release the captured proteins.
-
Protocol 2: Endogenous Biotin Blocking
This protocol is for blocking endogenous biotin in your sample before performing the pull-down.
Methodology:
-
Initial Protein Blocking: Perform your standard protein blocking step (e.g., with BSA or casein).[13]
-
Avidin Incubation: Add an excess of streptavidin (e.g., 0.1 mg/mL) to your sample and incubate for 15-30 minutes at room temperature. This will bind to the endogenous biotin.[14]
-
Wash: Wash the sample thoroughly (e.g., three times for 5-10 minutes each) with your wash buffer to remove unbound streptavidin.[13][14]
-
Biotin Incubation: Add an excess of free biotin (e.g., 0.5 mg/mL) and incubate for 15-30 minutes. This will block the remaining open binding sites on the streptavidin that is now bound to the endogenous biotin.[14]
-
Final Wash: Wash the sample thoroughly again to remove the excess free biotin.[14]
-
Proceed with Assay: Your sample is now ready for the addition of your this compound labeled probe.
References
- 1. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Optimizing Photocleavage of PC Biotin-PEG3-alkyne: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the photocleavage step of PC Biotin-PEG3-alkyne. Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the photocleavage of molecules conjugated with this compound.
Issue 1: Low or No Cleavage After UV Irradiation
| Possible Cause | Recommendation & Troubleshooting Steps |
| Suboptimal UV Light Source or Exposure | The wavelength, intensity, and duration of UV exposure are critical for efficient cleavage.[1][2] Verify the emission spectrum of your UV lamp to ensure it is within the optimal range of 300-365 nm.[1][3][4] Measure the lamp's output with a UV power meter and adjust the distance to achieve the recommended intensity.[1] Perform a time-course experiment to determine the optimal irradiation duration for your specific sample and setup.[1][2] |
| Issues with Sample and Buffer Composition | The chemical environment can significantly impact the photocleavage reaction.[1] Ensure your buffer does not contain components that absorb strongly in the 300-365 nm range, as they will compete for photons.[1] If possible, increase the concentration of your biotinylated molecule. Avoid known quenching agents in your reaction buffer during irradiation.[1] While not always a major inhibitor, de-gassing the buffer to remove dissolved oxygen can sometimes improve efficiency.[1] |
| Inefficient Initial Biotinylation | If the initial "click" reaction between the alkyne group on the PC-biotin reagent and an azide-modified molecule was inefficient, the concentration of the photocleavable conjugate will be low. Before troubleshooting the photocleavage step, it is crucial to confirm that the initial conjugation was successful.[1] This can be assessed using methods like HABA assays, gel-shift assays, or Western blotting with streptavidin-HRP.[1] |
Issue 2: Degradation of the Target Molecule
| Possible Cause | Recommendation & Troubleshooting Steps |
| Overexposure to UV Light | Excessive UV irradiation can lead to photodamage of the released molecule.[2] Reduce the irradiation time or the intensity of the UV source.[2] It is important to find a balance between efficient cleavage and minimizing damage. |
| Use of Broad-Spectrum UV Source | Broad-spectrum lamps may emit shorter, higher-energy wavelengths that can be damaging to biological molecules.[2] If using a broad-spectrum source, consider using filters to narrow the irradiation to the optimal range for the photocleavable linker (around 365 nm).[2] Monochromatic light sources, such as LEDs, are generally preferred for better control.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a photocleavable biotinylation reagent.[5] It contains a biotin (B1667282) group for affinity binding to streptavidin, a PEG3 spacer to enhance solubility, and a terminal alkyne group for covalent attachment to azide-modified molecules via a copper-catalyzed "click" reaction.[5][6][7] The key feature is a photocleavable (PC) linker that allows for the release of the conjugated molecule under near-UV light.[5][8]
Q2: What is the mechanism of photocleavage?
The photocleavable linker is typically based on a 2-nitrobenzyl moiety. Upon irradiation with near-UV light (optimally between 300-365 nm), the nitro group becomes excited.[1] This leads to an intramolecular hydrogen abstraction, followed by a rearrangement that cleaves the bond connecting the linker to the conjugated molecule.[1]
Q3: What are the products after successful photocleavage?
Successful cleavage releases the target molecule, which will have a small chemical remnant of the linker at the conjugation site.[1][8] The biotin-containing portion is cleaved off as a 2-nitrosobenzaldehyde derivative.[1]
Q4: How can I confirm successful biotinylation before attempting photocleavage?
Before troubleshooting the photocleavage step, it is crucial to confirm that the initial biotinylation was successful.[1] This can be verified using several methods:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric assay to quantify biotin incorporation.[1]
-
Gel-Shift Assay: Binding of streptavidin to the biotinylated molecule causes a noticeable increase in molecular weight, which can be seen as a shift on an SDS-PAGE gel.[1]
-
Western Blotting: The biotinylated molecule can be detected using HRP-conjugated streptavidin or an anti-biotin antibody.[1]
Quantitative Data Summary
The efficiency of the photocleavage step is dependent on several key parameters. The following table summarizes the recommended conditions based on available data.
| Parameter | Recommended Range/Value | Notes |
| Wavelength | 300-365 nm[1][3][4][9][10] | Optimal cleavage is typically achieved around 365 nm.[4][5][6][11] |
| UV Light Intensity | 1-5 mW/cm²[1][6] | Higher intensity may reduce the required irradiation time but increases the risk of photodamage. |
| Irradiation Time | 5-30 minutes[1][4][11] | The optimal time should be determined empirically for each specific experimental setup.[11] |
| Distance from Lamp | e.g., 15 cm[1][4][10] | A shorter distance will increase the light intensity.[1] |
Experimental Protocols
Protocol 1: General Photocleavage of a Biotinylated Molecule
-
Sample Preparation: Prepare your sample containing the this compound conjugated molecule in a suitable, UV-transparent buffer (e.g., PBS). Ensure the buffer does not contain components that absorb UV light in the 300-365 nm range.[1]
-
Immobilization (Optional): If performing an affinity capture experiment, incubate the biotinylated sample with streptavidin-coated beads or surfaces to immobilize the conjugate.[11] Wash the beads extensively to remove non-specifically bound molecules.[11]
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or UV-transparent plate).[2][11]
-
Position a UV lamp with an emission peak around 365 nm at a fixed distance from the sample.[4][11]
-
Irradiate the sample for a predetermined time (e.g., 5-30 minutes), with gentle mixing if possible.[1][11] For samples on beads, keep them on ice or at 4°C during irradiation to minimize potential degradation.[11]
-
-
Sample Collection:
-
If the sample was immobilized, pellet the streptavidin beads (e.g., by centrifugation or using a magnetic stand) and collect the supernatant, which now contains the released molecule.[11]
-
If the sample was in solution, it is now ready for downstream analysis.
-
-
Analysis: Analyze the collected sample using appropriate methods (e.g., HPLC, mass spectrometry, SDS-PAGE) to confirm cleavage and assess the purity and integrity of the released molecule.[2]
Protocol 2: Time-Course Experiment to Optimize Irradiation Time
-
Sample Preparation: Prepare a sufficient volume of your biotinylated sample in a suitable buffer.[2]
-
Irradiation Setup: Place the sample in a UV-transparent container and position the UV lamp at a fixed distance.[2]
-
Time-Course Irradiation:
-
Analysis: Analyze each aliquot using a quantitative method like HPLC to separate and measure the concentrations of the uncleaved conjugate and the cleaved product.[2]
-
Data Interpretation: Plot the percentage of cleaved product versus the irradiation time to determine the optimal duration that yields the highest amount of cleaved product without significant degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. idtdna.com [idtdna.com]
- 4. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 5. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 6. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Photocleavable PC Biotin Oligo Modification [biosyn.com]
- 10. genelink.com [genelink.com]
- 11. benchchem.com [benchchem.com]
Incomplete cleavage of PC Biotin-PEG3-alkyne: causes and solutions
Welcome to the technical support center for PC Biotin-PEG3-alkyne. This guide provides detailed troubleshooting for common issues encountered during the photocleavage step of your experiments, particularly addressing incomplete cleavage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a versatile biotinylation reagent used in bioconjugation and antibody-drug conjugates (ADCs).[1][2][3] Its structure includes:
-
A biotin (B1667282) group for high-affinity binding to streptavidin or avidin.
-
A photocleavable (PC) linker , typically a 2-nitrobenzyl group, that breaks upon exposure to near-UV light.[4]
-
A hydrophilic PEG3 spacer to improve solubility in aqueous solutions.[5]
-
A terminal alkyne group for covalent attachment to azide-modified molecules via a copper-catalyzed "click" reaction (CuAAC).[1][2]
The photocleavage mechanism involves irradiating the linker with near-UV light (typically 300-365 nm), which excites the 2-nitrobenzyl group.[6] This leads to an intramolecular rearrangement that cleaves the bond, releasing the captured biomolecule from the biotin tag.[6][7]
Q2: What are the expected products after successful photocleavage?
Upon successful cleavage, the bond between the linker and your target molecule is broken. This results in the release of your target molecule, which will now have a small chemical remnant from the linker at the conjugation site.[6] The biotin-containing portion remains attached to the streptavidin resin as a 2-nitrosobenzaldehyde derivative.[6]
Q3: How can I confirm that my molecule was successfully biotinylated before troubleshooting the photocleavage step?
It is crucial to verify successful biotinylation before optimizing the cleavage process. Inefficient initial labeling can be mistaken for incomplete cleavage.[6] You can use one of the following methods:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method to quantify biotin incorporation.[6]
-
Gel-Shift Assay: Binding of streptavidin to your biotinylated molecule causes a noticeable increase in molecular weight, which can be visualized as a "shift" on an SDS-PAGE gel.[6]
-
Western Blotting: The biotinylated molecule can be detected using streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP) or a specific anti-biotin antibody.[6]
Q4: What are the primary factors that influence photocleavage efficiency?
Several factors critically impact the success of the photocleavage reaction.[8] The overall efficiency is often considered a product of the quantum yield (Φ), an intrinsic property of the molecule, and the molar extinction coefficient (ε), which is its ability to absorb light at a given wavelength.[8][9][10]
Key experimental factors include:
-
Wavelength of Irradiation: The UV light's wavelength must overlap with the absorption spectrum of the photocleavable linker.[8]
-
Light Intensity and Duration: The rate and completeness of the reaction depend on the intensity of the light source and the total exposure time.[8]
-
Buffer and Solvent Composition: Components in the buffer can absorb UV light or quench the reaction, reducing efficiency.[6][8]
-
Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of the linker, preventing cleavage.[8]
Troubleshooting Guide: Incomplete Photocleavage
This guide addresses the most common issue of incomplete or inefficient cleavage of the this compound linker.
Problem: Low yield or incomplete release of the target molecule after UV irradiation.
Summary of Causes and Solutions
| Potential Cause | Recommended Solution | Key Parameters & Notes |
| Suboptimal UV Exposure | Verify the lamp's emission spectrum. Use a lamp with a peak output between 300-365 nm.[6] | The 2-nitrobenzyl linker is optimally cleaved in this range. |
| Measure the lamp's output with a UV power meter. If intensity is low, move the lamp closer or replace the bulb.[6] | Recommended intensity: 1-5 mW/cm².[5][6] | |
| Empirically determine the optimal exposure time by testing a time course (e.g., 5, 10, 20, 30 minutes).[11] | Optimal time can vary by sample and setup. | |
| Ensure the distance between the lamp and the sample is consistent and minimized.[6] | A common distance is 15 cm, but this may require optimization.[6] | |
| Sample & Buffer Issues | If possible, increase the concentration of the biotinylated molecule.[6] | Low concentrations may not absorb enough photons for efficient cleavage.[6] |
| For larger volumes, ensure the entire sample is evenly illuminated. Gently mix or agitate the sample during irradiation.[6] | Prevents shadowing and ensures all molecules are exposed. | |
| Check the UV absorbance of your buffer using a spectrophotometer. If it absorbs in the 300-365 nm range, perform a buffer exchange into a non-absorbing buffer like PBS.[6] | Common culprits include some culture media and additives. | |
| Degas the buffer before use or gently purge the sample with nitrogen or argon to minimize dissolved oxygen.[8] | Molecular oxygen is a known quencher of photocleavage reactions.[8] | |
| Inefficient Biotinylation | Before cleavage, confirm successful biotinylation using a gel-shift assay or Western blot.[6] | If the initial labeling is poor, the final yield will be low regardless of cleavage efficiency. |
Experimental Protocols
Protocol 1: Standard Photocleavable Elution from Streptavidin Beads
This protocol outlines the process for capturing a biotinylated molecule on streptavidin beads followed by photocleavable release.[7][11]
Materials:
-
Biotinylated sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Photocleavage Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)[11]
-
UV Lamp (365 nm, 1-5 mW/cm²)[11]
-
UV-transparent reaction tubes or plate
Methodology:
-
Affinity Capture: Incubate your biotinylated sample with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to allow binding.[11]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads at least five times with Wash Buffer to remove non-specifically bound molecules.[11]
-
Buffer Exchange: After the final wash, resuspend the beads in ice-cold Photocleavage Buffer.[11]
-
Photocleavage: Transfer the bead slurry to a UV-transparent tube or plate. Place the sample on ice or in a cold block to dissipate heat from the lamp.[11]
-
Irradiation: Expose the bead slurry to 365 nm UV light for an optimized duration (e.g., 20-30 minutes). Ensure even light exposure.[11]
-
Elution: After irradiation, pellet the beads with a magnetic stand. Carefully collect the supernatant, which contains your released, tag-free molecule.
-
Analysis: Analyze the eluted fraction by SDS-PAGE, mass spectrometry, or other relevant methods to confirm successful cleavage and recovery.
Protocol 2: Optimizing UV Exposure Time
Methodology:
-
Prepare several identical aliquots of your biotinylated molecule bound to streptavidin beads as described in Protocol 1 (steps 1-3).
-
Irradiate each aliquot for a different amount of time (e.g., 0, 5, 10, 15, 20, 30, and 45 minutes) while keeping the light source intensity and distance constant.
-
After each time point, pellet the beads and collect the supernatant.
-
Analyze the amount of released protein in each supernatant sample using a quantitative method like a Bradford assay, densitometry on a Coomassie-stained SDS-PAGE gel, or Western blot.
-
Plot the amount of released molecule versus irradiation time. The optimal time is the point at which the release plateaus, indicating the reaction has gone to completion.
Visualizations
Photocleavage Mechanism of this compound
Caption: Photocleavage of a target molecule labeled with this compound.
Experimental Workflow for Photocleavage
Caption: Standard experimental workflow from biotinylation to analysis.
Troubleshooting Logic for Incomplete Cleavage
Caption: A decision tree to systematically troubleshoot incomplete photocleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. molnova.cn [molnova.cn]
- 4. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: PC Biotin-PEG3-Alkyne Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using PC Biotin-PEG3-alkyne in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing little to no signal for my protein of interest in my Western blot. What are the common causes?
A complete lack of signal can be frustrating. The issue can typically be traced back to one of three key areas: the click chemistry reaction, the protein labeling step, or the Western blot procedure itself.
Troubleshooting Steps:
-
Verify Click Chemistry Reaction Components:
-
Reagent Integrity: Ensure that all reagents, particularly the this compound, copper (II) sulfate, and the reducing agent (e.g., sodium ascorbate), have not expired and have been stored correctly.[1] Prepare fresh dilutions of streptavidin-HRP for each experiment.[1]
-
Catalyst Activity: The active catalyst for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is Copper(I), which is susceptible to oxidation.[2] Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state in situ.[2]
-
-
Assess Protein Labeling Efficiency:
-
Insufficient Alkyne Incorporation: If you are metabolically or enzymatically labeling your target protein with an azide (B81097) group, this process may be inefficient. Consider optimizing the concentration of the azide-containing precursor and the labeling conditions.
-
Positive Control: To distinguish between a click chemistry problem and a general Western blot issue, include a biotinylated positive control on your blot (e.g., a commercially available biotinylated protein ladder). If the positive control is detected, the issue likely lies with the initial protein labeling or the click chemistry step. If the positive control is also not detected, the problem is with the detection steps of your Western blot.
-
-
Review Western Blot Protocol:
-
Protein Transfer: After transfer, stain the gel with a total protein stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane.[3]
-
Streptavidin-HRP Concentration: The concentration of streptavidin-HRP may be too low. Titrate the concentration to find the optimal dilution.[1]
-
Substrate: Ensure your chemiluminescent substrate is within its expiry date, has been stored correctly, and is sensitive enough to detect your protein of interest. For low-abundance proteins, a high-sensitivity ECL substrate may be necessary.[1]
-
Q2: My Western blot has very high background, obscuring my results. How can I reduce it?
High background is a common issue in biotin-based detection systems and can manifest as a general haze or non-specific bands.
Troubleshooting Steps:
-
Optimize Blocking:
-
Blocking Agent: Avoid using non-fat dry milk as a blocking agent because it contains endogenous biotin, which will be detected by streptavidin-HRP, leading to high background.[4] A 3-5% solution of Bovine Serum Albumin (BSA) in TBST is a recommended alternative.[1]
-
Blocking Duration and Concentration: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent.[5][6]
-
-
Adjust Antibody/Streptavidin Concentrations:
-
Improve Washing Steps:
-
Address Endogenous Biotin:
-
Many cell types contain naturally biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin and appear as non-specific bands.[7] To confirm this, run a control lane with your lysate that has not undergone the click reaction but is probed with streptavidin-HRP. If bands appear, they are likely endogenous biotinylated proteins.
-
Consider using an avidin/biotin blocking kit before incubating with streptavidin-HRP to block these endogenous proteins.[1]
-
-
Prevent Membrane Drying:
-
Never allow the membrane to dry out at any point during the blotting process, as this can cause irreversible non-specific binding of reagents.[7]
-
Q3: Can components of my cell lysis buffer interfere with the click chemistry reaction?
Yes, several common lysis buffer components can inhibit the CuAAC reaction.
-
Reducing Agents: DTT and β-mercaptoethanol will inactivate the copper catalyst. It is crucial to lyse cells in a buffer that does not contain these agents.[1]
-
Chelating Agents: EDTA can chelate the copper ions, inhibiting the reaction.
-
Primary Amines: Buffers containing primary amines, such as Tris, can also interfere with the reaction.[8]
It is advisable to perform a buffer exchange using methods like dialysis or desalting columns if your sample contains incompatible components.[8]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key steps in a this compound experiment. These should be optimized for your specific system.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Starting Concentration | Notes |
| Azide-labeled Protein Lysate | 1-5 mg/mL | The final protein concentration in the reaction will be lower. |
| This compound | 20-40 µM | May need to be titrated down if high background is observed.[9] |
| Copper (II) Sulfate (CuSO₄) | 50-100 µM | [10] |
| Copper Ligand (e.g., THPTA) | 5x molar excess to CuSO₄ | Pre-mix with CuSO₄ before adding to the reaction.[8] |
| Sodium Ascorbate | 2-5 mM | Must be prepared fresh immediately before use.[8] |
Table 2: Western Blot Troubleshooting Parameters
| Parameter | Standard Range | Optimization Strategy for High Background | Optimization Strategy for Low Signal |
| Blocking | 1 hour at RT | Increase time to 2h at RT or O/N at 4°C. Increase BSA concentration (e.g., to 5%).[5] | Use 3-5% BSA in TBST.[1] |
| Streptavidin-HRP Dilution | 1:5,000 - 1:20,000 | Increase dilution (e.g., 1:20,000 to 1:50,000).[7] | Decrease dilution (e.g., 1:5,000 to 1:2,000).[1] |
| Wash Steps | 3 x 5 minutes | Increase to 4-5 washes of 10-15 minutes each.[7] | Decrease wash time or number of washes.[1] |
| Exposure Time | Variable | Reduce exposure time.[4] | Increase exposure time; use a high-sensitivity substrate.[11] |
Experimental Protocols
Protocol 1: Cell Lysis for Click Chemistry
This protocol is designed to lyse cells while preserving the integrity of azide-labeled proteins for a subsequent click reaction.
-
Cell Harvesting: Harvest cultured cells and wash them three times with ice-cold PBS to remove any interfering media components.
-
Lysis Buffer Preparation: Prepare a lysis buffer that is free of reducing agents, chelating agents, and primary amines. A recommended buffer is RIPA buffer without EDTA, supplemented with a protease inhibitor cocktail.[12]
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer. For adherent cells, add the lysis buffer directly to the plate.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of this compound onto an azide-modified protein in a cell lysate.
-
Prepare Stock Solutions:
-
This compound: Prepare a 1 mM stock solution in DMSO or water.[14]
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[14]
-
THPTA Ligand: Prepare a 100 mM stock solution in water.[14]
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [15]
-
-
Reaction Assembly: In a microfuge tube, combine the following in order:
-
Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.[9]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[15]
-
Downstream Processing: The biotin-labeled proteins in the lysate are now ready for downstream applications such as affinity purification or analysis by Western blot.
Protocol 3: Photocleavage of Biotinylated Proteins
This protocol allows for the release of captured proteins from streptavidin beads.
-
Affinity Capture: Incubate the biotinylated lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture the labeled proteins.[13]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.[13]
-
Photocleavage:
-
After the final wash, resuspend the beads in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[13]
-
Transfer the bead slurry to a UV-transparent plate or tube.
-
Expose the slurry to a 365 nm UV lamp (e.g., 1-5 mW/cm²) for 20-30 minutes on ice or at 4°C.[13][16] The optimal time may need to be determined empirically.
-
-
Sample Collection: Pellet the beads with a magnetic stand and carefully collect the supernatant, which now contains the released, tag-free proteins.
Visualized Workflows and Logic
Caption: General experimental workflow for this compound experiments.
Caption: Troubleshooting logic for low or no signal in Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. westernblot.cc [westernblot.cc]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
Navigating Protein Elution Challenges with PC Biotin-PEG3-alkyne: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The robust interaction between biotin (B1667282) and streptavidin is a cornerstone of affinity purification. However, the very strength of this bond presents a significant hurdle: eluting the biotinylated protein without resorting to harsh, denaturing conditions that can compromise its structural integrity and biological function. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges, with a special focus on the advantages offered by photocleavable (PC) Biotin-PEG3-alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in eluting biotinylated proteins from streptavidin resins?
A: The extremely strong, non-covalent bond between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is the main challenge.[1][2] Disrupting this interaction to release the captured protein typically requires harsh and denaturing conditions.[3][4] These methods can irreversibly damage the protein's structure and function, which is a major drawback for downstream applications that require the native protein.[3]
Q2: What are the conventional methods for eluting biotinylated proteins, and what are their drawbacks?
A: Traditional elution methods fall into two main categories: denaturing and competitive elution.
-
Denaturing Elution: This involves using harsh conditions like low pH buffers (e.g., 0.1 M glycine-HCl, pH 2.0-2.8), high concentrations of chaotropic agents (e.g., 8 M guanidine-HCl), or boiling in SDS-PAGE loading buffer.[1][5] While effective at disrupting the biotin-streptavidin interaction, these methods denature the eluted protein and the streptavidin resin.[1][3]
-
Competitive Elution: This method uses a high concentration of free biotin to displace the biotinylated protein from the streptavidin.[1] However, due to the strong interaction, this is often inefficient and may require elevated temperatures and detergents to improve recovery, which can still be detrimental to the protein.[6]
Q3: How does PC Biotin-PEG3-alkyne overcome these elution challenges?
A: this compound incorporates a photocleavable (PC) linker between the biotin moiety and the protein.[7][8] This allows for the gentle release of the captured protein by exposing the streptavidin beads to UV light (typically around 365 nm).[3][7] The UV light cleaves the linker, releasing the protein in its native, tag-free form, while the biotin tag remains bound to the streptavidin.[7] This method avoids the need for harsh denaturing chemicals, preserving the protein's structure and function.[7]
Q4: What are the key components of this compound and their functions?
A:
-
Photocleavable (PC) Linker: This is the core component that enables light-induced elution.[7][9]
-
Biotin: Provides the high-affinity handle for capturing the protein on streptavidin-coated supports.[7]
-
PEG3 Spacer: A three-unit polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the labeled protein in aqueous buffers and reduces steric hindrance.[10][11]
-
Alkyne Group: A terminal alkyne functional group that allows for covalent attachment to azide-modified proteins or other molecules via a copper-catalyzed "click chemistry" reaction.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for protein purification.
| Problem | Potential Cause | Recommended Solution |
| Low or No Elution Yield | Incomplete Photocleavage: Insufficient UV exposure time, low UV lamp intensity, incorrect wavelength, or UV-absorbing components in the buffer.[7][9] | - Increase UV exposure time in increments. - Decrease the distance between the UV lamp and the sample. - Ensure the use of a UV lamp with the correct wavelength (typically 365 nm).[1] - Use UV-transparent reaction tubes (e.g., quartz or certain plastics). - Check the age and output of the UV lamp. - Ensure the elution buffer does not contain components that absorb UV light.[9] |
| Inefficient Biotinylation: The initial labeling of the protein was unsuccessful or suboptimal.[9] | - Confirm successful biotinylation before affinity capture using a HABA assay, a gel-shift assay with streptavidin, or a Western blot with streptavidin-HRP.[9] | |
| Protein Precipitation on Beads: The protein may have aggregated or precipitated on the streptavidin beads.[7] | - Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the elution buffer.[7] | |
| High Background of Non-Specific Proteins | Inadequate Washing: Insufficient washing of the streptavidin beads after protein capture.[7] | - Increase the number of wash steps (at least 3-5 times).[1] - Increase the stringency of the wash buffer by adding salt (e.g., up to 500 mM NaCl) or a non-ionic detergent.[7] |
| Hydrophobic Interactions: Non-specific binding of proteins to the streptavidin resin through hydrophobic interactions. | - Include a non-ionic detergent (e.g., 0.1% Tween-20) in the wash and elution buffers. | |
| Protein Degradation | Protease Activity: The protein is being degraded by proteases present in the sample.[7] | - Add a protease inhibitor cocktail to the lysis and elution buffers.[7] |
| Inconsistent Results | Variability in UV Exposure: Inconsistent distance from the UV lamp or irradiation time between samples.[7] | - Use a fixed setup for UV irradiation to ensure all samples receive the same dose of UV light.[7] |
| Inactive Reagent: The this compound reagent may have degraded due to improper storage or handling.[9] | - Store the reagent desiccated at -20°C.[9] - Allow the reagent to warm to room temperature before opening to prevent condensation.[9] - Prepare solutions of the reagent immediately before use.[9] |
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound (via Click Chemistry)
This protocol assumes your protein of interest has been metabolically or enzymatically labeled with an azide (B81097) group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
DMSO or DMF
-
Quenching buffer (e.g., 50 mM Tris-HCl)
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the protein solution, this compound (typically a 10- to 50-fold molar excess over the protein), and THPTA.
-
Add CuSO₄ and immediately follow with the addition of Sodium Ascorbate to initiate the reaction.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Removal of Excess Reagents: Remove unreacted this compound and other reaction components by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Affinity Purification of PC-Biotinylated Protein
Materials:
-
PC-biotinylated protein solution
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS)
Procedure:
-
Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer.
-
Binding: Add the PC-biotinylated protein solution to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation.[7]
-
Washing:
Protocol 3: Photocleavage and Elution
Materials:
-
Streptavidin beads with bound PC-biotinylated protein
-
Elution Buffer (a buffer suitable for your downstream application)
-
UV-transparent reaction tubes
Procedure:
-
Resuspension: After the final wash, resuspend the beads in a minimal volume of Elution Buffer.
-
UV Exposure:
-
Transfer the bead slurry to a UV-transparent reaction tube.
-
Place the tube at a fixed distance from the 365 nm UV lamp.
-
Irradiate the sample for 10-30 minutes at 4°C or on ice with gentle mixing to keep the beads in suspension.[1] The optimal time should be determined empirically.
-
-
Elution:
-
Pellet the beads.
-
Carefully collect the supernatant containing the eluted, native protein. The protein is now tag-free.
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.
Caption: Comparison of conventional vs. photocleavable biotin elution workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. PC Biotin (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 3. idtdna.com [idtdna.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Photocleavable PC Biotin Oligo Modification [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in PC Biotin-PEG3-alkyne labeling
Welcome to the technical support center for PC Biotin-PEG3-alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile biotinylation reagent. It contains a biotin (B1667282) group for detection or purification, a photocleavable (PC) linker that allows for the release of the labeled molecule under UV light, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent attachment to azide-modified molecules via "click chemistry".[1][2][3] Its primary applications include the specific labeling and subsequent isolation of biomolecules for proteomics, genomics, and drug delivery research.[2]
Q2: What are the main reaction steps involved in using this compound?
A2: The process typically involves two main stages:
-
Introduction of an azide (B81097) or alkyne handle onto the target biomolecule: If your target molecule doesn't already have an azide group, you will need to introduce one. Conversely, the this compound provides the alkyne.
-
Click Chemistry Reaction: The alkyne on the this compound is covalently linked to the azide on the target biomolecule. This is most commonly achieved through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6]
Q3: Why is it important to minimize side reactions in this labeling process?
A3: Minimizing side reactions is crucial for several reasons. Side reactions can lead to low labeling efficiency, yielding insufficient material for downstream applications. They can also result in a heterogeneous product, making data interpretation difficult. Furthermore, unreacted reagents and side products can interfere with subsequent detection and purification steps, leading to high background signals and reduced assay sensitivity.[7]
Troubleshooting Guide
This guide addresses common problems encountered during this compound labeling, their potential causes, and recommended solutions.
Problem 1: Low or No Biotin Labeling
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[8] Prepare the copper catalyst solution fresh, or use a stabilizing ligand like THPTA or TBTA along with a reducing agent such as sodium ascorbate (B8700270) to maintain the copper in its active Cu(I) state.[5][8] |
| Suboptimal pH for Click Chemistry | The CuAAC reaction is generally tolerant of a pH range from 4 to 12, but the optimal pH is typically between 7 and 8.5.[8][9] Ensure your reaction buffer is within this range. |
| Presence of Copper-Chelating Agents | Buffers like Tris can chelate copper ions, inhibiting the CuAAC reaction.[8] Use non-chelating buffers such as phosphate-buffered saline (PBS) or HEPES. |
| Steric Hindrance | Bulky molecules near the azide or alkyne groups can impede the reaction.[8] If possible, redesign the azide modification of your target molecule to be more accessible. Using a reagent with a longer PEG spacer may also help. |
| Degraded Reagents | The this compound or the azide-modified molecule may have degraded due to improper storage. Store reagents at -20°C, protected from light and moisture.[8] The reducing agent (e.g., sodium ascorbate) should also be prepared fresh. |
Problem 2: High Background in Downstream Assays (e.g., Western Blot, ELISA)
| Potential Cause | Recommended Solution |
| Residual Free Biotin Reagent | Excess, unreacted this compound will compete with your biotinylated molecule for binding to streptavidin.[7] It is essential to remove all free biotin after the labeling reaction. |
| Inefficient Purification | The chosen purification method may not be effectively separating the biotinylated molecule from the free biotin. Use size-based purification methods like size-exclusion chromatography (SEC) or spin desalting columns, or dialysis.[7] For highly sensitive applications, a combination of methods may be necessary.[7] |
| Non-specific Binding to Streptavidin/Avidin (B1170675) | Proteins in your sample may bind non-specifically to the streptavidin or avidin support.[10] To mitigate this, consider using streptavidin instead of avidin, as it has a lower isoelectric point and tends to show less non-specific binding.[11][12] Increasing the salt concentration (e.g., up to 250 mM NaCl) and adding a non-ionic detergent (e.g., 0.001% Tween-20) to your wash buffers can also help.[13] |
| Endogenous Biotinylated Proteins | Cell lysates naturally contain biotinylated proteins which can be a source of background.[11] To address this, you can perform a pre-clearing step by incubating your sample with streptavidin beads before adding your biotinylated target. |
Problem 3: Protein Aggregation or Degradation
| Potential Cause | Recommended Solution |
| High Reagent Concentrations | High concentrations of the copper catalyst or organic solvents (like DMSO or DMF used to dissolve the biotin reagent) can lead to protein denaturation and aggregation. Use the lowest effective concentration of the copper catalyst and keep the final concentration of organic solvents below 10%.[8][14] |
| Over-labeling of the Protein | Attaching too many biotin molecules can alter the protein's properties and lead to aggregation. Optimize the molar ratio of the this compound to your target molecule. A titration experiment is recommended to find the optimal ratio. |
| Protein Instability under Reaction Conditions | The protein itself may be unstable at the pH or temperature of the reaction. Ensure the reaction conditions are compatible with your protein's stability. The PEG3 spacer in the reagent is designed to enhance the water solubility of the labeled molecule and help prevent aggregation.[15] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a copper-chelating agent-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein.
-
Add the this compound stock solution. A 1.2 to 1.5-fold molar excess of alkyne to azide is a good starting point.[8]
-
Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess this compound and other reaction components using a suitable purification method, such as size-exclusion chromatography.
-
Visualizing Workflows and Side Reactions
Below are diagrams created using Graphviz to illustrate key processes in this compound labeling.
Caption: A general workflow for labeling an azide-modified protein with this compound.
Caption: The catalytic cycle of CuAAC and the potential for oxidative side reactions.
Caption: A decision tree for troubleshooting high background signals in downstream applications.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 12. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Best practices for storing and handling PC Biotin-PEG3-alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of PC Biotin-PEG3-alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a versatile reagent used in bioconjugation and drug delivery research.[1][2][3] It comprises three key functional components:
-
Photocleavable (PC) Linker: This linker can be cleaved upon exposure to UV light, allowing for the controlled release of the biotinylated molecule.[2]
-
Biotin: This vitamin has a high affinity for streptavidin and avidin, enabling strong and specific binding for purification and detection.
-
PEG3 Spacer: A tri-ethylene glycol spacer enhances water solubility and reduces steric hindrance.[4][5]
-
Alkyne Group: This terminal alkyne group allows for covalent attachment to azide-containing molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][4][5]
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the reagent's activity. It is recommended to store the solid compound at -20°C in a desiccated, dark environment.[6][7] When stored correctly, it is stable for at least two years.[8] For preparing stock solutions, use anhydrous DMSO or DMF and use the solution fresh.[9] While short-term storage of stock solutions at -20°C or -80°C may be possible, it is best to prepare them immediately before use to avoid degradation.[9]
Q3: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6] It has limited solubility in aqueous buffers. Therefore, it is recommended to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer for the reaction.
Troubleshooting Guides
Low or No Yield in Click Chemistry Reaction
| Possible Cause | Recommended Solution |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is essential for the reaction and can be easily oxidized. Ensure a fresh solution of a reducing agent, like sodium ascorbate (B8700270), is used to reduce Cu(II) to Cu(I) in situ. It is often recommended to add the copper sulfate (B86663) solution to the reaction mixture before the sodium ascorbate.[10] |
| Degraded Reagents | The alkyne or azide (B81097) starting materials may have degraded. Verify the purity and integrity of your reagents. Store this compound at -20°C and protect it from light. |
| Suboptimal Reagent Concentrations | While a 1:1 stoichiometric ratio of alkyne to azide is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of one reagent can improve the reaction efficiency.[10] The optimal concentrations of the copper catalyst and ligand should also be determined empirically. |
| Presence of Copper Chelators | Buffers containing chelating agents like EDTA can sequester the copper catalyst, rendering it inactive. Use non-chelating buffers such as phosphate-buffered saline (PBS) or HEPES.[11] |
| Inappropriate pH | The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions and deactivation of the catalyst.[10] |
Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The reagent has limited aqueous solubility. | First, dissolve the reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution. Then, add the stock solution to your aqueous reaction buffer, ensuring the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation. |
| Precipitation of the biotinylated molecule | The final conjugate may have different solubility properties than the starting materials. | The PEG3 spacer is designed to enhance water solubility. If precipitation still occurs, consider using a reagent with a longer PEG spacer. Also, ensure the pH of the buffer is appropriate for your target molecule. |
Issues with Photocleavage
| Problem | Possible Cause | Recommended Solution |
| Inefficient or incomplete cleavage | Suboptimal UV exposure time, intensity, or wavelength. | The photocleavable linker is typically cleaved with near-UV light (around 365 nm).[2] The optimal exposure time and intensity should be determined empirically for your specific experimental setup. Start with a low-intensity UV lamp (1-5 mW/cm²) for 5-25 minutes.[4] |
| Damage to the released molecule | Prolonged exposure to high-intensity UV light can potentially damage sensitive biomolecules. | Use the lowest effective UV intensity and the shortest exposure time necessary for efficient cleavage. Perform pilot experiments to determine the optimal conditions. |
| Released molecule is difficult to separate from beads | Incomplete cleavage or non-specific binding to the affinity matrix. | Ensure complete cleavage by optimizing UV exposure. To minimize non-specific binding, include detergents (e.g., Tween-20) in your wash buffers and perform thorough washing steps before elution. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a click chemistry reaction to conjugate this compound to an azide-containing molecule.
Materials:
-
Azide-containing molecule in a compatible buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine your azide-containing molecule with the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the alkyne is often a good starting point.[11]
-
Add the copper-chelating ligand to the reaction mixture (final concentration typically 1 mM).[11]
-
Add the CuSO₄ solution (final concentration typically 200 µM).[11]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration typically 2 mM).[11]
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours.[11] The reaction can be protected from light.
-
-
Purification:
-
Remove excess reagents and purify the biotinylated product using appropriate methods such as gel filtration, dialysis, or precipitation.[11]
-
Protocol 2: Photocleavage and Elution of Biotinylated Molecules
This protocol describes the release of a biotinylated molecule from streptavidin-coated beads using photocleavage.
Materials:
-
Streptavidin-coated magnetic beads or agarose (B213101) resin with the captured PC-biotinylated molecule
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., a buffer compatible with your downstream application)
-
UV lamp (365 nm)
Procedure:
-
Wash the Beads:
-
After capturing the PC-biotinylated molecule, wash the streptavidin beads thoroughly with Wash Buffer to remove any non-specifically bound molecules. Perform at least three washes.
-
-
Prepare for Elution:
-
After the final wash, remove the supernatant and resuspend the beads in a minimal volume of Elution Buffer.
-
-
Photocleavage:
-
Collect the Eluate:
-
After UV exposure, pellet the beads (e.g., using a magnetic stand for magnetic beads or by centrifugation for agarose beads).
-
Carefully collect the supernatant, which contains the released molecule.
-
Visualizations
Caption: Workflow for storing, handling, and using this compound.
Caption: Troubleshooting logic for low yield in click chemistry reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 5. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 6. Alkyne/Biotin PEG reagent, this compound, Purity 95% - CD BioGlyco [glycoclick.bioglyco.com]
- 7. PC Biotin Alkyne | 1869922-24-6 | CRB7108321 | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PC Biotin-PEG3-Alkyne Reactions
Welcome to the technical support center for PC Biotin-PEG3-alkyne reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a versatile chemical probe used for bioconjugation.[1][2][3] It contains three key components: a biotin (B1667282) group for high-affinity binding to streptavidin, a 3-unit polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group.[2][4] The alkyne group enables covalent labeling of azide-modified molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][5] This reagent also features a photocleavable (PC) linker, allowing for the release of the captured biomolecule under near-UV light (e.g., 365 nm).[2][3]
Q2: What is the optimal buffer for my click reaction?
A2: The choice of buffer is critical for a successful reaction. It is highly recommended to use non-chelating buffers such as Phosphate-Buffered Saline (PBS) or HEPES at a pH of around 7.4.[6] Buffers containing primary amines (e.g., Tris) or strong chelating agents (e.g., EDTA) should be avoided as they can interfere with the essential copper catalyst, leading to significantly reduced reaction efficiency.[6][7]
Q3: Why is a copper catalyst necessary and which form should I use?
A3: The copper catalyst is essential for the CuAAC reaction, as it significantly accelerates the rate of triazole formation between the alkyne (on the biotin probe) and the azide (B81097) (on your molecule of interest).[5][8] The catalytically active species is Copper(I) (Cu(I)). However, Cu(I) is easily oxidized to the inactive Cu(II) state in aqueous buffers.[6] Therefore, the reaction is typically set up using a Copper(II) salt, like Copper(II) Sulfate (CuSO₄), which is then reduced in situ to Cu(I) by a reducing agent like sodium ascorbate (B8700270).[8]
Q4: What is the role of a ligand like THPTA or TBTA?
A4: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are crucial for protecting the catalytically active Cu(I) from oxidation and disproportionation.[8] They also accelerate the reaction and, importantly, protect sensitive biomolecules like proteins from damage that can be caused by reactive oxygen species (ROS) generated by the copper catalyst.[8][9] A ligand-to-copper ratio of 5:1 is often recommended to ensure biomolecule integrity.[8]
Q5: My click reaction yield is low. What are the common causes?
A5: Low reaction yield is a frequent issue with several potential causes:
-
Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen. Ensure all buffers are deoxygenated and always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[6][8]
-
Incompatible Buffer: The presence of amines (Tris) or chelators (EDTA) in your buffer can sequester the copper catalyst.[6][7] A buffer exchange to PBS or HEPES is recommended.
-
Poor Reagent Quality: The this compound or the azide-containing molecule may have degraded. Ensure reagents are stored correctly, typically at -20°C and protected from moisture.[6][10]
-
Insufficient Reagents: The concentrations of the catalyst, ligand, or reducing agent may be too low. It is important to optimize these concentrations for your specific system.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during your this compound experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Copper Catalyst: Cu(I) oxidized to inactive Cu(II) by dissolved oxygen.[6] | • Degas all solutions: Bubble nitrogen or argon through buffers and reaction mixtures before adding the copper catalyst.[6] • Use a fresh reducing agent: Prepare a fresh solution of sodium ascorbate for each experiment.[6] • Add a stabilizing ligand: Use a ligand like THPTA to protect Cu(I) from oxidation. A 5:1 ligand-to-copper ratio is recommended.[8] |
| 2. Incompatible Buffer Components: Buffers with primary amines (Tris) or chelators (EDTA) are interfering with the copper catalyst.[6][7] | • Use non-chelating buffers: Switch to Phosphate-Buffered Saline (PBS) or HEPES.[6] • Perform a buffer exchange: If your sample is in an incompatible buffer, use dialysis or a desalting column to exchange it for a suitable one.[6][7] | |
| 3. Poor Reagent Quality: Degradation of the this compound or the azide-containing molecule. | • Store reagents properly: this compound should be stored at -20°C, protected from moisture.[6][10] • Check reagent purity: Verify the integrity of your azide-modified molecule. | |
| Non-Specific Binding During Affinity Purification | 1. Hydrophobic Interactions: The biotin linker may interact non-specifically with other proteins or the affinity resin. | • Include detergents: Add a non-ionic detergent like Tween-20 (0.1%) to your binding and wash buffers to reduce non-specific binding.[6] • Increase wash stringency: Perform additional washes with buffers of varying salt concentrations (e.g., high-salt wash with 500 mM NaCl).[7] |
| 2. Incomplete Photorelease: Insufficient UV exposure to cleave the PC linker. | • Optimize cleavage conditions: Ensure the UV lamp is at the correct wavelength (~365 nm) and intensity (1-5 mW/cm²).[2] Increase the exposure time if necessary. | |
| Protein Precipitation/Aggregation During Labeling | 1. High Degree of Labeling: Excessive modification of the biomolecule can alter its properties and lead to precipitation.[11][12] | • Reduce molar excess: Lower the molar ratio of the this compound reagent in the reaction.[12] • Optimize reaction time/temperature: Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to slow the reaction rate.[13] |
| 2. Protein Instability: The protein may not be stable under the reaction conditions. | • Perform a pilot experiment: Test the stability of your protein under the chosen buffer and temperature conditions before adding the labeling reagents.[12] |
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
The following table provides typical concentration ranges for setting up a CuAAC reaction. These are starting points and may require optimization for your specific application.[6][8][14]
| Component | Stock Solution | Final Concentration | Notes |
| Azide-Modified Molecule | - | 10 µM - 1 mM | Concentration is experiment-dependent. |
| This compound | 10 mM in DMSO | 1.1 - 10 fold molar excess over azide | A slight excess is often used. |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in Water | 50 µM - 1 mM | Pre-mix with ligand before adding to the reaction.[8] |
| Ligand (e.g., THPTA) | 50-250 mM in Water | 250 µM - 5 mM | A 5:1 ligand-to-copper ratio is commonly recommended.[8] |
| Sodium Ascorbate | 100-500 mM in Water | 2.5 mM - 5 mM | Must be prepared fresh for each experiment. [6] |
| (Optional) Aminoguanidine | 100 mM in Water | 1 mM | Can help protect sensitive proteins from byproducts of ascorbate oxidation.[8][15] |
| Solvent | - | Aqueous Buffer (PBS, HEPES) | Co-solvents like DMSO or t-BuOH can be used to aid reagent solubility.[6] |
| Temperature | - | Room Temperature (or 4°C) | Reaction is typically performed at room temperature.[6] |
| Reaction Time | - | 30 min - 4 hours | Can be monitored by analytical methods like LC-MS.[6] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein
This protocol is a general guideline and may require optimization.
1. Prepare Stock Solutions:
-
Azide-Modified Protein: Dissolve the protein in a compatible reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.[6]
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.[6]
-
Ligand (THPTA): Prepare a 250 mM stock solution in deionized water.[6]
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [6]
2. Degas Buffers:
-
Before setting up the reaction, thoroughly degas all aqueous solutions (protein sample, buffer, CuSO₄, THPTA, and sodium ascorbate solutions) by bubbling with an inert gas like argon or nitrogen for 10-15 minutes to remove dissolved oxygen.[6]
3. Set up the Click Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the reaction buffer to the desired final concentration.
-
Add the this compound stock solution to the desired final concentration (e.g., 2-fold molar excess).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. For a final copper concentration of 500 µM, you would add CuSO₄ to 500 µM and THPTA to 2.5 mM (maintaining a 5:1 ratio). Vortex briefly.[8]
-
Add the Copper/Ligand mixture to the protein/alkyne solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the tube gently to mix all components.
4. Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[13] Reaction time may be optimized (30 minutes to 4 hours).[6]
5. Purification:
-
Remove excess unreacted biotin reagent using a desalting column, dialysis, or spin filtration.[13] The biotinylated protein is now ready for downstream applications like affinity purification.
Visualizations
Caption: Experimental workflow for protein labeling using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
How to remove excess PC Biotin-PEG3-alkyne after labeling
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the removal of excess PC Biotin-PEG3-alkyne following protein labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after the labeling reaction?
A1: Residual, unreacted this compound can significantly interfere with downstream applications that rely on the specific interaction between biotin (B1667282) and streptavidin (or avidin).[1][2] The excess biotin reagent will compete with your biotinylated protein for binding sites on streptavidin-conjugated surfaces, beads, or probes.[1][2][3] This competition can lead to high background signals, reduced assay sensitivity, and inaccurate quantification in techniques like Western blotting, ELISA, and affinity chromatography.[1][4]
Q2: What are the primary methods for removing residual this compound?
A2: The most common and effective methods for purifying your biotinylated protein from small molecule contaminants like excess biotin-PEG-alkyne are:
-
Size Exclusion Chromatography (SEC) , often performed using spin desalting columns.[1][2][5]
-
Protein Precipitation , typically using trichloroacetic acid (TCA) or acetone (B3395972).[2][9][10][11][12][13]
Q3: How do I choose the best purification method for my experiment?
A3: The optimal method depends on several factors, including your sample volume, protein concentration, the molecular weight of your labeled protein, and the required purity and speed of the process.[1] The following table provides a comparison to help guide your decision.
Method Comparison
| Feature | Size Exclusion Chromatography (Spin Columns) | Dialysis | Protein Precipitation (Acetone/TCA) |
| Principle | Separates molecules based on size; larger proteins elute while smaller biotin reagents are retained.[1][5][7] | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[6][7][8] | Alters protein solubility, causing the protein to precipitate out of solution, leaving small molecules in the supernatant.[10] |
| Speed | Fast (< 15 minutes). | Slow (typically 12-48 hours with multiple buffer changes).[4] | Relatively fast (1-3 hours).[9][10][11][14] |
| Sample Volume | Ideal for small volumes (µL to mL range). | Suitable for a wide range of volumes, from small to large.[6] | Can be used for various sample volumes. |
| Protein Recovery | High (>95% for concentrated samples), but can be lower for dilute samples.[15] | High (>90%), but some sample loss is possible. | Can be high, but there is a risk of incomplete resolubilization of the protein pellet.[10][12] |
| Key Advantages | Rapid and easy to use with high recovery for concentrated samples. | Gentle on proteins, effective for thorough buffer exchange.[7] | Can concentrate the protein sample in addition to purification.[10][12] |
| Key Disadvantages | Potential for sample dilution and lower recovery with dilute samples.[2] | Time-consuming process.[7] | Risk of protein denaturation and incomplete resolubilization.[10][12] |
Experimental Workflows and Protocols
Below are detailed protocols for the recommended purification methods. Before beginning any purification, it is advisable to quench the labeling reaction to prevent further modification of your protein. This is typically achieved by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature.[4][16]
Workflow for Removal of Excess Biotin Reagent
Caption: Workflow for removing excess biotin reagent.
Protocol 1: Size Exclusion Chromatography (Spin Desalting Column)
This method is ideal for rapid cleanup of small sample volumes.
Materials:
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO) (e.g., 7K for most proteins).
-
Microcentrifuge tubes for collection.
-
Microcentrifuge.
-
Equilibration buffer (e.g., PBS).
Procedure:
-
Prepare the Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer.[17]
-
Equilibrate the Resin: Add your desired final buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times, discarding the flow-through each time.
-
Load the Sample: Place the column in a new collection tube. Slowly apply your quenched biotinylation reaction mixture to the center of the compacted resin bed.
-
Elute the Protein: Centrifuge the column for 2 minutes at 1,500 x g.
-
Collect the Purified Sample: The purified, biotinylated protein is now in the collection tube. The smaller, excess this compound remains in the column resin.
Protocol 2: Dialysis
This method is gentle and effective for a wide range of sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K-20K for most proteins).[4]
-
Dialysis clamps (if using tubing).
-
Large beaker.
-
Stir plate and stir bar.
-
Dialysis buffer (e.g., PBS), at least 100-200 times the sample volume.[4]
Procedure:
-
Prepare the Membrane: Hydrate the dialysis membrane or cassette in the dialysis buffer for at least 2-5 minutes.[4]
-
Load the Sample: Load your quenched biotinylation reaction mixture into the dialysis tubing or cassette and seal securely.
-
Perform Dialysis: Place the sealed dialysis unit in a beaker containing the dialysis buffer. Stir the buffer gently at 4°C.[4]
-
Buffer Changes: For efficient removal, perform at least three buffer changes over 12-24 hours.[4] A typical procedure involves dialyzing for 1-2 hours, changing the buffer, dialyzing for another 1-2 hours, changing the buffer again, and then dialyzing overnight at 4°C.[8][17]
-
Recover the Sample: Carefully remove the sample from the dialysis unit.
Protocol 3: Protein Precipitation (Acetone)
This method is useful for both purification and concentration of the protein sample.
Materials:
-
Cold (-20°C) acetone.
-
Acetone-compatible microcentrifuge tubes.
-
Microcentrifuge capable of reaching 13,000-15,000 x g and maintaining 4°C.
Procedure:
-
Cool Acetone: Ensure you have a sufficient volume of acetone cooled to -20°C.[9][10][12]
-
Precipitate Protein: Place your protein sample in an acetone-compatible tube. Add at least four to six times the sample volume of cold (-20°C) acetone to the tube.[9][10]
-
Incubate: Vortex the tube and incubate for at least 60 minutes at -20°C.[10][12] For very dilute samples, a longer incubation (e.g., overnight) may be beneficial.[9]
-
Pellet Protein: Centrifuge the tube for 10-15 minutes at 13,000-15,000 x g at 4°C.[9][10]
-
Remove Supernatant: Carefully decant and discard the supernatant, which contains the excess biotin reagent, being careful not to dislodge the protein pellet.[9][10]
-
Wash Pellet (Optional but Recommended): Briefly wash the pellet with a small volume of cold 90% acetone to remove any residual contaminants. Centrifuge again for 5 minutes and discard the supernatant.[9]
-
Dry Pellet: Allow the pellet to air-dry for 15-30 minutes at room temperature. Do not over-dry, as this can make the protein difficult to dissolve.[9][12]
-
Resuspend Protein: Resuspend the protein pellet in a suitable buffer for your downstream application.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in downstream assays (e.g., Western blot, ELISA) | Incomplete removal of free biotin.[1] | Re-purify the sample. For highly sensitive applications, consider a two-step purification process (e.g., a spin column followed by dialysis).[1] |
| Non-specific binding of the biotinylated protein. | Optimize your assay conditions, such as increasing the stringency of wash buffers or using appropriate blocking agents.[1] | |
| Low protein recovery after purification | For Spin Columns: Sample was too dilute; incorrect column choice or centrifugation conditions.[15] | Ensure protein concentration is within the recommended range for the column. Verify the correct MWCO and centrifugation speed/time.[15] |
| For Precipitation: Protein pellet was not fully resolubilized.[10][12] | Use a buffer that aids in solubilization (e.g., containing mild detergents or denaturants like SDS for applications like SDS-PAGE).[10][12] | |
| For Dialysis: Incorrect MWCO of the dialysis membrane, leading to loss of protein. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein (typically 2-3 times smaller).[18] | |
| Protein precipitation/aggregation during purification | Buffer conditions (pH, ionic strength) are not optimal for your protein's stability. | Ensure the purification buffer has an appropriate pH and ionic strength. Use gentle mixing during all steps.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. itwreagents.com [itwreagents.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. research.fredhutch.org [research.fredhutch.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 12. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 13. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 14. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting unexpected results in mass spectrometry with PC Biotin-PEG3-alkyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PC Biotin-PEG3-alkyne in mass spectrometry workflows.
Frequently Asked Questions (FAQs)
Q1: I am observing a mass addition of +16 Da on my peptide of interest. What could be the cause?
A1: A mass addition of +16 Da typically indicates oxidation. During copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the copper catalyst can generate reactive oxygen species (ROS), which can lead to the oxidation of susceptible amino acid residues, most commonly methionine and tryptophan.[1]
Troubleshooting Steps:
-
Degas Buffers: Ensure all buffers are thoroughly degassed to remove dissolved oxygen.
-
Use Fresh Reducing Agent: Prepare fresh solutions of your reducing agent (e.g., sodium ascorbate) immediately before use.
-
Include Scavengers: Consider adding radical scavengers to your reaction mixture.
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
Q2: My mass spectrum shows an unexpected peak with a mass corresponding to my peptide plus the mass of the this compound, but the click reaction should have added it to another molecule. What might be happening?
A2: This could indicate a side reaction where the alkyne group of this compound reacts with a nucleophilic group on your peptide, such as a free cysteine thiol. This can lead to the formation of a thiotriazole adduct, a known byproduct in CuAAC reactions under certain conditions.[2][3]
Troubleshooting Steps:
-
Alkylate Cysteines: If your experimental design allows, cap free thiols by alkylating cysteine residues with reagents like iodoacetamide (B48618) prior to the click reaction.
-
Optimize Ligand and Copper Source: The choice of copper source and ligand can influence the prevalence of side reactions.
-
Increase Reducing Agent Concentration: A higher concentration of the reducing agent (e.g., TCEP) can sometimes minimize the formation of these byproducts.[2]
Q3: I am not detecting my biotinylated peptide, or the signal intensity is very low. What are the possible reasons?
A3: Low or no signal of your target peptide can stem from several stages of your workflow, from the initial biotinylation to the final mass spectrometry analysis.
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting workflow for low or no signal of biotinylated peptides.
Q4: After photocleavage, I see a small mass remnant on my peptide. Is this expected?
A4: Yes, this is an expected outcome. The photocleavable linker in this compound is designed to cleave in a way that leaves a small molecular fragment attached to your molecule of interest. For some PC biotin (B1667282) alkyne probes, this remnant has a molecular weight of 55.07 Da.[2] It is crucial to account for this mass shift in your mass spectrometry data analysis when searching for your cleaved, target molecule.
Q5: My mass spectra are very complex and show a broad distribution of peaks, making data interpretation difficult. What could be the cause?
A5: The PEG3 linker in this compound can contribute to the complexity of mass spectra. While a discrete PEG3 linker is less heterogeneous than polymeric PEG, it can still lead to a distribution of charge states and potentially some in-source fragmentation, complicating the spectra.[4]
Troubleshooting Steps:
-
Use Charge Stripping Agents: Post-column addition of a charge-stripping agent, like triethylamine, can help simplify the mass spectrum by reducing the number of charge states.
-
Optimize MS Parameters: Adjusting the desolvation temperature and other source parameters can sometimes reduce in-source fragmentation.
-
High-Resolution Mass Spectrometry: Utilizing a high-resolution mass spectrometer can aid in resolving complex isotopic patterns and distinguishing between different species.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of this compound | 780.89 g/mol | [3][5] |
| Molecular Formula of this compound | C35H52N6O12S | [3][5] |
| Mass of Remnant after Photocleavage | 55.07 Da | [2] |
| Wavelength for Photocleavage | ~365 nm | [3] |
Experimental Protocols
Protocol 1: General Workflow for Biotinylation using CuAAC and Mass Spectrometry Analysis
Caption: General experimental workflow for using this compound.
Detailed Steps:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare your azide-modified peptide or protein in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add this compound to the reaction mixture.
-
Add the copper(I) catalyst. This is often generated in situ from a copper(II) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., TBTA) is also commonly used.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Enrichment of Biotinylated Molecules:
-
Equilibrate streptavidin-conjugated beads (e.g., magnetic beads or agarose (B213101) resin) in a suitable binding buffer.
-
Add the reaction mixture to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).
-
Discard the supernatant.
-
Wash the beads multiple times with a series of buffers to remove non-specifically bound molecules. This often includes washes with high salt and/or mild detergents.
-
-
Photocleavage and Elution:
-
After the final wash, resuspend the beads in a suitable buffer for photocleavage (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Transfer the bead suspension to a UV-transparent container.
-
Expose the beads to UV light at approximately 365 nm for 15-30 minutes on ice.
-
Pellet the beads and collect the supernatant containing the eluted molecules.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted sample can be further processed if necessary (e.g., reduction, alkylation, and enzymatic digestion if a protein was enriched).
-
Desalt the sample using a C18 tip or other suitable method.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired mass spectra against the relevant protein/peptide database, ensuring that the mass of the photocleavage remnant is included as a variable modification.
-
Signaling Pathways and Logical Relationships
CuAAC Reaction and Potential Side Reaction
Caption: Desired CuAAC reaction and a potential side reaction with cysteine thiols.
References
- 1. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the stability of the PC Biotin-PEG3-alkyne conjugate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and use of the PC Biotin-PEG3-alkyne conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile bioconjugation reagent. It incorporates four key functional components:
-
A Biotin moiety for strong affinity binding to streptavidin, enabling purification, immobilization, or detection.
-
A Photocleavable (PC) linker that allows for the release of the conjugated molecule upon exposure to near-UV light (approx. 365 nm).[1]
-
A hydrophilic 3-unit polyethylene glycol (PEG3) spacer, which enhances solubility in aqueous media and minimizes steric hindrance.[2][3]
-
A terminal Alkyne group for covalent attachment to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][5]
This reagent is frequently used in the synthesis of antibody-drug conjugates (ADCs), for affinity purification of proteins, and in chemoproteomics for the controlled capture and release of cellular targets.[1][6][7]
Q2: What are the primary factors that affect the stability of the this compound conjugate?
The stability of the conjugate is influenced by several factors related to its distinct chemical moieties:
-
pH: The phosphocholine (B91661) component, which is a phosphoester, is susceptible to hydrolysis. The minimum rate of hydrolysis for similar phosphocholine esters occurs at approximately pH 6.5.[8] Stability decreases in more acidic or alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis of the phosphoester bond.[9] For long-term storage, freezing is recommended.
-
Light Exposure: The PC linker is designed to be cleaved by near-UV light (e.g., 365 nm).[1] Exposure to ambient or direct light can lead to unintended cleavage and should be minimized during storage and handling.
-
Enzymatic Degradation: In biological systems, the phosphoester bond may be susceptible to cleavage by phosphatases.
-
Oxidizing/Reducing Agents: While the core structure is relatively stable, strong oxidizing or reducing agents may affect the integrity of the different components. For click chemistry applications, the presence of oxygen can inhibit the reaction by oxidizing the Cu(I) catalyst.[10]
Q3: How should the this compound reagent and its conjugates be stored?
Proper storage is critical to maintain the reagent's integrity. The recommended conditions are based on the stability of its most sensitive components.
| Condition | Recommendation | Rationale | Sources |
| Temperature | Store at -20°C or -80°C for long-term storage. | Minimizes the rate of hydrolytic degradation of the phosphocholine ester. | [4][11][12] |
| Light | Store in the dark. Use amber vials or wrap containers in foil. | Prevents premature cleavage of the photocleavable linker. | [1] |
| Moisture | Keep desiccated. Allow the vial to warm to room temperature before opening. | Prevents condensation, which can lead to hydrolysis of the phosphocholine ester. | [12] |
| Atmosphere | For stock solutions, consider storing under an inert gas (e.g., argon). | Reduces the risk of oxidation over time. | |
| Form | Store as a lyophilized powder for maximum stability. Prepare solutions fresh. | Reagents in solution, especially aqueous solutions, are more prone to degradation. | [13] |
Troubleshooting Guides
Issue 1: Low or No Yield in Click Chemistry Conjugation
Q: I am experiencing poor conjugation efficiency when reacting this compound with my azide-tagged molecule. What are the possible causes and solutions?
A: Low yield in CuAAC reactions is a common problem, often related to the catalyst system or reaction conditions.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for diagnosing and solving low-yield issues in CuAAC reactions.
| Possible Cause | Recommended Solution | Explanation | Sources |
| Oxidation of Cu(I) Catalyst | 1. Deoxygenate all buffers and solutions by sparging with an inert gas (argon or nitrogen).2. Use a fresh solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state in situ. | The active catalyst for the click reaction is Copper(I). Dissolved oxygen in the reaction mixture will readily oxidize it to the inactive Copper(II) state, halting the reaction. | [10] |
| Lack of a Stabilizing Ligand | Add a Cu(I)-stabilizing ligand like THPTA or TBTA to the reaction mixture, typically at a 5:1 ligand-to-copper ratio. | These ligands protect the Cu(I) from oxidation and can increase the reaction rate. They also protect biomolecules from potential damage. | [10] |
| Inhibiting Reagents | Purify starting materials to remove compounds with functional groups that can chelate copper, such as thiols. | Chelating agents can sequester the copper catalyst, rendering it inactive. | [10] |
| Steric Hindrance | For large biomolecules, consider adding co-solvents like DMSO or mild denaturants to improve the accessibility of the alkyne or azide group. | If the reactive group is buried within a folded biomolecule, it may not be accessible to the other reactant. | [10] |
| Degraded Reagents | Perform a small-scale control reaction with fresh, known-good azide and alkyne partners to verify the reactivity of your starting materials. | The this compound or the azide-modified molecule may have degraded due to improper storage or handling. | [10] |
Issue 2: Conjugate Appears Degraded or Cleaved Before Intended Use
Q: I am observing loss of my conjugate or appearance of cleavage products during analysis (e.g., by HPLC-MS) before photocleavage. What is causing this instability?
A: Premature degradation is typically due to hydrolysis of the phosphocholine ester or unintended photocleavage.
Chemical Instability Pathways of the Conjugate
Caption: Key degradation pathways affecting the this compound conjugate.
| Observation | Possible Cause | Recommended Solution | Explanation | Sources |
| Gradual degradation over time in aqueous buffer. | Phosphoester Hydrolysis | Maintain buffer pH as close to 6.5 as possible. Work at lower temperatures (e.g., on ice) and use freshly prepared conjugates. Avoid long-term storage in aqueous buffers. | The phosphocholine ester bond is least stable at acidic and alkaline pH and the hydrolysis rate is temperature-dependent. | [8][9] |
| Sudden loss of conjugate after a specific step. | Unintended Photocleavage | Perform all handling steps in a dark room or with light-blocking containers (e.g., amber tubes). Avoid exposure to direct sunlight or strong laboratory lighting. | The PC linker is sensitive to light, particularly in the UV spectrum, which can be present in ambient lab light. | [1] |
| Degradation in biological media (e.g., cell lysate, plasma). | Enzymatic Cleavage | If possible, add phosphatase inhibitors to the biological sample. Reduce incubation times or perform experiments at 4°C. | Phosphatase enzymes present in biological samples can actively cleave the phosphoester bond. | [14] |
Key Experimental Protocols
Protocol 1: General Procedure for CuAAC "Click" Reaction
This protocol provides a starting point for conjugating this compound to an azide-functionalized molecule (e.g., a protein).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before use.
-
Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.
-
Prepare the azide-containing molecule in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Reaction Setup (Example for a 1 mL reaction):
-
To 900 µL of the azide-molecule solution (e.g., 1 mg/mL protein), add 10 µL of the this compound stock (final concentration 100 µM; adjust molar excess as needed).
-
In a separate tube, pre-mix the catalyst system:
-
20 µL of 50 mM CuSO₄ (final concentration 1 mM)
-
20 µL of 50 mM THPTA ligand (final concentration 1 mM)
-
-
Add the pre-mixed catalyst to the reaction mixture.
-
Initiate the reaction by adding 40 µL of the fresh 500 mM Sodium Ascorbate solution (final concentration 20 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Optimization of time and temperature may be required.
-
-
Purification:
-
Remove excess reagents and purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity purification.
-
Protocol 2: Stability Assessment by HPLC-MS
This protocol outlines a method to quantify the stability of the conjugate under different conditions.
-
Sample Preparation:
-
Prepare solutions of the purified conjugate at a known concentration (e.g., 100 µM) in a series of buffers with varying pH values (e.g., pH 4.0, 6.5, 8.5).
-
For each pH condition, create two sets of aliquots: one to be incubated at 4°C and another at 37°C. Wrap all tubes in foil to protect from light.
-
-
Incubation and Time Points:
-
Incubate the samples at their respective temperatures.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
-
Analysis:
-
Thaw the samples and analyze them by reverse-phase HPLC connected to a mass spectrometer (HPLC-MS).
-
Use a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the intact conjugate from any degradation products.
-
Integrate the peak area of the intact conjugate at each time point.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact conjugate versus time for each condition (pH and temperature).
-
Calculate the half-life (t₁/₂) of the conjugate under each condition to quantitatively assess its stability.
-
Experimental Workflow for Stability Assay
Caption: A standard workflow for assessing the chemical stability of the conjugate.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.cn [molnova.cn]
- 7. precisepeg.com [precisepeg.com]
- 8. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Biotin Alkyne (PEG4 carboxamide-Propargyl Biotin) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating Protein Biotinylation: A Comparative Guide to PC Biotin-PEG3-Alkyne
In the dynamic fields of proteomics, drug discovery, and molecular biology, the precise and efficient labeling of proteins is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique for protein detection, purification, and the study of protein-protein interactions. The choice of biotinylation reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of PC Biotin-PEG3-alkyne with alternative biotinylation strategies, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
This compound is a state-of-the-art biotinylation reagent that offers a unique combination of features: a photocleavable linker, a hydrophilic PEG spacer, and a terminal alkyne group for bioorthogonal "click" chemistry. This combination allows for the specific and controlled labeling of azide-modified proteins and their subsequent gentle release from streptavidin supports using UV light, preserving the integrity of the protein for downstream analysis.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on several factors, including the desired specificity of labeling, the requirement for cleavability, and the nature of the downstream application. Here, we compare this compound with other common biotinylation reagents.
| Feature | This compound | NHS-SS-Biotin | Desthiobiotin-NHS | NHS-Biotin (Non-cleavable) |
| Target Group | Azide (B81097) | Primary Amines | Primary Amines | Primary Amines |
| Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | NHS Ester Chemistry | NHS Ester Chemistry | NHS Ester Chemistry |
| Specificity | High (targets bioorthogonally introduced azides) | Moderate (targets accessible lysines and N-termini) | Moderate (targets accessible lysines and N-termini) | Moderate (targets accessible lysines and N-termini) |
| Cleavability | Photocleavable (~365 nm UV light) | Chemically Cleavable (reducing agents, e.g., DTT) | Reversible Binding | Non-cleavable |
| Elution Conditions | Mild (UV light) | Mild to harsh (reducing agents) | Mild (competitive elution with biotin) | Harsh (denaturing agents, e.g., 8M guanidine-HCl) |
| Protein Recovery | High, native protein recovery | High, but potential for disulfide bond disruption | High, native protein recovery | Low recovery of functional protein |
| Impact on MS Analysis | Biotin tag is removed, simplifying spectra.[1] | Leaves a thiol group on the protein after cleavage. | Desthiobiotin tag remains on the protein/peptide.[1] | Biotin tag remains, can interfere with analysis. |
| Workflow Complexity | Two-step labeling (azide introduction and click reaction), plus photocleavage step. | One-step labeling, plus chemical cleavage step. | One-step labeling, plus competitive elution step.[1] | One-step labeling, harsh elution. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful biotinylation experiments. Below are protocols for protein biotinylation using this compound and a common alternative, followed by a general protocol for affinity purification and validation.
Protocol 1: Protein Biotinylation using this compound (via Click Chemistry)
This protocol is designed for the biotinylation of a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Photocleavage buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Click Reaction:
-
To your azide-modified protein solution, add this compound to the desired final concentration.
-
Add CuSO₄ and THPTA to final concentrations of 1 mM each.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Photocleavage:
-
After the final wash, resuspend the beads in Photocleavage Buffer.
-
Expose the bead slurry to 365 nm UV light for 20-30 minutes at 4°C.[1]
-
Pellet the beads using a magnetic stand and collect the supernatant containing the released, native protein.
-
Protocol 2: Cell Surface Protein Biotinylation using NHS-SS-Biotin
This protocol is for the general labeling of proteins on the surface of living cells.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated beads
-
Elution buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.
-
Biotinylation: Incubate cells with 1 mg/mL Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding quenching buffer and incubate for 10 minutes at 4°C.
-
Cell Lysis: Wash cells with PBS and then lyse them in a suitable lysis buffer.
-
Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads to capture biotinylated proteins.
-
Elution: Elute the captured proteins by incubating the beads in elution buffer containing a reducing agent like DTT.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for protein biotinylation and purification using this compound.
Caption: Simplified EGFR signaling pathway, a common target for protein-protein interaction studies.
Conclusion
This compound represents a significant advancement in protein biotinylation technology, offering researchers unparalleled control and specificity. Its photocleavable nature allows for the gentle elution of captured proteins, preserving their native structure and function for sensitive downstream applications such as mass spectrometry and functional assays. While the initial two-step labeling process is more involved than traditional NHS-ester based methods, the benefits of high specificity and mild elution conditions make it an invaluable tool for complex proteomic studies. For researchers investigating protein-protein interactions, identifying post-translational modifications, or developing novel therapeutics, this compound provides a robust and reliable solution for validating protein biotinylation.
References
Methods for quantifying the degree of biotinylation with PC Biotin-PEG3-alkyne
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to biomolecules is a critical step in numerous applications, from affinity purification to targeted drug delivery. The choice of biotinylation reagent and the method used to quantify the degree of labeling are paramount for experimental success and reproducibility. This guide provides an objective comparison of common methods for quantifying the degree of biotinylation, with a specific focus on the use of PC Biotin-PEG3-alkyne, a photocleavable and click-chemistry-compatible biotinylation reagent.
Comparing Biotinylation Reagents: A Focus on Functionality
The ideal biotinylation reagent offers high reactivity, stability, and solubility while preserving the biological activity of the target molecule. This compound introduces unique functionalities compared to traditional biotinylation reagents, such as those utilizing N-hydroxysuccinimide (NHS) esters.
This compound contains a terminal alkyne group, enabling its attachment to molecules containing an azide (B81097) group via a copper-catalyzed click chemistry reaction (CuAAC).[1][2][3] This allows for highly specific and efficient labeling. Furthermore, the inclusion of a photocleavable (PC) linker allows for the release of the biotinylated molecule under near-UV light, a feature valuable in applications requiring the recovery of the target molecule.[2][3][4]
Traditional Amine-Reactive Reagents (e.g., Biotin-NHS) react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[5] While widely used, this can lead to random labeling and potential loss of protein function if critical lysine residues are modified.[5]
Methods for Quantifying the Degree of Biotinylation
Accurate quantification of biotin incorporation is crucial for ensuring experimental consistency and optimizing downstream applications. Several methods are available, each with distinct advantages and limitations.
The HABA Assay: A Classic Colorimetric Method
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used spectrophotometric method for estimating the amount of biotin incorporated onto a protein.[6][7][8] The principle is based on the displacement of the HABA dye from an avidin-HABA complex by biotin.[6][9][10][11][12] Biotin has a much higher affinity for avidin (B1170675) and readily displaces the HABA dye, leading to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present.[6][9][10][12]
Fluorescence-Based Assays: A More Sensitive Approach
Fluorescence-based assays offer a more sensitive alternative to the HABA assay.[13][14] One common method utilizes a fluorescently labeled avidin in complex with HABA.[13][15][16] When biotin displaces HABA, the quenching effect of HABA on the fluorophore is removed, resulting in an increase in fluorescence intensity that is directly proportional to the amount of biotin.[15][16]
Mass Spectrometry: The Gold Standard for Accuracy
Mass spectrometry (MS) is a powerful analytical technique that provides highly accurate and detailed information about biotinylation.[7][17][18] It can determine not only the degree of biotinylation but also the specific sites of modification.[7] The two primary MS-based approaches are:
-
Intact Mass Analysis: The mass of the protein is measured before and after biotinylation. The mass difference corresponds to the total mass of the incorporated biotin molecules, allowing for a precise calculation of the average number of biotins per protein.[7][18]
-
Peptide Mapping (LC-MS/MS): The biotinylated protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This approach identifies the specific amino acid residues that have been biotinylated.[7]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the most common biotinylation quantification methods.
| Feature | HABA Assay | Fluorescence-Based Assay | Mass Spectrometry |
| Principle | Colorimetric displacement | Fluorescence de-quenching | Mass-to-charge ratio measurement |
| Sensitivity | Low to Medium (typically 2-16 µM)[9][10] | High (can detect as low as 4 pmol)[15][16] | Very High |
| Accuracy | Prone to underestimation due to steric hindrance[8][19] | Generally more accurate than HABA | Highest accuracy, considered the gold standard[8] |
| Throughput | High (microplate compatible)[9][11] | High (microplate compatible)[13][15] | Low to Medium |
| Cost & Complexity | Inexpensive and simple[7] | Moderate cost, requires a fluorescence reader[20] | High cost, requires specialized equipment and expertise[7][8] |
| Sample Consumption | High (up to 75 µg of labeled protein)[10] | Low (as little as 10 µl of sample)[13] | Low |
| Information Provided | Average biotin-to-protein ratio | Average biotin-to-protein ratio | Precise mass of incorporated biotin, distribution, and site of modification (with peptide mapping)[7] |
Experimental Protocols
General Workflow for Biotinylation Quantification
Before proceeding with any quantification assay, it is crucial to remove any unreacted, free biotin from the biotinylated protein sample. This is typically achieved through dialysis or gel filtration.[6][9][11][13][21]
HABA Assay Protocol (Microplate Format)
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture as per the manufacturer's instructions.[9][11]
-
Blank Measurement: Add the HABA/Avidin solution to a microplate well and measure the absorbance at 500 nm.[20]
-
Sample Measurement: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution in a separate well and mix.[9][11][20]
-
Read Absorbance: After a brief incubation, measure the absorbance at 500 nm again.[9][11][20]
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the biotin concentration using the molar extinction coefficient of the HABA-avidin complex (approximately 34,000 M⁻¹cm⁻¹).[6]
Fluorescence-Based Assay Protocol (Microplate Format)
-
Prepare Standards: Prepare a series of biotin standards of known concentrations.[13]
-
Prepare Reporter Solution: Prepare the fluorescent avidin/HABA reporter solution according to the kit protocol.[13]
-
Assay Plate Setup: Pipette the biotin standards and the purified biotinylated protein samples into the wells of a black opaque 96-well microplate.[13]
-
Add Reporter Solution: Add the reporter solution to each well.[13]
-
Incubate: Incubate the plate for a short period at room temperature.[13]
-
Measure Fluorescence: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 494/520 nm for DyLight).[13]
-
Calculate Biotin Concentration: Generate a standard curve from the biotin standards and determine the biotin concentration in the experimental samples.[13]
Mass Spectrometry (Intact Mass Analysis) Protocol
-
Sample Preparation: Prepare the protein sample in a buffer compatible with mass spectrometry analysis.
-
Analysis of Unmodified Protein: Analyze the unmodified protein using a mass spectrometer (e.g., ESI-TOF) to determine its precise molecular weight.
-
Biotinylation: Perform the biotinylation reaction with this compound.
-
Purification: Purify the biotinylated protein to remove excess biotinylation reagent.
-
Analysis of Biotinylated Protein: Analyze the biotinylated protein using the same mass spectrometer to determine its new molecular weight.
-
Calculate Degree of Biotinylation: The difference in mass between the biotinylated and unmodified protein, divided by the mass of a single this compound molecule (780.89 g/mol ), gives the average number of biotin molecules incorporated per protein molecule.[4]
Logical Framework for Method Selection
The choice of quantification method depends on the specific experimental needs, available resources, and the level of detail required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. anaspec.com [anaspec.com]
- 10. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. broadpharm.com [broadpharm.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 15. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 18. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 19. interchim.fr [interchim.fr]
- 20. benchchem.com [benchchem.com]
- 21. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
A Head-to-Head Comparison: PC Biotin-PEG3-alkyne vs. Traditional NHS-ester Biotinylation
In the landscape of bioconjugation, the attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for a vast array of applications, from affinity purification and immunoassays to sophisticated proteomic studies. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting specificity, efficiency, and the integrity of the labeled molecule. This guide provides a comprehensive, data-driven comparison between a modern, bioorthogonal labeling reagent, PC Biotin-PEG3-alkyne, and the conventional workhorse of biotinylation, NHS-ester-based reagents.
This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable biotinylation strategy for their specific needs. We will delve into the underlying chemistry, compare their performance characteristics, and provide detailed experimental protocols to facilitate the practical application of these powerful techniques.
At a Glance: Key Differences
| Feature | This compound | Traditional NHS-ester Biotin |
| Target Moiety | Azide (B81097) group (introduced via metabolic or chemical modification) | Primary amines (lysine residues, N-terminus) |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" | Nucleophilic acyl substitution |
| Specificity | High, due to the bioorthogonal nature of the azide-alkyne reaction.[1][2] | Lower, due to the abundance of lysine (B10760008) residues on the protein surface, which can lead to heterogeneous labeling.[1] |
| Control over Labeling | High degree of control over the site of biotinylation. | Difficult to control the precise location and number of biotin labels.[1] |
| Reaction Conditions | Requires a copper(I) catalyst (for CuAAC), typically performed at room temperature.[2] | pH-dependent (optimal at pH 7.2-8.5), susceptible to hydrolysis.[3][4] |
| Cleavability | Photocleavable (PC) linker allows for release of captured molecules with UV light.[5][6] | Typically forms a stable, non-cleavable amide bond.[3] |
| Workflow Complexity | Generally a two-step process: introduction of the azide handle followed by the click reaction. | A simpler, one-step labeling procedure.[7] |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two biotinylation strategies lies in their reaction chemistry, which dictates their specificity and application range.
This compound: The Precision of Click Chemistry
This compound utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][8] This bioorthogonal reaction occurs between the terminal alkyne of the biotin reagent and an azide group that has been pre-introduced into the target biomolecule.[2] This two-step approach offers exceptional control over the labeling process.
NHS-ester Biotinylation: A Classic Approach
Traditional biotinylation methods heavily rely on N-hydroxysuccinimide (NHS) esters of biotin. These reagents react with primary amines, which are readily available on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] While this method is straightforward, the widespread presence of lysine residues on the surface of most proteins can lead to a heterogeneous population of biotinylated molecules with varying numbers and locations of biotin tags.[1]
Experimental Workflows: A Step-by-Step Comparison
The choice between these two methodologies also has significant implications for the experimental workflow. The bioorthogonal approach of this compound necessitates an initial step to introduce the azide handle, whereas NHS-ester biotinylation is a more direct, one-step labeling process.
Detailed Experimental Protocols
Protocol 1: Biotinylation using this compound (Click Chemistry)
This protocol provides a general procedure for labeling an azide-modified protein with this compound. Optimization of reaction conditions may be necessary for specific applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., THPTA, 100 mM in water)
-
Reducing agent solution (e.g., Sodium Ascorbate (B8700270), 300 mM in water, freshly prepared)
-
Desalting column or other purification system
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Prepare Click Chemistry Catalyst Premix:
-
In a microcentrifuge tube, mix the Copper(II) sulfate and ligand solutions. For example, mix equal volumes of 20 mM CuSO4 and 100 mM THPTA.
-
-
Labeling Reaction:
-
To your azide-modified protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Add the catalyst premix to a final concentration of 0.5-1 mM Cu(II).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and catalyst components using a desalting column or another appropriate purification method (e.g., dialysis, HPLC).
-
-
Photocleavage (for release of captured molecules):
-
After affinity purification on a streptavidin resin, resuspend the beads in a suitable buffer.
-
Expose the bead slurry to UV light at approximately 365 nm for 5-30 minutes.[6] The optimal exposure time should be determined empirically.
-
Collect the supernatant containing the released, biotin-free target molecule.
-
Protocol 2: Traditional Biotinylation using NHS-ester Reagent
This protocol outlines a general procedure for labeling a purified protein with an NHS-ester of biotin.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at a pH between 7.2 and 8.5. If the buffer contains primary amines (e.g., Tris), it must be exchanged.
-
-
Prepare Biotin Reagent Stock Solution:
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the biotin reagent solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[9][10]
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[10]
-
-
Purification:
-
Remove excess, unreacted biotin reagent and by-products by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[9]
-
Conclusion and Recommendations
The choice between this compound and traditional NHS-ester biotinylation hinges on the specific requirements of the experiment.
Choose this compound when:
-
High specificity is paramount: The bioorthogonal nature of click chemistry minimizes off-target labeling, which is crucial for applications like proteomics and the identification of specific interaction partners.
-
Site-specific labeling is desired: By controlling the placement of the azide handle, researchers can achieve a high degree of control over the biotinylation site.
-
Reversible capture is necessary: The photocleavable linker enables the gentle release of captured biomolecules, preserving their integrity for downstream analysis. This is particularly advantageous in proteomics where the removal of the biotin tag can improve mass spectrometry analysis.[11]
Choose Traditional NHS-ester Biotinylation when:
-
A simple, one-step labeling protocol is preferred: The direct reaction with primary amines makes this a straightforward and rapid method.
-
The protein has abundant and accessible lysine residues that are not critical for its function: For general detection or immobilization purposes where the precise location of the biotin is less important, NHS-ester biotinylation is a cost-effective and reliable option.
-
A stable, permanent tag is required: The amide bond formed is highly stable, ensuring the biotin remains attached throughout the experimental workflow.
By carefully considering the principles and protocols outlined in this guide, researchers can select the optimal biotinylation strategy to achieve their experimental goals with greater precision and confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 6. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PC Biotin-PEG3-alkyne and Other Cleavable Biotin Reagents for Advanced Proteomic Analysis
For researchers, scientists, and drug development professionals, the selective isolation and identification of proteins from complex biological systems is a critical step in unraveling cellular mechanisms and discovering novel therapeutic targets. Biotinylation of proteins, followed by affinity purification, is a cornerstone technique in this endeavor. The advent of cleavable biotin (B1667282) reagents has significantly enhanced this process, allowing for the gentle release of captured proteins for downstream analysis. This guide provides an objective comparison of PC Biotin-PEG3-alkyne with other commonly used cleavable biotin reagents, supported by experimental data and detailed protocols to inform your experimental design.
This compound is a state-of-the-art photocleavable biotinylation reagent designed for robust and versatile applications in proteomics and drug discovery. It features a biotin moiety for high-affinity capture by streptavidin, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent attachment to azide-modified biomolecules via click chemistry. The key innovation lies in its photocleavable linker, which allows for the controlled release of captured molecules under mild UV light, preserving their integrity for subsequent analysis.
Comparative Analysis of Cleavable Biotin Reagents
The selection of a cleavable biotin reagent is dictated by several factors, including the nature of the target protein, the experimental workflow, and the requirements of downstream analytical methods. Here, we compare this compound with other major classes of cleavable biotin reagents: disulfide-based, acid-cleavable, and Dde-based linkers.
Table 1: Performance Comparison of Cleavable Biotin Reagents
| Feature | This compound (Photocleavable) | Disulfide-Cleavable (e.g., NHS-SS-Biotin) | Acid-Cleavable (e.g., DADPS-Biotin) | Dde-Cleavable |
| Cleavage Mechanism | Photolysis | Reduction of disulfide bond | Acid hydrolysis | Hydrazine-mediated cleavage |
| Cleavage Conditions | UV light (e.g., 365 nm) | Reducing agents (e.g., DTT, TCEP) | Mild acid (e.g., 1-10% Formic Acid) | 2% Hydrazine in aqueous buffer |
| Cleavage Efficiency | Moderate to High (>90%) | Very High (>95%) | High to Very High (>95%) | High |
| Advantages | Reagent-free cleavage, high spatial and temporal control. | Well-established, rapid, and efficient cleavage. | High cleavage efficiency, compatible with mass spectrometry. | Mild and specific cleavage conditions, orthogonal to many functional groups. |
| Disadvantages | Potential for UV-induced damage to biomolecules, may require specialized |
The Decisive Advantage: Why PC Biotin-PEG3-Alkyne Outshines Non-Cleavable Counterparts in Modern Proteomics
In the landscape of chemical biology and drug discovery, the precise and efficient isolation of target biomolecules is paramount. Biotin-alkyne reagents, leveraged for their ability to "click" onto azide-modified targets and subsequently be captured by streptavidin, are mainstays in proteomics and activity-based protein profiling. However, the near-irreversible bond between biotin (B1667282) and streptavidin often presents a significant hurdle for downstream analysis. This guide provides a comprehensive comparison of PC Biotin-PEG3-alkyne, a photocleavable reagent, and traditional non-cleavable biotin-alkyne reagents, demonstrating the profound advantages of photocleavability in achieving cleaner, more accurate, and functionally relevant results.
At its core, the superiority of this compound lies in its namesake photocleavable (PC) linker. This innovative feature allows for the gentle and specific release of captured biomolecules using UV light, leaving the biotin tag behind on the affinity resin.[1][2] This contrasts sharply with the harsh, denaturing conditions required to elute targets from non-cleavable biotin-alkyne reagents, which can compromise protein integrity and co-elute non-specifically bound contaminants.[2]
Performance Under the Microscope: A Quantitative Comparison
The choice between a cleavable and non-cleavable biotin-alkyne reagent significantly impacts protein recovery, purity, and the overall success of downstream applications, particularly mass spectrometry.
| Feature | This compound | Non-Cleavable Biotin-Alkyne Reagents |
| Release Mechanism | Photocleavage (e.g., ~365 nm UV light)[3] | Harsh denaturing conditions (e.g., boiling in SDS, high concentrations of chaotropic salts) or competitive elution with free biotin.[2] |
| Release Efficiency | High, often exceeding 90% with optimized light exposure.[4] | Variable and often incomplete. Competitive elution can be inefficient, while harsh methods can lead to protein loss and aggregation. |
| Purity of Released Sample | High. The specific and gentle release minimizes the co-elution of non-specifically bound proteins.[5] | Lower. Harsh elution methods can release proteins that are non-specifically bound to the streptavidin beads, leading to higher background and contaminated samples.[2] |
| Integrity of Released Biomolecule | Preserved. The mild photocleavage conditions maintain the native structure and function of proteins and protein complexes.[4] | Often compromised. Denaturing elution methods destroy protein structure and disrupt protein-protein interactions. |
| Downstream Compatibility (e.g., Mass Spectrometry) | Excellent. The released protein is tag-free, leading to cleaner spectra and more reliable identification and quantification.[4] | Problematic. The presence of the biotin tag can interfere with ionization and fragmentation. Furthermore, co-eluted streptavidin can contaminate the sample and dominate mass spectra.[5] |
| Reduction of Non-Specific Binding | The PEG3 spacer enhances hydrophilicity, reducing non-specific hydrophobic interactions. The gentle elution further minimizes the impact of any remaining non-specific binders. | The biotin moiety itself can contribute to non-specific binding. Harsh elution conditions can exacerbate this issue by releasing weakly interacting contaminants. |
The Power of "Click" and Release: Experimental Workflows
The integration of this compound into proteomics workflows offers a streamlined and efficient method for identifying and quantifying proteins of interest.
References
Revolutionizing Protein Analysis: A Comparative Guide to Western Blot Confirmation of Biotinylation with PC Biotin-PEG3-Alkyne
For researchers, scientists, and drug development professionals, the precise and reliable detection of biotinylated proteins is paramount for a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. This guide provides an in-depth comparison of western blot analysis for confirming protein biotinylation using the innovative PC Biotin-PEG3-alkyne against traditional biotinylation reagents. We present supporting experimental data, detailed protocols, and visual workflows to empower you in selecting the optimal tools for your research.
The covalent attachment of biotin (B1667282) to proteins, or biotinylation, is a cornerstone technique in life sciences, enabling highly specific detection and affinity purification due to the remarkably strong and stable interaction between biotin and streptavidin. This compound has emerged as a sophisticated tool in this field, offering unique advantages through its photocleavable linker and its alkyne group for bioorthogonal "click" chemistry. This guide will delve into the performance of this reagent in western blot analysis, a fundamental technique for identifying and semi-quantitatively analyzing proteins.
Performance Comparison of Biotinylation Reagents in Western Blot Analysis
The choice of biotinylation reagent can significantly impact the sensitivity, specificity, and workflow of your western blot analysis. Here, we compare this compound with other commonly used biotinylation reagents.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-PEG4-Alkyne (Non-cleavable) |
| Target Functional Group | Azide (B81097) (via click chemistry) | Primary amines (-NH2) | Primary amines (-NH2) | Azide (via click chemistry) |
| Cleavability | Photocleavable (with UV light) | Non-cleavable | Non-cleavable | Non-cleavable |
| Cell Permeability | Permeable | Permeable | Impermeable | Permeable |
| Spacer Arm | PEG3 | - | - | PEG4 |
| Western Blot Signal | High | High | High | High |
| Advantages | - Bioorthogonal labeling- Spatiotemporal control of release- Mild elution for downstream analysis | - Simple one-step reaction- Readily available | - Water-soluble- Ideal for cell surface labeling | - Bioorthogonal labeling- Stable linkage |
| Disadvantages | - Requires a two-step labeling process- Potential for UV-induced sample damage | - Can affect protein function if amines are in the active site- Less specific | - Hydrolyzes in aqueous solution | - Harsh elution conditions required |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein biotinylation using this compound and subsequent confirmation by western blot.
Protocol 1: Labeling of an Azide-Modified Protein with this compound via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling a protein containing an azide group.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (anhydrous)
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution with this compound to a final concentration of 100-200 µM.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents by protein precipitation (e.g., with acetone (B3395972) or methanol/chloroform) or buffer exchange using a desalting column.
Protocol 2: Western Blot Analysis of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the biotinylated protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:20,000 dilution).
-
Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
Detection:
-
Incubate the membrane with the ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponds to the amount of biotinylated protein.[1]
-
Visualizing the Workflow and a Signaling Pathway Application
To provide a clearer understanding of the experimental process and its application, we present the following diagrams generated using Graphviz (DOT language).
Application in Signaling Pathway Analysis: Epidermal Growth Factor Receptor (EGFR) Pathway
Confirming the biotinylation of key proteins in signaling pathways is crucial for studying their interactions and modifications. For instance, researchers can introduce an azide-bearing unnatural amino acid into a specific protein within the EGFR signaling pathway, such as the downstream kinase MEK1, through genetic code expansion. Subsequent labeling with this compound allows for its specific detection and pull-down. Western blot analysis serves as a critical confirmation step to verify the successful biotinylation of MEK1 before proceeding with more complex downstream analyses like mass spectrometry to identify interacting partners.
Conclusion
Western blot analysis remains a robust and widely accessible method for confirming protein biotinylation. The advent of advanced reagents like this compound provides researchers with powerful tools for specific and controlled labeling of proteins. While traditional biotinylation reagents offer simplicity, the bioorthogonality and cleavability of this compound open up new avenues for complex experimental designs, particularly in the study of dynamic cellular processes. By carefully selecting the appropriate biotinylation strategy and diligently following optimized protocols, researchers can achieve reliable and high-quality data to advance their scientific discoveries.
References
Validating Site-Specific Biotinylation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise covalent attachment of biotin (B1667282) to a specific site on a protein is a critical step in a wide array of applications, from targeted drug delivery to advanced molecular imaging. The validation of this site-specific biotinylation is paramount to ensure the efficacy, safety, and reproducibility of these applications. This guide provides an objective comparison of mass spectrometry-based approaches with alternative validation methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your research needs.
Method Comparison at a Glance
The choice of a validation method depends on various factors including the required level of detail, available instrumentation, and the specific questions being addressed. While traditional methods offer simplicity and speed, mass spectrometry provides unparalleled detail and accuracy.
| Method | Principle | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | |||
| Intact Protein Analysis | Measures the mass increase of the whole protein after biotinylation. | Provides rapid confirmation of biotinylation and the average number of biotins per protein. | Does not identify the specific site of biotinylation. Not suitable for complex mixtures or proteins with other modifications.[1] |
| Peptide Mapping (LC-MS/MS) | Identifies the specific amino acid residue(s) modified with biotin by analyzing peptide fragments after proteolytic digestion. | "Gold standard" for identifying the precise location of biotinylation.[2] Highly sensitive and accurate. | Requires sophisticated instrumentation and expertise. Can be time-consuming. |
| DiDBiT (Direct Detection of Biotin-containing Tags) | Enriches for biotinylated peptides after protein digestion to reduce sample complexity before MS analysis. | Significantly increases the identification of biotin-labeled proteins compared to conventional methods.[3][4] Improves sensitivity and confidence in identification.[3][4] | Requires specific sample preparation steps. |
| BioSITe (Biotinylation Site Identification Technology) | Utilizes anti-biotin antibodies to capture biotinylated peptides for LC-MS/MS analysis. | Enables direct detection and quantitation of site-specific biotinylation.[5][6] Can be used for quantitative proteomics with isotopically labeled biotin.[5] | Relies on the specificity and efficiency of the anti-biotin antibody. |
| HABA Assay | A colorimetric assay where biotin displaces a dye from an avidin-dye complex, leading to a measurable change in absorbance.[7] | Fast, cost-effective, and requires only a spectrophotometer.[7] | Provides an estimate of the average biotin-to-protein molar ratio, not site-specific information.[7] Can be inaccurate due to steric hindrance.[1] |
| Streptavidin Gel-Shift Assay | Detects the increase in molecular weight of a biotinylated protein upon binding to streptavidin via SDS-PAGE. | Simple, visual confirmation of biotinylation. Useful when MS is not readily available.[8] | Not quantitative and does not provide site-specific information. Can be influenced by protein size and charge. |
| Western Blot with Streptavidin-HRP | Detects biotinylated proteins on a membrane using a streptavidin-horseradish peroxidase conjugate. | High sensitivity and specificity. Can be used to confirm the presence of biotin on a specific protein in a mixture. | Does not provide information on the site or stoichiometry of biotinylation. |
Quantitative Performance Comparison
| Performance Metric | Intact Protein MS | Peptide Mapping (LC-MS/MS) | HABA Assay | Streptavidin Gel-Shift | Western Blot (Streptavidin-HRP) |
| Specificity | High (for mass) | Very High (site-specific) | Low (bulk measurement) | Moderate | High |
| Sensitivity | High | Very High | Low to Moderate | Moderate | Very High |
| Quantitative Accuracy | High (for average molar ratio) | High (for site occupancy) | Low to Moderate | Semi-quantitative | Semi-quantitative |
| Information Provided | Average number of biotins | Exact site of biotinylation | Average number of biotins | Confirmation of biotinylation | Presence of biotinylated protein |
| Throughput | High | Low to Medium | High | Medium | Medium |
| Cost & Complexity | High | Very High | Low | Low | Low to Medium |
Experimental Workflows and Protocols
Mass Spectrometry-Based Validation
Mass spectrometry offers the most detailed and accurate validation of site-specific biotinylation. The general workflow involves preparing the biotinylated protein, analyzing it with a mass spectrometer, and interpreting the data to confirm the modification and identify its location.
-
Protein Digestion:
-
Denature the biotinylated protein in a buffer containing 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add a protease, such as trypsin, at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[9]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire MS1 scans to measure the mass-to-charge ratio of the eluting peptides.
-
Select precursor ions for fragmentation and acquire MS2 scans to obtain fragment ion spectra.[7]
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the biotin modification as a variable modification on the potential target amino acid residues.
-
Analyze the data to identify the biotinylated peptides and pinpoint the exact site of modification.
-
Alternative Validation Methods
For laboratories without access to mass spectrometry or for initial screening purposes, alternative methods can provide valuable information.
This colorimetric assay provides an estimation of the average number of biotin molecules per protein.
-
Reagent Preparation:
-
Prepare a solution of HABA in a suitable buffer.
-
Prepare a solution of avidin (B1170675) in the same buffer.
-
Mix the HABA and avidin solutions to form the avidin-HABA complex.[3]
-
-
Assay Procedure:
-
Pipette the avidin-HABA solution into a cuvette and measure the absorbance at 500 nm.
-
Add a known concentration of the biotinylated protein to the cuvette and mix.
-
Incubate for a few minutes to allow the biotin to displace the HABA from the avidin.
-
Measure the final absorbance at 500 nm.[3]
-
-
Calculation:
-
The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate the moles of biotin using the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex.
-
Determine the biotin-to-protein molar ratio.
-
This method provides a simple visual confirmation of biotinylation.
-
Sample Preparation:
-
In separate tubes, prepare the following samples:
-
Biotinylated protein alone.
-
Biotinylated protein incubated with an excess of streptavidin for 15-30 minutes at room temperature.
-
Unbiotinylated protein as a negative control.
-
Streptavidin alone.[8]
-
-
-
Electrophoresis:
-
Add loading buffer to each sample.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel until adequate separation is achieved.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Destain the gel and visualize the protein bands. A shift in the molecular weight of the biotinylated protein in the presence of streptavidin confirms biotinylation.[8]
-
Conclusion
The validation of site-specific biotinylation is a critical quality control step in numerous research and therapeutic applications. While methods like the HABA assay and streptavidin gel-shift assays offer rapid and accessible means to confirm biotinylation, they lack the precision to identify the exact location of the modification. Mass spectrometry, particularly peptide mapping, stands as the definitive method for elucidating the precise sites of biotinylation, providing the highest level of confidence and detail. The choice of the most appropriate validation method will ultimately depend on the specific requirements of the study, balancing the need for detailed information with practical considerations of cost and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. novopro.cn [novopro.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Control Experiments for PC Biotin-PEG3-Alkyne Labeling
For researchers, scientists, and drug development professionals, the precise identification of protein interactions and modifications is paramount. PC Biotin-PEG3-alkyne has emerged as a powerful tool in chemoproteomics, enabling the covalent labeling and subsequent enrichment of target proteins through photo-activation and click chemistry. The success of these experiments, however, is critically dependent on a rigorous set of control experiments to ensure the specificity of the labeling and the validity of the results. This guide provides an objective comparison of essential control experiments for this compound labeling, supported by experimental data and detailed protocols.
The this compound probe incorporates a photo-activatable group, a biotin (B1667282) handle for enrichment, a PEG spacer for solubility, and an alkyne group for click chemistry. This design allows for UV-induced covalent crosslinking to nearby proteins, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to a reporter or enrichment tag. The photocleavable (PC) linker allows for the mild release of captured biomolecules, a significant advantage over the harsh conditions required to dissociate the strong biotin-streptavidin interaction.[1][2][3]
Comparison of Control Experiments and Alternative Linkers
To validate the specificity of this compound labeling, a series of negative and competitive control experiments are indispensable. The following table summarizes key control strategies and compares the performance of the photocleavable (PC) linker with an alternative cleavable linker, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker.
| Experiment/Method | Purpose | Expected Outcome for a Valid Experiment | Key Considerations |
| Negative Controls | |||
| No UV Irradiation Control | To identify proteins that bind non-specifically to the probe or affinity resin in the absence of photo-crosslinking. | No or minimal biotin signal detected compared to the UV-treated sample. | This is a fundamental control to demonstrate that protein labeling is UV-dependent.[4] |
| No this compound Probe Control | To assess the background signal from endogenous biotinylated proteins and non-specific binding of the detection reagents. | A low-level background signal may be present but should be significantly less than the experimental condition. | Helps to identify endogenous biotinylated species that could interfere with the analysis. |
| "No-Click" Control (No Azide (B81097) Reporter) | To ensure that the biotin signal is a result of the specific click chemistry reaction. | No or minimal biotin signal detected. | This control validates the bio-orthogonality of the click reaction. |
| Competitive Inhibition Control | |||
| Competition with Parent Compound | To demonstrate that the photoaffinity probe binds to a specific site on the target protein. | A dose-dependent decrease in the labeling signal of the target protein in the presence of increasing concentrations of the unlabeled parent compound. | This is a crucial experiment to confirm target engagement and specificity.[4][5] |
| Alternative Cleavable Linker Comparison | |||
| Dde Biotin-PEG4-Alkyne | To compare labeling and cleavage efficiency with an alternative cleavable linker. | Dde linkers may show higher labeling efficiency and lower residual signal after cleavage in some applications.[6][7] | The choice of linker can impact the number of identified peptides and enrichment specificity. Dde cleavage requires hydrazine, which is toxic.[6][8] |
Quantitative Data Comparison
The performance of different cleavable linkers is a critical factor in the successful outcome of a chemoproteomics experiment. The following table provides a qualitative and quantitative comparison between a photocleavable (PC) biotin-alkyne linker and a Dde-containing biotin-alkyne linker for the enrichment of O-GlcNAcylated proteins.
| Feature | Alkyne-PC-Biotin Linker | Alkyne-Dde-Biotin Linker | Reference |
| Labeling Efficiency | Lower biotin signal after labeling | Higher biotin signal after labeling | [7] |
| Cleavage Efficiency | Higher residual signal after cleavage | Lower residual signal after cleavage | [7] |
| Identified O-GlcNAc Peptides | Variable and generally lower number | Consistently high number of identified peptides | [6] |
| Enrichment Specificity | Moderate | High | [6] |
| Cleavage Conditions | UV Light (e.g., 365 nm) | 2% Hydrazine | [6][8] |
| Advantages | Reagent-free cleavage, high spatial and temporal control. | Mild, aqueous cleavage conditions, orthogonal to many chemical groups. | [8] |
| Disadvantages | UV light can potentially damage biomolecules; possibility of incomplete cleavage. | Hydrazine is toxic and requires careful handling. | [8] |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling
This protocol outlines a general workflow for the photoaffinity labeling of proteins in live cells, followed by enrichment and analysis.
-
Probe Incubation: Incubate live cells with this compound at a predetermined concentration and duration to allow for cellular uptake and binding to target proteins.
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the photo-probe to interacting proteins.[4] A crucial negative control is a sample that is not exposed to UV light.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the proteins.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-containing reporter tag (e.g., a fluorescent dye for in-gel visualization or an enrichment tag) to the alkyne handle of the probe.[9][10] A "no-click" control should be included where the azide reporter is omitted.
-
Protein Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Photocleavage: Resuspend the beads in a suitable buffer and expose to UV light (e.g., 365 nm) to cleave the photocleavable linker and release the captured proteins.[1]
-
Downstream Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for protein identification and quantification.[1][11]
Protocol 2: Competitive Inhibition Assay
This protocol is designed to verify the specific binding of the this compound probe to its target.
-
Pre-incubation with Competitor: Before adding the this compound probe, pre-incubate the cells with increasing concentrations of the unlabeled parent compound (the molecule of interest without the photo-reactive and biotin-alkyne modifications).[4][5]
-
Probe Incubation: Add a fixed concentration of the this compound probe to the cells and incubate.
-
UV Crosslinking and Downstream Processing: Proceed with the UV crosslinking, cell lysis, click chemistry, enrichment, and analysis steps as described in Protocol 1.
-
Data Analysis: Analyze the labeling intensity of the target protein across the different concentrations of the competitor. A specific interaction will be demonstrated by a dose-dependent decrease in the signal from the photo-probe.[4]
Mandatory Visualization
Caption: A schematic of the experimental workflow for this compound labeling.
Caption: The logical relationship in a competitive inhibition experiment.
References
- 1. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
A Comparative Guide to the Cleavage Efficiency of PC Biotin-PEG3-Alkyne
For researchers, scientists, and drug development professionals, the ability to selectively label and subsequently release biomolecules is crucial for a wide range of applications, from proteomics to drug target identification. PC Biotin-PEG3-Alkyne, a photocleavable biotinylation reagent, offers a method for the capture and gentle release of target molecules. This guide provides an objective comparison of its cleavage efficiency with other common cleavable biotinylation reagents, supported by available experimental data and detailed protocols.
Overview of Cleavable Biotinylation Reagents
The core advantage of cleavable biotin (B1667282) reagents lies in their ability to release the biotinylated molecule from streptavidin under mild conditions, thus preserving the integrity of the target. This is in stark contrast to the harsh denaturing conditions often required to break the strong biotin-streptavidin interaction. The primary classes of cleavable linkers are categorized by their cleavage mechanism: photocleavable, thiol-cleavable, and acid-cleavable.
This compound falls into the photocleavable category. It features a biotin moiety linked to an alkyne group through a PEG spacer that includes a photocleavable nitrobenzyl group. The alkyne group allows for its attachment to azide-modified molecules via click chemistry.[1] Cleavage is induced by UV light, typically around 365 nm, which breaks the linker and releases the captured molecule.[2]
Quantitative Comparison of Cleavage Efficiency
Direct, head-to-head quantitative comparisons of cleavage efficiency under identical experimental conditions are limited in the published literature. However, by compiling data from various studies, we can provide a general overview of the performance of different cleavable linkers. It is important to note that efficiency can be influenced by factors such as steric hindrance, the nature of the labeled molecule, and the specific cleavage conditions.
| Reagent Class | Example Reagent | Cleavage Mechanism | Reported Cleavage Efficiency | Key Considerations |
| Photocleavable | This compound | UV light (e.g., 365 nm) | Often exceeds 80-90% with optimized light exposure.[3] Can be fully photolyzed within 5 minutes.[3] | Reagent-free cleavage. Potential for photodamage to sensitive biomolecules.[3] |
| Thiol-Cleavable | NHS-SS-Biotin | Reducing agents (e.g., DTT, TCEP) | Can be over 98% under optimized conditions.[3] Nearly complete (99.5%) cleavage reported for human cell lysate samples.[4] | Potential for reduction of native disulfide bonds in proteins.[3] |
| Acid-Cleavable | DADPS-biotin | Mild acid (e.g., 10% formic acid) | >98% cleavage in 0.5 hours.[5][6] Outperformed photocleavable and reduction-cleavable tags in a specific proteomic workflow.[3] | Requires acidic conditions which may not be suitable for all biomolecules. |
| Desthiobiotin | Desthiobiotin | Competitive elution with free biotin | High recovery due to lower binding affinity to streptavidin. | Milder elution preserves protein complexes. The desthiobiotin tag remains on the protein.[7] |
Experimental Protocols
Detailed and reproducible methodologies are essential for assessing and comparing the cleavage efficiency of biotinylation reagents. Below are generalized protocols for protein labeling, capture, and cleavage.
Protocol 1: Biotinylation of Proteins
-
Reagent Preparation : Prepare a stock solution of the biotinylation reagent (e.g., this compound or NHS-SS-Biotin) in a suitable solvent like DMSO.
-
Sample Preparation : Dissolve the protein sample in a reaction buffer (e.g., PBS, pH 7.2-8.0) that is free of interfering compounds (e.g., primary amines for NHS esters, or reducing agents for thiol-cleavable linkers).
-
Labeling Reaction : Add a molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio (e.g., 20-fold excess) should be determined empirically.[8] Incubate for 30-60 minutes at room temperature or for a longer duration at 4°C.
-
Quenching and Removal of Excess Reagent : Quench the reaction if necessary (e.g., with Tris for NHS esters). Remove non-reacted biotinylation reagent by dialysis or size exclusion chromatography.
Protocol 2: Capture of Biotinylated Proteins
-
Bead Preparation : Use streptavidin-coated magnetic or agarose (B213101) beads. Equilibrate the beads with a suitable binding buffer (e.g., PBS).
-
Binding : Incubate the biotinylated protein sample with the equilibrated streptavidin beads for 1 hour at room temperature with gentle mixing.
-
Washing : Wash the beads several times with the binding buffer to remove non-specifically bound proteins.
Protocol 3: Cleavage and Elution
For this compound (Photocleavage):
-
Resuspend the beads with the captured protein in a suitable buffer.
-
Irradiate the sample with a near-UV lamp (e.g., 365 nm) for a specified duration (e.g., 5-30 minutes). The optimal exposure time and light intensity should be determined empirically.
-
Separate the beads (e.g., using a magnetic stand) and collect the supernatant containing the cleaved, tag-free protein.
For Thiol-Cleavable Biotin (e.g., NHS-SS-Biotin):
-
Resuspend the beads in a buffer containing a reducing agent, such as 50 mM dithiothreitol (B142953) (DTT) or 20 mM tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4][9]
-
Incubate for 30-60 minutes at room temperature to cleave the disulfide bond.[10]
-
Separate the beads and collect the supernatant containing the eluted protein.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting the Optimal Biotinylation Reagent for Proteomics
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is a cornerstone technique in proteomics, enabling their detection, purification, and identification.[1] The selection of an appropriate biotinylation reagent is a critical step that significantly influences experimental outcomes.[2][3] This guide provides an objective comparison of different biotinylation reagents, supported by experimental data, to facilitate an informed choice for specific research needs.
Biotinylation reagents can be broadly classified based on their reactive groups and applications. The most common categories include amine-reactive, thiol-reactive, and proximity-based labeling reagents.[1]
Amine-Reactive Reagents
These are the most widely used biotinylation reagents, primarily targeting the primary amines found on lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[1][3][4]
Key Characteristics:
-
NHS-Biotin: This standard reagent is membrane-permeable, making it suitable for labeling both intracellular and extracellular proteins.[5] However, it requires dissolution in an organic solvent like DMSO or DMF, which might be detrimental to sensitive proteins.[4][5]
-
Sulfo-NHS-Biotin: The addition of a sulfonate group makes this reagent water-soluble and membrane-impermeable.[4][5] This property is ideal for selectively labeling cell surface proteins.[3][4]
-
PEGylated NHS-Biotin: Reagents like Biotin-PEG3-NHS ester incorporate a polyethylene (B3416737) glycol (PEG) spacer arm. This enhances hydrophilicity, reduces steric hindrance for subsequent binding to avidin (B1170675) or streptavidin, and can minimize protein aggregation.[6]
Thiol-Reactive Reagents
These reagents target the sulfhydryl group of cysteine residues, which are less abundant than primary amines, allowing for more site-specific labeling.[7]
Key Characteristics:
-
Biotin-HPDP: This reagent contains a pyridyldithio group that reacts specifically with free sulfhydryls to form a reversible disulfide bond. This linkage can be cleaved by reducing agents, allowing for the gentle elution of biotinylated proteins from streptavidin affinity resins.[8]
-
Maleimide-Biotin: Maleimides react with sulfhydryl groups to form a stable thioether bond.[9] They are generally more reactive than iodoacetamides and are preferred for irreversible labeling.[8]
-
Iodoacetyl-Biotin: These reagents also react with sulfhydryl groups to form a stable thioether bond. The reaction is typically performed at a slightly alkaline pH.[9]
Proximity-Dependent Biotinylation
This technique uses an enzyme (e.g., BioID, TurboID, APEX2) fused to a protein of interest.[1][10] The enzyme generates reactive biotin species that covalently label neighboring proteins within a short radius, enabling the study of protein-protein interactions and subcellular proteomes.[1][10][11]
Key Characteristics:
-
TurboID: A highly active biotin ligase that enables rapid (minutes) proximity labeling in living cells.[10] It is generally less toxic than APEX2.[1]
-
BioID: The first-generation biotin ligase used for proximity labeling. It has a slower labeling kinetic compared to TurboID.[10]
-
APEX2: A peroxidase that, in the presence of hydrogen peroxide, generates biotin-phenoxyl radicals for labeling. It offers very rapid labeling but can be toxic to cells.[10]
Performance Comparison of Biotinylation Reagents
The choice of a biotinylation reagent significantly impacts labeling efficiency, specificity, and the overall success of a proteomics experiment.[1][2][3]
Table 1: Comparison of Amine-Reactive Biotinylation Reagents
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | Biotin-PEG-NHS Ester |
| Target Group | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Solubility | Water-insoluble (requires organic solvent)[5] | Water-soluble[5] | Generally water-insoluble (requires organic solvent) |
| Membrane Permeability | Permeable[5] | Impermeable[5] | Permeable |
| Key Advantage | General-purpose labeling of all proteins | Specific labeling of cell surface proteins[3][4] | Reduced steric hindrance, increased solubility of conjugate[6] |
| Cleavability | No | No (unless a cleavable linker like in Sulfo-NHS-SS-Biotin is included) | No |
Table 2: Comparison of Thiol-Reactive Biotinylation Reagents
| Feature | Biotin-HPDP | Maleimide-Biotin | Iodoacetyl-Biotin |
| Target Group | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Reaction pH | 6.5-7.5 | 6.5-7.5 | 7.5-8.5 |
| Bond Formed | Disulfide (cleavable)[8] | Thioether (stable)[9] | Thioether (stable) |
| Key Advantage | Reversible labeling, gentle elution[8] | High reactivity and stability | Stable bond formation |
| Specificity | High for thiols | High for thiols | Can react with other residues at higher pH |
Table 3: Comparison of Proximity-Dependent Biotinylation Enzymes
| Feature | TurboID | BioID | APEX2 |
| Enzyme Type | Biotin Ligase | Biotin Ligase | Peroxidase |
| Labeling Time | ~10 minutes[10] | ~18-24 hours | ~1 minute |
| Labeling Radius | ~10 nm[12] | ~10 nm | 5-20 nm |
| Key Advantage | Fast and efficient labeling in vivo[10] | First generation, well-established | Very fast labeling kinetics |
| Considerations | Requires exogenous biotin | Requires exogenous biotin | Requires H₂O₂ which can be toxic |
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation.
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin
This protocol is designed for labeling proteins on the surface of intact cells, followed by enrichment and analysis.[1]
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.[1]
-
Biotinylation Reaction: Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation.[1]
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 10 minutes at 4°C.[1]
-
Cell Lysis: Wash cells with PBS and then lyse the cells in a suitable lysis buffer containing protease inhibitors.[1]
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated proteins.[1]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[1]
-
Elution: Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.[1]
-
Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[1]
Protocol 2: In Vitro Biotinylation of a Purified Protein using NHS-Biotin
This protocol describes the biotinylation of a purified protein in solution.[1]
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1]
-
Reagent Preparation: Immediately before use, dissolve NHS-Biotin in an organic solvent such as DMSO or DMF.[1]
-
Biotinylation Reaction: Add a molar excess of the NHS-Biotin solution to the protein solution and incubate for 1 hour at room temperature or 2 hours on ice.[1]
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or dialysis.[1]
-
Quantification of Biotinylation: The degree of labeling can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]
-
Storage: Store the biotinylated protein at 4°C or -20°C.[1]
Protocol 3: Proximity-Dependent Biotinylation using TurboID
This protocol outlines the general steps for a proximity labeling experiment using TurboID.[1]
-
Cell Transfection/Transduction: Introduce a vector expressing the protein of interest fused to TurboID into the cells.
-
Biotin Incubation: Add biotin to the cell culture medium and incubate for a short period (e.g., 10 minutes) to allow for biotinylation of proximal proteins.[10]
-
Quenching and Cell Lysis: Quench the reaction and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.[10]
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution and Digestion: Elute the proteins from the beads and digest them into peptides for mass spectrometry analysis.
-
Mass Spectrometry and Data Analysis: Analyze the peptides by LC-MS/MS and identify the proteins that were in proximity to the bait protein.[10]
Visualizing Workflows and Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Click Chemistry-Compatible Biotin Tags for Advanced Proteomic Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the performance of PC Biotin-PEG3-alkyne versus other leading click chemistry-compatible biotin (B1667282) tags. This guide provides a comprehensive analysis of key performance indicators, detailed experimental protocols, and visual workflows to inform your experimental design.
In the rapidly evolving landscape of chemical biology and proteomics, the precise and efficient labeling of biomolecules is paramount. Click chemistry, with its bioorthogonal nature and high efficiency, has become a cornerstone for these applications. In conjunction with the robust biotin-streptavidin affinity system, click chemistry-compatible biotin tags are indispensable tools for the enrichment and analysis of specific protein populations. This guide provides a detailed comparison of this compound against other commonly used biotin-alkyne tags, focusing on critical performance metrics to aid in the selection of the optimal reagent for your research needs.
Performance Comparison of Biotin-Alkyne Tags
The selection of a biotin-alkyne tag can significantly impact the outcome of an experiment. The ideal tag should exhibit high reaction efficiency, possess good cell permeability for live-cell labeling, display minimal non-specific binding, and allow for efficient enrichment and cleavage for downstream analysis. Here, we compare this compound with other popular alternatives, including a non-cleavable tag and an acid-cleavable tag.
Quantitative Data Summary
The following table summarizes the key characteristics and performance metrics of three representative click chemistry-compatible biotin tags. It is important to note that the data presented is a synthesis from multiple studies and direct comparisons should be made with consideration of the varying experimental contexts.
| Feature | This compound | Biotin-PEG4-alkyne (Non-cleavable) | DADPS-Biotin-alkyne (Acid-cleavable) |
| Cleavability | Photocleavable (UV light, ~365 nm)[1][2] | Non-cleavable[3] | Acid-cleavable (e.g., 10% Formic Acid)[3][4] |
| Cleavage Conditions | Mild, reagent-free irradiation[2] | Harsh (boiling in SDS-PAGE buffer, on-bead digestion)[5] | Mild acidic conditions[3][4] |
| Residual Mass after Cleavage | Small molecular fragment (e.g., 55.07 Da)[6] | N/A (Protein is digested off the bead) | Small molecular fragment (e.g., 84 Da)[7] |
| Enrichment Efficiency | High | High | Very High[3][4] |
| Peptide Identification Yield (Proteomics) | Good | Lower compared to cleavable tags[3] | Superior to other cleavable tags[3][4] |
| Cell Permeability | Moderate (PEG linker enhances solubility)[2] | Moderate (PEG linker enhances solubility) | Good |
| Non-specific Binding | Low to Moderate | Moderate | Low[8] |
| Key Advantages | Reagent-free cleavage, temporal control | Simplicity, stability of linkage | High enrichment efficiency, high peptide yield in MS |
| Potential Drawbacks | Potential for UV-induced damage to biomolecules | Difficult elution, high background | Incompatible with acid-labile post-translational modifications |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are protocols for key experiments involving the use of biotin-alkyne tags for protein labeling and enrichment.
Protocol 1: General Procedure for Click Chemistry Labeling of Proteins in Cell Lysate
This protocol describes the covalent attachment of a biotin-alkyne tag to azide-modified proteins in a cell lysate using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
Biotin-alkyne tag (e.g., this compound)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
To 50 µL of protein lysate, add 100 µL of PBS.
-
Add the biotin-alkyne detection reagent to a final concentration of 20 µM.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of 300 mM sodium ascorbate (B8700270) solution and vortex.
-
Protect the reaction from light and incubate for 30 minutes at room temperature with gentle rotation.
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin-coated Beads
This protocol outlines the procedure for capturing biotinylated proteins from a cell lysate using streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (specific to the cleavable linker)
Procedure:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the cell lysate containing biotinylated proteins.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by resuspending the beads in the appropriate elution buffer (e.g., for this compound, resuspend in a suitable buffer and irradiate with UV light; for DADPS-Biotin-alkyne, use an acidic buffer).
-
Collect the eluate containing the enriched proteins for downstream analysis.
Protocol 3: Western Blot Analysis of Enriched Proteins
This protocol describes the detection of enriched biotinylated proteins by western blotting using a streptavidin-HRP conjugate.
Materials:
-
Enriched protein sample
-
SDS-PAGE gel
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the enriched protein sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Visual representations of experimental workflows and biological pathways can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical chemoproteomic workflow and the EGFR signaling pathway, a common target for protein labeling studies.
Caption: A typical chemoproteomic workflow.
Caption: EGFR signaling pathway.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cleavable Linkers: Evaluating the Impact of the Residual Tag from PC Biotin-PEG3-Alkyne
For researchers, scientists, and drug development professionals, the ability to selectively label, capture, and release biomolecules is paramount. Cleavable biotin (B1667282) linkers have become indispensable tools, particularly in proteomics and the development of antibody-drug conjugates (ADCs). PC Biotin-PEG3-alkyne is a popular reagent that utilizes a photocleavable (PC) linker, allowing for the release of captured molecules with UV light. However, the cleavage is not "traceless"—it leaves behind a chemical remnant, or residual tag. This guide provides an objective comparison of this compound with alternative technologies, supported by experimental data, to help researchers evaluate the impact of this residual tag on their work.
The Mechanism and a Closer Look at the Residual Tag
This compound combines three key functionalities: a biotin group for high-affinity binding to streptavidin, a photocleavable 2-nitrobenzyl linker, and an alkyne group for covalent attachment to azide-modified biomolecules via click chemistry.[1][2] The PEG3 spacer enhances solubility and reduces steric hindrance.[3]
The critical event, photocleavage, is triggered by exposure to near-UV light (typically 300-365 nm).[4][5] This process breaks the linker, releasing the biotin moiety. Crucially, the remainder of the linker stays attached to the target biomolecule. This "residual tag" can alter the mass, charge, and hydrophobicity of the target protein, potentially impacting its structure, function, and immunogenicity—a significant concern in therapeutic applications.[6]
Comparative Analysis of Cleavable Linkers
The choice of a cleavable linker should be guided by the experimental goals and the tolerance for a residual tag. While direct comparative studies on the functional impact of the this compound residual tag are limited in published literature, data from proteomics studies comparing other cleavable linkers offer valuable insights into performance differences.
Quantitative Comparison in a Proteomics Workflow
In chemical proteomics, the efficiency of a cleavable linker can be measured by the number of unique biomolecules identified post-enrichment. A study comparing two chemically cleavable linkers, dialkoxydiphenylsilane (DADPS) and azobenzene (B91143) (AZO), demonstrated significant performance differences.
| Linker Type | Enrichment Method | Unique Cysteine Residues Identified (Avg.) | Reference |
| DADPS | Peptide Enrichment | 11,400 | [7] |
| DADPS | Protein Enrichment | 10,316 | [7] |
| AZO | Peptide Enrichment | Significantly Fewer | [7] |
| AZO | Protein Enrichment | Significantly Fewer | [7] |
| The study noted a significant discrepancy, with DADPS identifying a higher number of unique cysteine residues. A previously unreported artifactual modification was identified on the AZO linker's residual mass.[7][8] |
This data highlights that the linker chemistry not only determines the residual tag but also impacts the overall efficiency and data quality of an experiment. The DADPS linker, despite leaving a 143 Da residual tag, yielded a nearly 3-fold increase in identified unique cysteine residues compared to previous studies using other cleavable linkers.[7][9]
Qualitative Comparison of Common Cleavable Linkers
| Linker Type | Cleavage Condition | Residual Tag | Advantages | Disadvantages |
| Photocleavable (PC) | UV light (~365 nm) | Yes (e.g., 2-nitrosophenyl derivative) | Fast, single-step, reagent-free cleavage.[10] | Residual tag can alter protein; potential for UV damage to biomolecules. |
| Dialkoxydiphenylsilane (DADPS) | Mild Acid (e.g., 10% Formic Acid) | Yes (~143 Da) | Mild cleavage; high recovery and clean elution demonstrated in proteomics.[7][9] | Acid-labile proteins may be affected; leaves a residual tag. |
| Disulfide (-S-S-) | Reducing Agents (DTT, TCEP) | Traceless (on cysteine side) or Yes | Biologically common; can be traceless if linked to a native cysteine. | May cleave native disulfide bonds in proteins; reducing agents can be harsh. |
| Dde-based | Hydrazine | Yes (can be minimized) | Mild cleavage; can be engineered to expose a trypsin site, removing most of the tag.[11] | Hydrazine can be toxic and requires careful handling; potential instability.[11] |
| Traceless (e.g., RevAmines) | Mild Base (e.g., pH 8) | No | Regenerates the native amine, leaving the protein completely unmodified.[12] | Chemistry is less common; may have limitations in specific applications. |
Experimental Protocols
To empirically evaluate the impact of the residual tag, a series of standardized assays are essential.
Protocol 1: Mass Spectrometry Analysis of the Residual Tag
This protocol verifies the mass and identity of the residual tag on the target protein.
-
Protein Labeling : Conjugate an azide-modified protein of known mass with this compound using a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol.
-
Purification : Purify the biotinylated protein using streptavidin-coated magnetic beads. Wash thoroughly to remove unconjugated protein and excess linker.
-
Photocleavage : Resuspend the beads in a compatible buffer (e.g., PBS). Expose the sample to a 365 nm UV lamp at 1-5 mW/cm² for 30-60 minutes on ice to release the protein.
-
Sample Preparation : Collect the supernatant containing the released protein. Desalt the sample using a suitable method (e.g., C4 ZipTip).
-
Mass Analysis : Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-TOF or MALDI-TOF) to determine the mass shift compared to the unmodified native protein. The difference will correspond to the mass of the click-chemistry adduct plus the residual tag.
Protocol 2: Comparative Functional Assay (e.g., ELISA-based Binding Assay)
This protocol assesses whether the residual tag interferes with a key biological function, such as antibody-antigen binding.
-
Prepare Analytes : Prepare three versions of the protein of interest:
-
Control : Unmodified native protein.
-
Tagged Protein : Protein with the residual tag, prepared as described in Protocol 1.
-
Mock-Treated Protein : Unmodified protein subjected to the same buffer, light, and temperature conditions as the tagged protein to control for process-related damage.
-
-
Assay Plate Coating : Coat a 96-well ELISA plate with the binding partner (e.g., antigen or antibody) and block non-specific binding sites.
-
Binding Reaction : Add serial dilutions of the three protein analytes to the wells. Incubate to allow binding to occur.
-
Detection : Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate and measure the signal (e.g., absorbance at 450 nm).
-
Data Analysis : Plot the signal versus protein concentration for each analyte. Compare the binding curves and calculate the EC50 values. A significant shift in the EC50 for the tagged protein indicates that the residual tag impacts its binding affinity.
Visualization of Experimental Design and Logic
Conclusion and Recommendations
This compound is a powerful tool for bioconjugation, offering a straightforward, reagent-free cleavage mechanism. However, the presence of its residual tag is a critical factor that researchers must consider.
-
For applications like proteomics , where the primary goal is identification, a small, well-characterized residual tag (like that from a DADPS linker) may be acceptable and even advantageous if it leads to cleaner data and higher identification rates.[7][13]
-
For the development of therapeutics (e.g., ADCs) or in functional studies , any residual tag is a potential liability that could alter efficacy or induce an immune response.[6] In these cases, pursuing a "traceless" cleavage strategy is highly advisable.[12]
Ultimately, the impact of the residual tag is context-dependent. Researchers must weigh the convenience of photocleavage against the potential consequences of the remaining chemical moiety. We strongly recommend performing pilot experiments, as outlined in the protocols above, to empirically determine if the residual tag from this compound or any other linker adversely affects the specific biomolecule and application under investigation.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. idtdna.com [idtdna.com]
- 5. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biotin-Alkyne Reagents: The Impact of PEG Spacer Length on Performance
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and drug discovery, the selection of the appropriate chemical tools is paramount. Biotin-alkyne reagents, which enable the attachment of a biotin (B1667282) affinity tag to azide-modified molecules via "click chemistry," are invaluable for protein enrichment, identification, and pull-down experiments. A critical, yet often nuanced, feature of these reagents is the polyethylene (B3416737) glycol (PEG) spacer that links the biotin and alkyne moieties. This guide provides an objective, data-driven comparison of biotin-alkyne reagents with different PEG spacer lengths to facilitate informed reagent selection.
The strategic inclusion of a PEG spacer is not merely for linkage; it critically influences the reagent's performance. The hydrophilic and flexible nature of the PEG chain confers several advantageous properties:
-
Increased Solubility: The PEG spacer enhances the aqueous solubility of the biotin-alkyne reagent and the resulting biotinylated molecule. This is particularly beneficial when working with large, hydrophobic proteins or within aqueous buffer systems, mitigating issues of aggregation and precipitation.[1][2][3][4][5][6]
-
Reduced Steric Hindrance: The biotin-binding pockets of avidin (B1170675) and streptavidin are situated deep within the protein structure. The flexible PEG spacer acts as an extended arm, distancing the biotin from the surface of the labeled molecule. This minimizes spatial obstruction, or steric hindrance, allowing for more efficient binding to streptavidin.[1][3][5][7][8][9][10][11]
-
Minimized Non-specific Binding: The hydrophilic nature of PEG can create a "shielding" effect, which helps to reduce non-specific interactions between the conjugated molecule and other proteins or surfaces, leading to cleaner results in affinity-based assays.[1][10]
The length of the PEG spacer is a crucial parameter that can be tailored to optimize experimental outcomes.
Data Presentation: Side-by-Side Comparison of PEG Spacer Lengths
The selection of an appropriate PEG spacer length is often a balance between providing sufficient distance to overcome steric hindrance and avoiding potential issues with very long linkers. The optimal length is application-dependent.
| Feature | Short PEG Spacers (e.g., PEG2, PEG3, PEG4) | Long PEG Spacers (e.g., PEG6, PEG11, PEG12) |
| Primary Use Case | Suitable for applications where the alkyne modification is on an accessible part of the biomolecule and steric hindrance is not a major concern.[1][8] | Recommended for situations where the alkyne group is in a sterically hindered position or buried within the biomolecule's structure.[1][7][8] |
| Solubility Enhancement | Provides good water solubility for many applications.[2][3][12] | Offers superior solubility, which is especially beneficial for highly hydrophobic target molecules.[1][8] |
| Steric Hindrance Reduction | Generally sufficient to overcome steric hindrance in many standard applications.[1] | More effective at reducing significant steric hindrance, allowing for more efficient biotin-streptavidin binding.[7][8] |
| Potential Issues | May not provide enough distance for biotin to access the binding pocket of streptavidin if conjugated to a very large or bulky molecule.[9] | Excessively long PEG chains can sometimes fold back and shield the biotin, or in some cases, block the binding sites on avidin.[8][9] |
Quantitative Impact of PEG Spacer Length on Avidin Binding:
The following table summarizes data from a study comparing the effect of different PEG linker lengths on the binding of biotin to avidin on a lipid bilayer.
| Linker | Spacer Arm Length (nm) | Association Rate (M⁻¹ min⁻¹) | Key Observation |
| BC-PE | 0.9 | 1.1 x 10⁶ | Slower association rate suggests more steric hindrance.[7] |
| PEG2-biotin | 2.9 | - | Achieved a surface coverage consistent with a complete monomeric layer of avidin.[7] |
| PEG11-biotin | 5.9 | 1.1 x 10⁷ | An order of magnitude faster association rate compared to the shorter linker, indicating reduced steric hindrance.[7] |
Experimental Protocols
A generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to label an azide-modified protein with a biotin-alkyne reagent is provided below.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline).
-
Biotin-PEG-Alkyne reagent (dissolved in DMSO to make a stock solution, e.g., 10 mM).[13]
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).[13]
-
Ligand stock solution (e.g., 100 mM THPTA in water).[13]
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared).[13]
Protocol:
-
In a microcentrifuge tube, combine the azide-modified protein with the Biotin-PEG-Alkyne reagent. A 10- to 20-fold molar excess of the biotin-alkyne reagent over the protein is a good starting point.[7]
-
Add the copper(II) sulfate and the ligand to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
Incubate the reaction at room temperature for 30 minutes to 4 hours, protecting it from light.[2][13]
-
Following the incubation, the biotinylated protein can be purified from excess reagents using methods such as dialysis, desalting columns, or precipitation.[2]
-
The labeled protein is now ready for downstream applications such as affinity purification using streptavidin beads.
Visualizing Workflows and Concepts
Diagram 1: Click Chemistry Workflow
Caption: A generalized workflow for labeling biomolecules using biotin-alkyne reagents via click chemistry.
Diagram 2: Overcoming Steric Hindrance with PEG Spacers
Caption: Longer PEG spacers reduce steric hindrance, facilitating more efficient binding of biotin to streptavidin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. interchim.fr [interchim.fr]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cleavable Biotin Probes in Chemoproteomics: A Guide to PC Biotin-PEG3-Alkyne
In the dynamic fields of proteomics and drug development, the precise identification and quantification of protein interactions and modifications are paramount. Biotinylation of target molecules, coupled with affinity purification, is a cornerstone technique for these investigations. The advent of cleavable biotin (B1667282) probes has further refined this methodology, allowing for the gentle release of captured biomolecules and improving downstream analysis by mass spectrometry.
This guide provides a comprehensive comparison of PC Biotin-PEG3-Alkyne, a photocleavable biotin probe, with other commonly used cleavable biotinylation reagents. By presenting quantitative data from peer-reviewed studies, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for researchers selecting the optimal tool for their experimental needs.
Performance Comparison of Cleavable Biotin Tags
The selection of a cleavable biotin tag significantly impacts the efficiency of protein enrichment and the yield of identified peptides in chemoproteomic workflows. A key study by Li, Z., et al. (2022) systematically benchmarked the performance of five commercially available cleavable biotin tags, including a photocleavable (PC) variant functionally analogous to this compound, across three different experimental workflows. The data below summarizes the number of identified tag-modified peptides, providing a direct measure of the efficiency of each probe in a peptide-centric analysis.
Table 1: Comparison of Identification Yield for Different Cleavable Biotin Tags
| Cleavable Biotin Tag Type | Cleavage Method | Workflow A: Peptide Capture, Protein Click | Workflow B: Protein Capture, Protein Click | Workflow C: Protein Capture, Peptide Click |
| Photocleavable (PC) | UV light (365 nm) | 1,189 | 1,073 | 1,257 |
| Acid-Cleavable (Dialkoxydiphenylsilane) | Formic Acid | 2,842 | 2,516 | 2,765 |
| Acid-Cleavable (Trifluoroacetic Acid) | Trifluoroacetic Acid | 1,473 | 1,328 | 1,564 |
| Reduction-Cleavable (Disulfide) | Dithiothreitol (DTT) | 976 | 854 | 1,021 |
| Base-Cleavable (Ester) | Hydroxylamine | 1,052 | 933 | 1,115 |
Data adapted from Li, Z., et al. (2022).[1]
Analysis: The data indicates that while the acid-cleavable dialkoxydiphenylsilane-based tag consistently yielded the highest number of identified peptides across all workflows, the photocleavable tag demonstrated robust performance, outperforming the reduction-cleavable and base-cleavable tags. The choice of workflow also influences the identification yield, with Workflow A generally providing the highest number of identifications for most tags.
Another critical performance metric for a cleavable biotin probe is its cleavage efficiency. A study by Szychowski, J., et al. (2010) evaluated the cleavage efficiency of several probes, including a photocleavable version.
Table 2: Cleavage Efficiency of a Photocleavable Biotin Probe
| Cleavage Condition | Cleavage Efficiency | Reference |
| UV irradiation at 365 nm for 30 minutes | >98% | Szychowski, J., et al. (2010) |
Data from Szychowski, J., et al. (2010).[2]
Experimental Protocols
The following are detailed protocols for a typical chemoproteomics workflow utilizing a photocleavable biotin-alkyne probe.
Protocol 1: Protein Labeling via Click Chemistry
This protocol describes the labeling of azide-modified proteins with this compound.
Materials:
-
Azide-modified protein sample in phosphate-buffered saline (PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
To 1 mg of azide-modified protein in 1 mL of PBS, add the following reagents in order:
-
10 µL of 10 mM this compound (final concentration: 100 µM)
-
20 µL of 50 mM TCEP (final concentration: 1 mM)
-
20 µL of 50 mM THPTA (final concentration: 1 mM)
-
10 µL of 50 mM CuSO₄ (final concentration: 500 µM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the labeled protein by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the protein pellet.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (2% SDS in PBS)
-
Wash Buffer 2 (8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (20% acetonitrile (B52724) in PBS)
-
Elution Buffer (PBS)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 1.
-
-
Binding:
-
Resuspend the biotinylated protein pellet in Wash Buffer 1 and add it to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow binding.
-
-
Washing:
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (three times)
-
Wash Buffer 2 (three times)
-
Wash Buffer 3 (three times)
-
-
-
Photocleavage (Elution):
-
Resuspend the beads in Elution Buffer.
-
Irradiate the bead suspension with a 365 nm UV lamp at 1-5 mW/cm² for 30 minutes on ice.
-
Separate the beads using a magnetic stand and collect the supernatant containing the released proteins.
-
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the experimental process and a potential application, the following diagrams were generated using Graphviz.
Caption: A flowchart of the chemoproteomics workflow using a photocleavable biotin-alkyne probe.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common subject of protein interaction studies.
Conclusion
This compound is a powerful tool for the affinity purification of proteins and other biomolecules. Its efficient photocleavage under mild conditions makes it a valuable alternative to other cleavable biotin probes, particularly when harsh chemical treatments are a concern. While acid-cleavable linkers may offer a higher yield of identified peptides in some workflows, the photocleavable approach provides a robust and reliable method for a wide range of chemoproteomics applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their experimental designs, ultimately contributing to the advancement of our understanding of complex biological systems.
References
Safety Operating Guide
Proper Disposal of PC Biotin-PEG3-alkyne: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides detailed, step-by-step guidance for the proper and safe disposal of PC Biotin-PEG3-alkyne, a photocleavable biotinylation reagent used in bioconjugation, proteomics, and drug delivery research.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This information is intended to supplement, not replace, your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS).
Hazard Identification and Immediate Safety Precautions
While this compound is not classified as a hazardous substance under normal use conditions, it is imperative to handle all chemicals with care.[2] Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling the compound.
General Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[2]
-
Ingestion: Do not ingest. If swallowed, seek medical advice.[2]
A summary of key information for this compound is provided in the table below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1869922-24-6 |
| Molecular Formula | C₃₅H₅₂N₆O₁₂S |
| Molecular Weight | 780.89 g/mol |
| Primary Use | Photocleavable biotinylation reagent |
| Known Hazards | Not expected to be a significant hazard |
Data sourced from various suppliers.[1][3][4]
Step-by-Step Disposal Workflow
The proper disposal of this compound follows a structured procedure to ensure safety and regulatory compliance. The workflow below outlines the necessary steps from waste identification to final disposal.
Figure 1. Workflow for the safe disposal of this compound.
Detailed Experimental Protocols for Disposal
The following protocols provide detailed methodologies for handling different forms of this compound waste.
3.1. Solid Waste Disposal
This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Segregation: Collect all solid waste contaminated with this compound separately from other laboratory waste.
-
Containerization: Place the solid waste into a designated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name, "this compound".
-
Handling: When transferring the powder, do so carefully to avoid generating dust.
-
Final Disposal: Do not dispose of solid this compound waste in the regular trash.[5] The sealed container should be transferred to your institution's designated hazardous waste accumulation area for collection by the Environmental Health and Safety (EHS) department.
3.2. Liquid Waste Disposal
This pertains to solutions containing dissolved this compound.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Containerization: The container must be made of a material compatible with the solvents used. The label should clearly state "Hazardous Waste," the chemical name "this compound," and the solvent(s) present.
-
Final Disposal: Do not pour solutions containing this compound down the drain.[5] Store the sealed container in a designated hazardous waste area until it is collected by your institution's EHS department for disposal at an approved facility.
3.3. Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, prevent further spreading using an absorbent material like vermiculite (B1170534) or sand.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop up the material, avoiding dust generation, and place it into the designated hazardous waste container.
-
Liquid Spills: Use an absorbent material to soak up the spill. Place the used absorbent material into a sealed bag or container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials and treat them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Regulatory Compliance
The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national/federal regulations.[2][6] The generation of waste should be minimized whenever possible.[2] It is the responsibility of the researcher and their institution to ensure full compliance. Always consult with your EHS department for specific guidance on waste disposal procedures at your facility.
References
- 1. This compound, CAS 1869922-24-6 | AxisPharm [axispharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. This compound, 1869922-24-6 | BroadPharm [broadpharm.com]
- 4. Alkyne/Biotin PEG reagent, this compound, Purity 95% - CD BioGlyco [glycoclick.bioglyco.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling PC Biotin-PEG3-alkyne
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PC Biotin-PEG3-alkyne, ensuring laboratory safety and procedural integrity.
This guide provides crucial, immediate safety and logistical information for the use of this compound. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring the quality of experimental outcomes.
Immediate Safety and Handling Protocols
According to the Safety Data Sheet (SDS) from BroadPharm, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory best practices for handling chemical compounds should always be observed to minimize any potential risks.
Personal Protective Equipment (PPE)
A proactive approach to laboratory safety starts with the consistent and correct use of Personal Protective Equipment. The following PPE is recommended when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect the eyes from potential splashes of the solid compound or solutions containing it. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | To prevent direct skin contact with the chemical. Gloves should be inspected before use. |
| Body Protection | A standard, properly fitting laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal use. | Handle in a well-ventilated area. For procedures that may generate dust, a fume hood should be used. |
Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures safety at every stage.
-
Preparation : Before handling, ensure you are in a well-ventilated laboratory space. Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing and Dissolving : When weighing the solid compound, avoid creating dust. If preparing a solution, add the solid to the solvent and mix gently until fully dissolved.
-
Experimental Use : During experimental procedures, handle the compound and any solutions containing it with care to avoid splashes and spills.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean any contaminated surfaces.
Storage and Disposal Plans
Proper storage and disposal are critical for laboratory safety and environmental compliance.
Storage
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term stability.[1] |
| Container | Keep in a tightly sealed container. |
| Environment | Store in a dry place, protected from light. |
Disposal Plan
As this compound is not classified as hazardous, the disposal procedures are more straightforward than for hazardous materials. However, always adhere to your institution's specific waste disposal guidelines.
-
Solid Waste :
-
Unused Compound : Collect any unused solid this compound in a clearly labeled, sealed container.
-
Contaminated Labware : Dispose of items such as weigh boats, pipette tips, and gloves that have come into contact with the compound in the regular laboratory solid waste, unless institutional policy dictates otherwise.
-
-
Liquid Waste (Solutions) :
-
Small Quantities of Dilute Aqueous Solutions : For very small quantities of dilute aqueous solutions, drain disposal with copious amounts of water may be permissible. Always verify with your institution's Environmental Health and Safety (EHS) guidelines first.
-
Solutions in Organic Solvents : Solutions of this compound in organic solvents should be collected in a designated, compatible chemical waste container and disposed of through your institution's hazardous waste program.
-
-
Decontamination :
-
Glassware : Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the initial rinsate as chemical waste. Subsequent washing with detergent and water is then appropriate.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these first-aid measures as outlined in the Safety Data Sheet:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If irritation persists, seek medical attention.
-
Inhalation : Move the person to fresh air. If symptoms persist, seek medical attention.
-
Ingestion : Wash out the mouth with water. Seek medical attention.
-
Spill : For a small spill of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.
Experimental Workflow and Disposal Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
